N-Nitrosonornicotine
Description
Structure
2D Structure
Propriétés
IUPAC Name |
3-[(2S)-1-nitrosopyrrolidin-2-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c13-11-12-6-2-4-9(12)8-3-1-5-10-7-8/h1,3,5,7,9H,2,4,6H2/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKABJYQDMJTNGQ-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)N=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)N=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Record name | N-NITROSONORNICOTINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16151 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021476 | |
| Record name | N′-Nitrosonornicotine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
N-nitrosonornicotine appears as white crystalline flakes or yellow oil that solidifies on standing in the cold. (NTP, 1992), Yellow liquid; [HSDB] | |
| Record name | N-NITROSONORNICOTINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16151 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-Nitrosonornicotine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6264 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
309 °F at 0.2 mmHg (NTP, 1992), BP: 154 °C at 0.2 mm Hg | |
| Record name | N-NITROSONORNICOTINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16151 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-NITROSONORNICOTINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5114 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Insoluble (NTP, 1992) | |
| Record name | N-NITROSONORNICOTINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16151 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
0.000512 [mmHg] | |
| Record name | N-Nitrosonornicotine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6264 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Yellow oil | |
CAS No. |
16543-55-8, 84237-38-7 | |
| Record name | N-NITROSONORNICOTINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16151 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-Nitrosonornicotine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16543-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-N'-Nitrosonornicotine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016543558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N′-Nitrosonornicotine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N'-Nitrosonornicotine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 16543-55-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-NITROSONORNICOTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X656TZ86DX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-NITROSONORNICOTINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5114 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
117 °F (NTP, 1992), 47 °C | |
| Record name | N-NITROSONORNICOTINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16151 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-NITROSONORNICOTINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5114 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
The Genesis of a Carcinogen: An In-depth Technical Guide to the N-Nitrosonornicotine (NNN) Synthesis Pathway in Tobacco Curing
For Researchers, Scientists, and Drug Development Professionals
N'-Nitrosonornicotine (NNN) is a potent Group 1 carcinogen as classified by the International Agency for Research on Cancer (IARC), found in tobacco products, and its presence poses a significant health risk.[1] This technical guide provides a comprehensive overview of the core principles governing the formation of NNN in tobacco, with a focus on the biochemical and chemical transformations that occur during the curing process.
The synthesis of NNN is a complex process influenced by a confluence of factors, including tobacco genetics, agricultural practices, and post-harvest processing methods.[1] The primary pathway involves the enzymatic conversion of nicotine (B1678760) to nornicotine (B190312), followed by the chemical nitrosation of nornicotine.
Core Principles of NNN Formation
The formation of NNN primarily occurs during the curing, aging, and processing of tobacco leaves.[1] The fundamental reaction is the nitrosation of the secondary amine alkaloid, nornicotine.[1]
Precursors
The journey to NNN begins with two key precursors:
-
Nicotine: The most abundant alkaloid in the majority of tobacco varieties.[1]
-
Nornicotine: Formed through the enzymatic N-demethylation of nicotine.
The conversion of nicotine to nornicotine is a critical and rate-limiting step in the overall formation of NNN. This biochemical transformation is catalyzed by a group of cytochrome P450 enzymes known as nicotine N-demethylases (NND). The activity of these enzymes is a key determinant of the nornicotine content in the tobacco leaf.
The Nitrosation Reaction
Nitrosation is the chemical reaction that converts nornicotine into NNN. This reaction involves the interaction of nornicotine with a nitrosating agent. The most common nitrosating agents in tobacco are derived from nitrates present in the leaf.
The formation of the active nitrosating agent, which can be the nitrosonium ion (NO⁺) or dinitrogen trioxide (N₂O₃), is a critical step. This process is influenced by pH and the presence of nitrite (B80452) (NO₂⁻). The primary source of nitrite is the reduction of nitrate (B79036) (NO₃⁻), a process predominantly carried out by microorganisms present on the tobacco leaf during curing.
Factors Influencing NNN Formation
Several factors can significantly impact the levels of NNN in cured tobacco:
-
Curing Method: The method used for curing has a profound effect on NNN levels.
-
Air-curing: This slow drying process, often used for Burley and dark tobaccos, allows for extended periods of microbial activity, leading to higher nitrite and subsequently higher NNN formation.
-
Flue-curing: This rapid, high-temperature curing method, used for Virginia tobacco, inhibits microbial activity, resulting in lower NNN levels.
-
-
Growing Conditions: Agricultural practices, such as the level of nitrogen fertilization, can influence the nitrate content of the tobacco leaf, which is a key precursor for nitrosating agents.
-
Tobacco Variety: Different tobacco varieties have varying levels of nicotine and NND enzyme activity, which in turn affects the precursor nornicotine levels.
Quantitative Data on NNN Levels
The concentration of NNN in tobacco products varies widely depending on the product type and manufacturing processes. The following table summarizes representative quantitative data from various studies.
| Product Type | Mean NNN Concentration (µg/g dry weight) | Reference |
| US Moist Snuff | 2.76 - 4.30 | |
| US Dry Snuff | 10.3 | |
| Swedish Snus | 0.89 - 1.29 | |
| US Chewing Tobacco | 2.53 | |
| Dry Snuff | 5.91 - 12.0 | |
| Moist Snuff | 0.635 - 12.0 |
Experimental Protocols
Quantification of NNN in Tobacco Products by LC-MS/MS
This protocol is based on established methods for the analysis of tobacco-specific nitrosamines (TSNAs).
1. Sample Preparation
-
Homogenization: Condition a representative sample of the tobacco product to a specific moisture content and grind it to a fine powder.
-
Weighing: Accurately weigh approximately 0.25 - 0.5 g of the homogenized tobacco sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard, such as N'-Nitrosonornicotine-d4 (NNN-d4), to each sample to correct for matrix effects and variations in extraction efficiency.
-
Extraction: Add 20 mL of 100 mM ammonium (B1175870) acetate (B1210297) solution to the tube.
-
Shaking: Vigorously shake the mixture on a mechanical shaker for 60 minutes at room temperature to ensure efficient extraction of NNN.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid tobacco material.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in methanol).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A tandem mass spectrometer with a heated electrospray ionization (HESI) or atmospheric pressure chemical ionization (APCI) source, operated in multiple-reaction monitoring (MRM) mode.
-
Quantification: Construct a calibration curve by plotting the ratio of the peak area of the NNN standard to the peak area of the internal standard against the concentration of the NNN standard. Determine the concentration of NNN in the samples from this calibration curve.
Nicotine N-demethylase (NND) Enzyme Activity Assay
This protocol outlines a general procedure to measure the activity of the key enzyme in nornicotine formation.
1. Enzyme Extraction
-
Tissue Homogenization: Homogenize fresh tobacco leaf tissue in a suitable extraction buffer (e.g., phosphate (B84403) buffer with protease inhibitors) on ice.
-
Centrifugation: Centrifuge the homogenate at a high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.
-
Microsomal Fraction Isolation (Optional but recommended): For more specific activity, perform ultracentrifugation to isolate the microsomal fraction where cytochrome P450 enzymes are located.
2. Enzyme Assay
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme extract, a known concentration of nicotine as the substrate, and necessary cofactors for cytochrome P450 enzymes (e.g., NADPH).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period.
-
Reaction Termination: Stop the reaction by adding a quenching agent (e.g., a strong acid or organic solvent).
-
Nornicotine Quantification: Analyze the reaction mixture for the amount of nornicotine formed using a suitable analytical method, such as LC-MS/MS.
-
Protein Quantification: Determine the total protein concentration in the enzyme extract using a standard method (e.g., Bradford assay).
-
Activity Calculation: Calculate the enzyme activity as the rate of nornicotine formation per unit of protein per unit of time (e.g., pmol nornicotine/mg protein/min).
Signaling Pathways and Workflows
References
An In-depth Technical Guide to the Carcinogenic Mechanisms of N-Nitrosonornicotine (NNN)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N'-Nitrosonornicotine (NNN) is a potent tobacco-specific nitrosamine (B1359907) that has been classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC).[1] It is a significant etiological agent in the development of cancers of the esophagus, oral cavity, and pancreas in individuals who use tobacco products.[1] The carcinogenicity of NNN is not direct; it necessitates metabolic activation to exert its genotoxic effects. This process, primarily mediated by cytochrome P450 (CYP) enzymes, converts NNN into highly reactive electrophilic intermediates that form covalent adducts with cellular DNA.[1][2][3] These DNA adducts, if not efficiently repaired, can lead to miscoding during DNA replication, resulting in permanent mutations in critical genes, such as oncogenes and tumor suppressor genes, thereby initiating the process of carcinogenesis. Furthermore, NNN can interact with cellular receptors to promote tumor growth through the activation of signaling pathways that drive cell proliferation and survival. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning NNN's carcinogenicity, including its metabolic activation, the formation of DNA adducts, subsequent cellular and molecular events, and detailed experimental protocols for studying these processes.
Metabolic Activation of NNN
The metabolic activation of NNN is a critical initiating step in its carcinogenic activity and is primarily carried out by cytochrome P450 (CYP) enzymes. The two major pathways of metabolic activation are 2'-hydroxylation and 5'-hydroxylation of the pyrrolidine (B122466) ring.
-
2'-Hydroxylation: This pathway is considered the major bioactivation route in target tissues like the esophagus. It leads to the formation of a reactive intermediate, 4-(3-pyridyl)-4-oxobutanediazohydroxide, which can then alkylate DNA to form pyridyloxobutyl (POB)-DNA adducts.
-
5'-Hydroxylation: This pathway results in the formation of another reactive intermediate that can form pyridyl-N-pyrrolidinyl (py-py)-DNA adducts.
The balance between these activation pathways and detoxification pathways, which include pyridine (B92270) N-oxidation and the formation of norcotinine, can influence the tissue-specific carcinogenicity of NNN.
References
N-Nitrosonornicotine (NNN) Metabolic Activation by Cytochrome P450: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N'-Nitrosonornicotine (NNN) is a potent, tobacco-specific nitrosamine (B1359907) (TSNA) classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC).[1] Found in a variety of tobacco products, NNN is a significant contributor to the risk of developing cancers of the esophagus, nasal cavity, and oral cavity.[2][3] The carcinogenicity of NNN is not direct; it requires metabolic activation to exert its genotoxic effects.[4] This activation is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, which transform NNN into reactive intermediates capable of forming DNA adducts, leading to genetic mutations and initiating tumorigenesis.[3]
This technical guide provides an in-depth overview of the metabolic activation of NNN by cytochrome P450 enzymes. It details the primary metabolic pathways, presents quantitative kinetic data for key enzymatic reactions, outlines common experimental protocols for studying NNN metabolism, and visualizes these processes through detailed diagrams.
Metabolic Activation Pathways
The metabolic activation of NNN by cytochrome P450 enzymes proceeds through several key pathways, with α-hydroxylation being the most critical for its carcinogenic activity. Other pathways, such as pyridine (B92270) N-oxidation, are generally considered detoxification routes.
α-Hydroxylation: The Primary Activation Pathway
α-Hydroxylation is the principal metabolic activation pathway for NNN, occurring at either the 2'- or 5'-carbon of the pyrrolidine (B122466) ring. This process is initiated by a hydrogen atom abstraction followed by an oxygen rebound mechanism, catalyzed by the active iron-oxo species within the CYP enzyme.
-
2'-Hydroxylation: This pathway leads to the formation of an unstable 2'-hydroxyNNN intermediate. This intermediate spontaneously decomposes to form a reactive diazohydroxide, which can then alkylate DNA, forming pyridyloxobutyl (POB)-DNA adducts.
-
5'-Hydroxylation: Similarly, 5'-hydroxylation produces an unstable 5'-hydroxyNNN. Its decomposition generates a different diazohydroxide that can also lead to the formation of DNA adducts.
The formation of these DNA adducts, if not repaired, can lead to mutations in critical genes, such as tumor suppressor genes and proto-oncogenes, ultimately resulting in cancer. The stereochemistry of NNN plays a role in its metabolism, with the (S)-enantiomer being the predominant form and a more potent carcinogen than the (R)-enantiomer.
Pyridine N-Oxidation: A Detoxification Pathway
Pyridine N-oxidation is another metabolic route for NNN, leading to the formation of NNN-N-oxide. This metabolite is generally considered less toxic and is a detoxification product. The balance between the activating α-hydroxylation pathways and the detoxifying N-oxidation pathway can influence the overall carcinogenic potential of NNN.
Other Minor Metabolic Pathways
In addition to α-hydroxylation and pyridine N-oxidation, other minor metabolic pathways for NNN have been identified, including β-hydroxylation and the formation of norcotinine. These pathways are generally considered to contribute less to the overall toxicity of NNN.
Below is a diagram illustrating the major metabolic pathways of NNN.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytochrome P450 2A-catalyzed metabolic activation of structurally similar carcinogenic nitrosamines: N'-nitrosonornicotine enantiomers, N-nitrosopiperidine, and N-nitrosopyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic Activation and Carcinogenesis of Tobacco-Specific Nitrosamine N’-Nitrosonornicotine (NNN): A Density Function Theory and Molecular Docking Study [mdpi.com]
- 4. Computational Insight into the Activation Mechanism of Carcinogenic N'-Nitrosonornicotine (NNN) Catalyzed by Cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
Formation of N-Nitrosonornicotine from Nornicotine Nitrosation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N'-Nitrosonornicotine (NNN) is a potent carcinogen, classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), found predominantly in tobacco products. Its formation is a critical area of study for cancer research and tobacco harm reduction. This technical guide provides a comprehensive overview of the chemical and biological pathways leading to the formation of NNN through the nitrosation of its precursor, nornicotine (B190312). This document details the underlying mechanisms, influencing factors, quantitative data on formation rates and yields, and standardized experimental protocols for its investigation.
Core Principles of NNN Formation
The synthesis of NNN is a multi-faceted process primarily occurring during the curing, processing, and aging of tobacco leaves. It can also form endogenously in the human body. The fundamental reaction is the nitrosation of the secondary amine alkaloid, nornicotine.
Precursors
The two primary precursors required for NNN formation are nornicotine and a nitrosating agent.
-
Nornicotine: This secondary amine is a metabolite of nicotine (B1678760), the most abundant alkaloid in most tobacco varieties. The conversion of nicotine to nornicotine is a crucial step catalyzed by the enzyme Nicotine N-demethylase (NND), which is present in the tobacco plant.[1] The activity of this enzyme is a key determinant of the nornicotine content in the leaf.
-
Nitrosating Agents: In tobacco, the most common nitrosating agents are derived from nitrates absorbed by the plant from the soil. During curing and processing, microbial activity reduces nitrate (B79036) (NO₃⁻) to nitrite (B80452) (NO₂⁻).[1] In acidic conditions, nitrite is converted to nitrous acid (HNO₂), which can then form various nitrosating species such as the nitrosonium ion (NO⁺) or dinitrogen trioxide (N₂O₃).[1] Endogenous NNN formation in humans can occur in the acidic environment of the stomach, where dietary nitrites react with nornicotine.[2]
The Nitrosation Reaction
The chemical reaction involves the attack of a nitrosating agent on the secondary amine group of nornicotine. This process is significantly influenced by pH, with acidic conditions favoring the reaction.[2] Nornicotine, being a secondary amine, is nitrosated at a much greater rate than its precursor, nicotine, which is a tertiary amine.
Quantitative Data on NNN Formation
The formation of NNN is influenced by various factors, leading to a wide range of concentrations in tobacco products and variable formation rates under experimental conditions.
Table 1: In Vitro Formation of NNN from Nornicotine under Various Conditions
| Parameter | Condition | NNN Yield/Formation | Reference |
| Matrix | Human Saliva | 0.003% to 0.051% of added [pyridine-D4]nornicotine | |
| pH | 2 | 490 pg/mL | |
| 3 | 340 pg/mL | ||
| 4 | 62 pg/mL | ||
| ≥ 5 | 1.2–2.6 pg/mL | ||
| Temperature | -20 °C (1 day storage at pH 5) | 89 pg/mL | |
| Room Temperature (1 day storage at pH 5) | 1100 pg/mL | ||
| Inhibitors | Ascorbic Acid (5000 µM) | 90.7% inhibition | |
| (+)-Catechin (1000 µM) | 95.5% inhibition | ||
| Grape Seed Extract (150 µg/ml) | 96.1% inhibition |
Table 2: Representative Levels of NNN in Various Tobacco Products
| Tobacco Product Category | NNN Concentration (µg/g) | Reference |
| Smokeless Tobacco | ||
| Moist Snuff | 0.6 - 12.8 (dry weight) | |
| Dry Snuff | 5.91 - 12.0 (dry weight) | |
| Cigarette Tobacco | ||
| Burley | Higher Levels | |
| Flue-cured (Virginia) | Lower Levels | |
| Oriental | Lower Levels |
Experimental Protocols
In Vitro Nornicotine Nitrosation Assay
This protocol is designed to study the kinetics and influencing factors of NNN formation from nornicotine in a controlled environment.
Materials:
-
Nornicotine standard
-
Sodium nitrite (NaNO₂)
-
Citrate-phosphate buffer solutions of varying pH (e.g., pH 2, 3, 4, 5, 6, 7)
-
N-Nitrosonornicotine (NNN) standard
-
Deuterated NNN internal standard (NNN-d4)
-
Methanol (B129727), Dichloromethane (B109758), and other LC-MS grade solvents
-
Solid Phase Extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Reaction Mixture Preparation: In a series of reaction vessels, prepare solutions of nornicotine (e.g., 500 ng/mL) and sodium nitrite (e.g., 50 µg/mL) in citrate-phosphate buffers of different pH values.
-
Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 37°C) for specific time intervals (e.g., 10, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction by adding a strong base, such as 10 N NaOH, to raise the pH and halt the nitrosation process.
-
Sample Preparation:
-
Add a known amount of NNN-d4 internal standard to each sample.
-
Perform a liquid-liquid extraction with dichloromethane or use a validated SPE method to isolate the nitrosamines.
-
Evaporate the solvent and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Separate NNN and NNN-d4 using a suitable C18 column with a gradient elution of methanol and water containing formic acid.
-
Quantify NNN using multiple reaction monitoring (MRM) in positive electrospray ionization mode.
-
-
Data Analysis: Construct a calibration curve using NNN standards and calculate the concentration of NNN formed in each sample, correcting for recovery using the internal standard.
Nicotine N-Demethylase (NND) Activity Assay
This assay measures the enzymatic conversion of nicotine to nornicotine, the precursor for NNN formation.
Materials:
-
Tobacco leaf tissue
-
Extraction buffer (e.g., Tris-HCl with protease inhibitors)
-
Microsome isolation kit or ultracentrifuge
-
Nicotine standard (radiolabeled [¹⁴C]-nicotine or unlabeled)
-
NADPH
-
Quenching solution (e.g., strong acid or organic solvent)
-
Scintillation cocktail (for radiolabeled assay)
-
HPLC or LC-MS/MS system
Procedure:
-
Microsome Isolation: Homogenize tobacco leaf tissue in extraction buffer and isolate the microsomal fraction, which contains the NND enzyme, through differential centrifugation or using a commercial kit.
-
Protein Quantification: Determine the protein concentration of the microsomal fraction using a standard method (e.g., Bradford assay).
-
Enzyme Reaction:
-
Prepare a reaction mixture containing the isolated microsomal protein, nicotine substrate, and NADPH in a suitable buffer (e.g., Tris-HCl, pH 7.5).
-
Initiate the reaction by adding the microsomal protein.
-
Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.
-
-
Reaction Termination: Stop the reaction by adding a quenching solution.
-
Product Quantification:
-
Extract the alkaloids from the reaction mixture.
-
If using [¹⁴C]-nicotine, separate nicotine and nornicotine by HPLC and quantify the radioactivity of the nornicotine peak using a scintillation counter.
-
If using unlabeled nicotine, quantify the amount of nornicotine produced using a validated LC-MS/MS method.
-
-
Enzyme Activity Calculation: Express the NND activity as the rate of nornicotine formation per unit of protein per unit of time (e.g., pmol/mg protein/min).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Chemical pathway for the formation of N'-Nitrosonornicotine (NNN).
Caption: Experimental workflow for NNN quantification by LC-MS/MS.
Caption: Key factors influencing the formation of NNN.
References
The Role of N-Nitrosonornicotine in Esophageal and Oral Cancers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Nitrosonornicotine (NNN), a tobacco-specific nitrosamine, is a potent Group 1 carcinogen unequivocally linked to the development of esophageal and oral cancers.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning NNN's carcinogenicity, focusing on its metabolic activation, the formation of DNA adducts, and the subsequent cellular and molecular events that drive tumorigenesis. This document summarizes key quantitative data, details experimental protocols from seminal studies, and provides visual representations of critical pathways and workflows to support research and development efforts aimed at mitigating the carcinogenic effects of NNN.
Introduction
This compound is a derivative of nicotine (B1678760) produced during the curing and processing of tobacco.[1] It is present in a variety of tobacco products, including cigarettes, cigars, and smokeless tobacco like chewing tobacco and snuff.[1][3] Upon consumption, NNN is also found in the saliva of oral snuff users, e-cigarette users, and those who chew betel quid with tobacco. The International Agency for Research on Cancer (IARC) has classified NNN as a Group 1 carcinogen, signifying sufficient evidence of its carcinogenicity in humans. This classification is supported by extensive animal studies demonstrating NNN-induced tumors of the esophagus and oral cavity.
Metabolic Activation of NNN
The carcinogenicity of NNN is not direct; it necessitates metabolic activation, primarily by cytochrome P450 (CYP) enzymes, to transform it into reactive electrophilic intermediates capable of binding to DNA.
The principal activation pathway is α-hydroxylation, occurring at the 2'- and 5'-positions of the pyrrolidine (B122466) ring.
-
2'-Hydroxylation: This pathway is more predominant in humans and leads to the formation of an unstable intermediate, 2'-hydroxyNNN. This intermediate spontaneously opens to form a reactive diazohydroxide, which can then alkylate DNA, leading to the formation of pyridyloxobutyl (POB) DNA adducts.
-
5'-Hydroxylation: This pathway is more prevalent in non-primate animals and results in the formation of 5'-hydroxyNNN, which also leads to DNA adducts.
The ratio of 2'-hydroxylation to 5'-hydroxylation is considered an indicator of the extent of NNN's metabolic activation and carcinogenic potential.
Mechanism of Carcinogenesis: DNA Adduct Formation
The metabolic activation of NNN produces highly reactive electrophiles that form covalent adducts with cellular DNA. These DNA adducts, if not repaired, can lead to miscoding during DNA replication, resulting in permanent mutations in critical genes, including oncogenes and tumor suppressor genes, thereby initiating carcinogenesis.
The major classes of NNN-DNA adducts are:
-
Pyridyloxobutyl (POB) Adducts: Resulting from the 2'-hydroxylation pathway, these adducts are considered highly significant in NNN-induced carcinogenesis. Key POB adducts include O²-[4-(3-pyridyl)-4-oxobut-1-yl]thymidine (O²-POB-dThd) and 7-[4-(3-pyridyl)-4-oxobut-1-yl]guanine (7-POB-Gua). These adducts distort the DNA helix and can lead to mutations if not removed by cellular DNA repair mechanisms before cell division.
Quantitative Data on NNN
NNN Levels in Tobacco Products
The concentration of NNN varies significantly across different tobacco products.
| Tobacco Product Category | Specific Product Type | Average NNN Concentration Range (µg/g of tobacco) |
| Smokeless Tobacco | Conventional Moist Snuff | 1.21 - 8.1 |
| Novel Smokeless Products | 0.72 - 1.79 | |
| Chewing Tobacco | 3.4 - 88.6 | |
| Combustible Tobacco | Cigarette Tobacco (U.S. Brands) | 0.17 - 2.56 (per wet weight) |
| Mainstream Cigarette Smoke | 4 - 2830 (ng per cigarette) |
Carcinogenicity of NNN Enantiomers in Rats
Studies have shown that the (S)-enantiomer of NNN is a more potent carcinogen than the (R)-enantiomer.
| Treatment Group | Oral Tumor Incidence | Esophageal Tumor Incidence | Total Oral Tumors | Total Esophageal Tumors |
| (S)-NNN | 100% (24/24 rats) | 100% (24/24 rats) | 96 | 153 |
| (R)-NNN | 21% (5/24 rats) | 12.5% (3/24 rats) | Not Reported | Not Reported |
| (S)-NNN + (R)-NNN | 100% (12/12 rats) | 100% (12/12 rats) | 96 | 153 |
Data from a study where rats were administered NNN in drinking water.
NNN Metabolites in Urine of Tobacco Users
Urinary biomarkers are used to assess human exposure to NNN.
| User Group | Mean Urinary NNN (pmol/mg creatinine) | Mean Urinary NNN-N-Gluc (pmol/mg creatinine) |
| Smokers | 0.086 ± 0.12 | 0.096 ± 0.11 |
| Smokeless Tobacco Users | 0.25 ± 0.19 | 0.39 ± 0.27 |
NNN-N-Gluc is a glucuronide conjugate of NNN.
Experimental Protocols
Animal Carcinogenicity Studies
Objective: To determine the carcinogenicity of NNN enantiomers in rats.
Methodology:
-
Animal Model: Male F-344 rats.
-
Groups: Rats were divided into four groups: (S)-NNN alone, (R)-NNN alone, a combination of both, and a control group receiving tap water.
-
Administration: NNN was administered in the drinking water at a concentration of 14 ppm for (S)-NNN and (R)-NNN alone, and 28 ppm for the racemic mixture.
-
Duration: The study continued for up to 20 months.
-
Endpoint: Rats were monitored for tumor development. Upon termination of the study, oral and esophageal tissues were collected for histopathological analysis to determine tumor incidence and multiplicity.
DNA Adduct Analysis
Objective: To quantify NNN-induced DNA adducts in target tissues.
Methodology:
-
Sample Collection: Oral and esophageal mucosa are collected from rats treated with NNN.
-
DNA Isolation: DNA is isolated from the collected tissues using standard protocols.
-
DNA Hydrolysis: The isolated DNA is enzymatically hydrolyzed to deoxyribonucleosides.
-
Quantification: DNA adducts are quantified using liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS). This technique allows for the sensitive and specific detection of adducts like O²-POB-dThd and 7-POB-Gua.
Signaling Pathways and Experimental Workflows
NNN Metabolic Activation and DNA Adduct Formation
Caption: Metabolic activation of NNN leading to DNA adduct formation.
Experimental Workflow for Animal Carcinogenicity Study
Caption: Workflow for an NNN animal carcinogenicity study.
Conclusion
This compound is a significant human carcinogen that plays a crucial role in the etiology of esophageal and oral cancers. Its carcinogenic activity is dependent on metabolic activation to intermediates that form pro-mutagenic DNA adducts. The data presented in this guide underscore the importance of reducing exposure to NNN from tobacco products. For researchers and drug development professionals, a thorough understanding of the mechanisms of NNN-induced carcinogenesis is essential for developing effective prevention and therapeutic strategies. This includes the development of biomarkers for early detection and risk assessment, as well as targeted therapies that can interfere with the metabolic activation of NNN or enhance the repair of NNN-induced DNA damage.
References
toxicological profile of N-Nitrosonornicotine in animal models
An in-depth analysis of the toxicological profile of N'-Nitrosonornicotine (NNN), a potent tobacco-specific nitrosamine (B1359907) (TSNA), reveals its significant carcinogenic activity in multiple animal models. Classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), NNN is a key etiological agent in cancers of the oral cavity, esophagus, and respiratory tract associated with tobacco use.[1] This technical guide provides a comprehensive overview of NNN's toxicology, focusing on quantitative data from animal studies, detailed experimental protocols, and the molecular pathways it disrupts.
Metabolic Activation and Genotoxicity
The carcinogenicity of NNN is contingent upon its metabolic activation by Cytochrome P450 (CYP) enzymes.[2][3] This process is essential for converting the relatively inert parent compound into highly reactive electrophilic intermediates capable of binding to cellular macromolecules, most critically, DNA.
Two primary metabolic activation pathways have been identified in animal models: 2'-hydroxylation and 5'-hydroxylation.[3][4]
-
2'-Hydroxylation: This pathway is considered the major route for NNN's carcinogenic activity in rats, particularly in the esophagus. It is preferentially followed by the (S)-NNN enantiomer, which is the more abundant form in tobacco products. This reaction leads to the formation of unstable α-hydroxy nitrosamines that spontaneously decompose to form a reactive diazohydroxide, which ultimately generates species that form pyridyloxobutyl (POB)-DNA adducts.
-
5'-Hydroxylation: While less prominent in rat target tissues, this pathway is significant in nonhuman primates and human enzyme systems. It is the preferred pathway for the (R)-NNN enantiomer in rats. This route leads to the formation of pyridyl-N-pyrrolidinyl (py-py)-DNA adducts.
The formation of these DNA adducts is a critical initiating event in NNN-induced carcinogenesis. If not repaired, these adducts can lead to miscoding during DNA replication, resulting in permanent mutations (such as G:C to A:T transitions) in critical genes, including oncogenes and tumor suppressor genes.
Carcinogenicity in Animal Models
NNN has consistently demonstrated carcinogenic activity in various laboratory animals, including rats, mice, and hamsters. The primary target organs vary by species but commonly include the oral cavity, esophagus, and respiratory tract.
Quantitative Carcinogenicity Data
The following tables summarize key quantitative findings from carcinogenicity studies of NNN in animal models.
Table 1: Carcinogenicity of NNN in F344 Rats
| Route of Administration | Dose / Concentration | Duration | Target Organ(s) | Tumor Incidence | Reference(s) |
| Oral Application (with NNK) | Not Specified | 131 weeks | Oral Cavity | 8/30 (27%) vs 0/30 in controls | |
| Drinking Water | 7-500 ppm | Chronic | Nasal Cavity, Lung | Highest DNA adduct levels | |
| Gavage (S-NNN vs R-NNN) | 0.3 mg/kg | Acute | - | (S)-NNN shows higher metabolic activation |
Table 2: Carcinogenicity of NNN in A/J Mice
| Route of Administration | Total Dose | Duration | Target Organ(s) | Tumor Incidence | Tumor Multiplicity (tumors/mouse) | Reference(s) |
| Intraperitoneal Injection | Not specified | 28 weeks | Lung | 76% (16/21) vs 12% in controls | 1.74 ± 1.37 vs 0.24 ± 0.72 in controls | |
| Intraperitoneal Injection | Not specified | 28 weeks | Lung | 57% (12/23) vs 21% in controls | 0.87 ± 1.01 vs 0.2 ± 0.41 in controls |
Studies consistently show that the (S)-enantiomer of NNN is a more potent carcinogen than the (R)-enantiomer in the rat oral cavity and esophagus, which correlates with its higher rate of metabolic activation via the 2'-hydroxylation pathway.
Key Experimental Protocols
Standardized protocols are crucial for evaluating the carcinogenic potential of substances like NNN. The rodent carcinogenicity bioassay is a cornerstone of this assessment.
Protocol: Chronic Carcinogenicity Bioassay in Rodents
This protocol outlines a typical experimental design for assessing the long-term toxicity and carcinogenicity of NNN.
-
Animal Selection:
-
Species/Strain: Two rodent species are typically used, with F344 rats and A/J or B6C3F1 mice being common choices due to their well-characterized backgrounds.
-
Number: Studies should begin with at least 50 animals per sex per group to ensure statistical power, accounting for mortality over a long-term study.
-
-
Administration of Test Substance:
-
Dose Selection: At least three dose levels plus a concurrent control group are used. Doses are selected based on subchronic toxicity studies to establish a maximum tolerated dose (MTD).
-
Route: The route of administration should mimic potential human exposure. For NNN, this includes administration in drinking water, by oral gavage, or direct application to the oral mucosa.
-
Frequency & Duration: Dosing is typically performed daily (5-7 days/week) for a major portion of the animal's lifespan (e.g., 18-24 months for mice and rats, respectively).
-
-
In-Life Observations:
-
Animals are observed daily for clinical signs of toxicity.
-
Body weight and food/water consumption are monitored regularly.
-
Palpation for masses is performed weekly.
-
-
Terminal Procedures:
-
Necropsy: At the end of the study, all surviving animals are euthanized. A complete gross necropsy is performed on all animals (including those that die prematurely).
-
Histopathology: A comprehensive list of tissues from all animals in the control and high-dose groups is examined microscopically. All gross lesions and target organs from all animals are also examined.
-
Disrupted Signaling Pathways in Carcinogenesis
Beyond direct genotoxicity through DNA adduct formation, NNN and its parent compound, nicotine (B1678760), can promote cancer progression by hijacking cellular signaling pathways. This occurs primarily through the activation of nicotinic acetylcholine (B1216132) receptors (nAChRs), which are expressed on the surface of various normal and cancerous cells.
Activation of nAChRs by NNN or nicotine can trigger several pro-carcinogenic signaling cascades:
-
PI3K/Akt Pathway: This is a central pathway that promotes cell survival and proliferation while inhibiting apoptosis (programmed cell death).
-
MAPK/ERK Pathway: Activation of this pathway stimulates cell growth, proliferation, and differentiation.
-
JAK/STAT Pathway: This pathway is involved in inflammation, immune response, and cell proliferation.
The chronic activation of these pathways by tobacco constituents creates a cellular environment that favors uncontrolled growth, angiogenesis (the formation of new blood vessels to feed a tumor), and metastasis (the spread of cancer to other parts of the body).
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitation of pyridyloxobutyl-DNA adducts in tissues of rats treated chronically with (R)- or (S)-N’-nitrosonornicotine (NNN) in a carcinogenicity study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Activation and Carcinogenesis of Tobacco-Specific Nitrosamine N’-Nitrosonornicotine (NNN): A Density Function Theory and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Endogenous Formation of N'-Nitrosonornicotine (NNN) in Humans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N'-nitrosonornicotine (NNN) is a potent carcinogen classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC). While primarily associated with tobacco products, there is compelling evidence for the endogenous formation of NNN in humans. This technical guide provides a comprehensive overview of the core principles governing the endogenous synthesis of NNN. It details the biochemical pathways, key precursors, and influencing factors. Furthermore, this guide presents detailed experimental protocols for the analysis of NNN in biological matrices and summarizes quantitative data from key studies. This document is intended to be a critical resource for professionals engaged in toxicology, pharmacology, and the development of safer nicotine (B1678760) delivery systems.
Core Principles of Endogenous NNN Formation
The endogenous formation of N'-Nitrosonornicotine is a chemical process that occurs within the human body, independent of direct exposure to tobacco products containing pre-formed NNN. The fundamental reaction is the nitrosation of the secondary amine alkaloid, nornicotine (B190312).
Precursors
-
Nornicotine: The primary precursor for endogenous NNN formation is nornicotine.[1] Nornicotine can be present in the body from several sources:
-
As a minor alkaloid in tobacco products and some nicotine replacement therapies (NRTs).[2]
-
As a metabolite of nicotine. The conversion of nicotine to nornicotine is a key step. In the tobacco plant, this is catalyzed by nicotine N-demethylase (NND), a cytochrome P450 enzyme (CYP82E4).[1][3][4] In humans, nicotine is primarily metabolized to cotinine, but a smaller portion can be converted to nornicotine.
-
-
Nitrosating Agents: The reaction requires a nitrosating agent, which is typically derived from nitrates and nitrites.
-
Dietary Nitrates and Nitrites: A primary source of nitrosating agents is the diet. Nitrates are found in vegetables and are converted to nitrites by oral microflora.
-
Endogenously Produced Nitric Oxide: Nitric oxide (NO) produced in the body can also be a source of nitrosating agents.
-
The Nitrosation Reaction
Nitrosation is the chemical reaction that converts nornicotine into NNN. This reaction is highly dependent on the chemical environment.
-
Acidic Conditions: The acidic environment of the stomach provides favorable conditions for the nitrosation of nornicotine. In the stomach, nitrite (B80452) is converted to nitrous acid (HNO₂), which can then form the nitrosonium ion (NO⁺), a potent nitrosating agent.
-
Oral Cavity: Endogenous NNN formation can also occur in the oral cavity. Bacteria present in the mouth can catalyze nitrosation at a neutral pH. Saliva contains nitrite derived from dietary nitrate (B79036), which can react with nornicotine present from sources like oral NRTs.
Biochemical Pathways
The formation and subsequent metabolic activation of NNN involves several key steps, which are outlined below.
Pathway of Endogenous NNN Formation
The following diagram illustrates the primary pathway for the endogenous formation of NNN from its precursors.
Caption: Pathway of endogenous NNN formation from dietary nitrate and nornicotine.
Metabolic Activation of NNN
Once formed, NNN requires metabolic activation to exert its carcinogenic effects. This process is primarily mediated by cytochrome P450 (CYP) enzymes and leads to the formation of DNA adducts.
Caption: Metabolic activation of NNN leading to the formation of DNA adducts.
Quantitative Data on Endogenous NNN Formation
Several studies have quantified the levels of NNN and its metabolites in biological fluids, providing evidence for its endogenous formation, particularly in users of NRTs.
Table 1: Urinary Levels of Total NNN in Nicotine Patch Users
| Time Point | Mean Total NNN (pmol/mg creatinine) | Percentage of Baseline |
| Baseline (Smoking) | 0.23 ± 0.14 | 100% |
| 24 Weeks (Nicotine Patch) | 0.05 ± 0.04 | 22% |
Total NNN is the sum of NNN and its pyridine-N-glucuronide.
Table 2: Formation of [pyridine-D₄]NNN from [pyridine-D₄]nornicotine in Human Saliva
| Sample | [pyridine-D₄]NNN Formation (% of added alkaloid) |
| Saliva from 10 non-smoking volunteers | 0.003% - 0.051% (detected in 8 out of 10 samples) |
Experimental Protocols
The quantification of NNN in biological matrices is challenging due to its low concentrations and the complexity of the samples. The most common and reliable method is liquid chromatography-tandem mass spectrometry (LC-MS/MS) using an isotope-labeled internal standard.
General Experimental Workflow for NNN Analysis
Caption: General experimental workflow for the analysis of NNN in biological samples.
Protocol for NNN Quantification in Human Urine
-
Sample Preparation:
-
To 8 mL of urine, add 20 µL of an internal standard solution (e.g., NNN-d₄, 25 ng/mL in methanol).
-
Centrifuge the sample for 10 minutes at approximately 3300g.
-
-
Solid-Phase Extraction (SPE):
-
Perform a two-step SPE procedure to isolate NNN and the internal standard from the urine matrix.
-
Elute the analytes from the SPE cartridge using an appropriate solvent.
-
-
Sample Concentration and Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase (e.g., 100 µL of methanol (B129727)/water, 1:4 v/v).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the sample into an LC-MS/MS system equipped with a C18 column.
-
Use a gradient elution with mobile phases typically consisting of water and methanol or acetonitrile (B52724) containing a small amount of formic acid.
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode and monitor the multiple reaction monitoring (MRM) transitions for NNN and the internal standard.
-
-
Quantification:
-
Generate a calibration curve using standards of known NNN concentrations with a fixed amount of the internal standard.
-
Calculate the concentration of NNN in the urine samples by comparing the peak area ratio of NNN to the internal standard against the calibration curve.
-
Protocol for NNN Quantification in Human Plasma
-
Sample Preparation:
-
To 1 mL of plasma, add 10 µL of 10 M sodium hydroxide, 10 µL of the internal standard solution (e.g., NNN-d₄, 25 ng/mL in water), and 100 µL of saturated sodium chloride solution.
-
Add 2 mL of methyl tert-butyl ether (MTBE) and vortex for 10 minutes.
-
Centrifuge at approximately 1860g for 10 minutes.
-
-
Liquid-Liquid Extraction (LLE):
-
Transfer the organic (upper) phase to a new tube and evaporate to dryness.
-
Reconstitute the residue in 50 µL of 4 M formic acid and 150 µL of MTBE.
-
Vortex and centrifuge at 1860g for 10 minutes.
-
-
Final Preparation:
-
Transfer the aqueous (lower) phase to a new tube and evaporate to dryness.
-
Reconstitute the final extract in 50 µL of methanol/water (1:4 v/v) for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis and Quantification:
-
Follow the same procedures as described for urine analysis.
-
Discussion and Implications
The endogenous formation of NNN is a significant consideration for public health, particularly in the context of long-term use of nicotine-containing products, including NRTs. While the levels of endogenously formed NNN are generally low, the carcinogenic potency of this compound warrants careful evaluation.
The primary factors influencing the rate of endogenous NNN formation are the availability of the precursors, nornicotine and nitrosating agents. Therefore, strategies to mitigate endogenous NNN formation could include:
-
Minimizing Nornicotine Content: For pharmaceutical and other nicotine-containing products, minimizing the nornicotine impurity is a critical step in reducing the potential for endogenous NNN formation.
-
Inhibition of Nitrosation: Ascorbic acid (Vitamin C) is a known inhibitor of nitrosation and has been shown to block endogenous NNN formation in animal studies. Supplementation with ascorbic acid could be a simple approach to reduce the risk of endogenous NNN formation in humans.
Conclusion
This technical guide has provided a comprehensive overview of the endogenous formation of N'-nitrosonornicotine in humans. The key takeaways are:
-
Endogenous NNN formation is a reality, with the primary precursors being nornicotine and nitrosating agents derived from dietary nitrates.
-
The oral cavity and the acidic environment of the stomach are the primary sites for this reaction.
-
Metabolic activation of NNN by CYP enzymes is necessary for its carcinogenic activity.
-
Sensitive analytical methods, such as LC-MS/MS, are essential for the accurate quantification of NNN in biological fluids.
For researchers, scientists, and drug development professionals, a thorough understanding of the mechanisms of endogenous NNN formation is crucial for assessing the risks associated with nicotine-containing products and for developing strategies to mitigate these risks. Further research is warranted to fully elucidate the factors that influence individual susceptibility to endogenous NNN formation and to develop effective inhibitory strategies.
References
Enantiomers of N-Nitrosonornicotine: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
N'-Nitrosonornicotine (NNN) is a potent, tobacco-specific nitrosamine (B1359907) classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC). It is a significant etiological agent implicated in cancers of the esophagus, oral cavity, and pancreas in users of tobacco products. NNN exists as two enantiomers, (S)-NNN and (R)-NNN, due to a chiral center at the 2' position of the pyrrolidine (B122466) ring. The biological activities of these enantiomers differ significantly, with (S)-NNN being the more carcinogenic form and also the predominant enantiomer found in tobacco products. This guide provides an in-depth technical overview of the synthesis, biological activities, and mechanisms of action of the NNN enantiomers.
Data Presentation: Quantitative Biological Activity
The differential biological activities of (S)-NNN and (R)-NNN are evident in their metabolism, DNA adduct formation, and carcinogenicity. The following tables summarize key quantitative data from studies in F-344 rats.
Table 1: Carcinogenicity of NNN Enantiomers in Male F-344 Rats
| Treatment Group | Number of Rats | Oral Cavity Tumors (Benign & Malignant) | Esophageal Tumors |
| (S)-NNN (14 ppm in drinking water) | 20 | 89 | 122 |
| (R)-NNN (14 ppm in drinking water) | 24 | 6 | 3 |
| Racemic NNN (14 ppm in drinking water) | 12 | 96 | 153 |
| Control | 20 | 0 | 0 |
Data from Balbo et al., Carcinogenesis, 2012.[1][2]
Table 2: Metabolic Activation of NNN Enantiomers
| Enantiomer | Metabolic Pathway | Key Enzyme(s) | Significance |
| (S)-NNN | 2'-Hydroxylation (major) | Cytochrome P450 2A enzymes | Major pathway leading to carcinogenic DNA adducts.[3] |
| 5'-Hydroxylation (minor) | Cytochrome P450 2A enzymes | Minor pathway in rats. | |
| (R)-NNN | 2'-Hydroxylation (minor) | Cytochrome P450 2A enzymes | Less efficient than for (S)-NNN. |
| 5'-Hydroxylation (major) | Cytochrome P450 2A enzymes | Predominant pathway, leading to less carcinogenic metabolites in rats.[3] |
Table 3: Pyridyloxobutyl (POB)-DNA Adduct Levels in Tissues of F-344 Rats
| Tissue | Treatment Group | Total POB-DNA Adducts (fmol/mg DNA) |
| Esophageal Mucosa | (S)-NNN | ~1500 - 3500 |
| (R)-NNN | ~500 - 1000 | |
| Oral Mucosa | (S)-NNN | ~400 - 800 |
| (R)-NNN | ~100 - 200 |
Data represents the range observed over a 70-week treatment period with 10 ppm NNN enantiomers in drinking water. Data from Lao et al., Carcinogenesis, 2007.
Experimental Protocols
Synthesis and Separation of NNN Enantiomers
1. Synthesis of Racemic Nornicotine (B190312): Racemic nornicotine is typically synthesized from myosmine. Myosmine is reduced using a reducing agent such as sodium borohydride (B1222165) in an alcoholic solvent. The resulting racemic nornicotine is then purified by distillation.
2. Chiral Resolution of Nornicotine Enantiomers: The separation of (S)- and (R)-nornicotine is achieved by fractional crystallization of their diastereomeric salts with a chiral acid, such as (+)-tartaric acid or N-acetyl-L-phenylalanine. The general procedure is as follows:
-
Dissolve racemic nornicotine and the chiral resolving agent in a suitable solvent (e.g., methanol, ethanol).
-
Allow the diastereomeric salts to crystallize. Due to differences in solubility, one diastereomer will precipitate preferentially.
-
Separate the crystals by filtration.
-
Liberate the enantiomerically enriched nornicotine from the salt by treatment with a base (e.g., NaOH) and extraction with an organic solvent.
-
Repeat the crystallization process to achieve high enantiomeric purity.
3. Nitrosation of Nornicotine Enantiomers: The individual nornicotine enantiomers are then nitrosated to yield the corresponding NNN enantiomers.
-
Dissolve the purified nornicotine enantiomer in an acidic aqueous solution (e.g., citric acid buffer, pH 4.0).
-
Add a solution of sodium nitrite (B80452) dropwise at a controlled temperature (e.g., 0-5 °C).
-
Stir the reaction mixture for a specified time.
-
Extract the NNN enantiomer with an organic solvent (e.g., dichloromethane).
-
Purify the product by column chromatography on silica (B1680970) gel.
4. Chiral Separation for Analysis: The enantiomeric purity of the synthesized NNN is confirmed using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) coupled with mass spectrometry (MS).
-
HPLC Method: A chiral stationary phase, such as a Pirkle-type column (e.g., (S,S)-Whelk-O1) or a polysaccharide-based column, is used. The mobile phase typically consists of a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol, ethanol).[4]
-
SFC-MS/MS Method: Chiral columns are also employed, with supercritical CO2 as the main mobile phase, often with a polar co-solvent like methanol. This method offers rapid and sensitive separation.
Carcinogenicity Bioassay in Rodents
The following is a generalized protocol based on the National Toxicology Program (NTP) guidelines for a carcinogen bioassay of a nitrosamine like NNN in rats.
1. Animal Model: Male and female F-344 rats, 6-8 weeks old.
2. Test Substance Administration: The NNN enantiomers and racemic NNN are administered in the drinking water at a predetermined concentration (e.g., 14 ppm). The solutions are prepared fresh weekly. A control group receives untreated drinking water.
3. Experimental Groups:
-
Group 1: Control (n=50/sex)
-
Group 2: (S)-NNN (n=50/sex)
-
Group 3: (R)-NNN (n=50/sex)
-
Group 4: Racemic NNN (n=50/sex)
4. Duration of Study: The animals are exposed to the test substance for up to two years.
5. Observations:
-
Clinical Observations: Animals are observed twice daily for signs of toxicity.
-
Body Weight and Water Consumption: Recorded weekly for the first 13 weeks and monthly thereafter.
-
Pathology: At the end of the study, all surviving animals are euthanized. A complete necropsy is performed on all animals, and all organs and tissues are examined macroscopically. Tissues, including the oral cavity, esophagus, nasal cavity, lungs, and liver, are preserved in 10% neutral buffered formalin, processed, and embedded in paraffin. Histopathological examination is performed on stained tissue sections.
6. Data Analysis: The incidence of tumors in the treated groups is compared to the control group using appropriate statistical methods (e.g., Fisher's exact test).
Signaling Pathways and Experimental Workflows
Metabolic Activation of NNN
The carcinogenicity of NNN is dependent on its metabolic activation by cytochrome P450 (CYP) enzymes, primarily CYP2A isoforms. The initial step is hydroxylation at either the 2' or 5' position of the pyrrolidine ring.
Caption: Metabolic activation pathways of (S)-NNN and (R)-NNN.
Experimental Workflow for NNN Enantiomer Analysis
The following diagram illustrates a typical workflow for the synthesis, separation, and analysis of NNN enantiomers.
Caption: Experimental workflow for the synthesis and analysis of NNN enantiomers.
DNA Damage Response to NNN-Induced Adducts
The formation of pyridyloxobutyl (POB)-DNA adducts by the reactive metabolites of NNN triggers a cellular DNA damage response (DDR). This complex signaling network is initiated by sensor proteins that recognize the DNA lesions.
Caption: Simplified signaling pathway of the DNA damage response to NNN-induced adducts.
Conclusion
The enantiomers of N-Nitrosonornicotine exhibit distinct biological activities, with (S)-NNN being a significantly more potent carcinogen than (R)-NNN, particularly for oral and esophageal cancers. This difference is primarily attributed to the stereoselective metabolism of (S)-NNN via the 2'-hydroxylation pathway, which leads to the formation of pro-mutagenic POB-DNA adducts. Understanding the enantiomer-specific properties of NNN is crucial for assessing the cancer risk associated with tobacco use and for developing strategies to mitigate its harmful effects. The detailed experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers in the fields of toxicology, cancer biology, and drug development.
References
- 1. (S)-N′-Nitrosonornicotine, a constituent of smokeless tobacco, is a powerful oral cavity carcinogen in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Metabolism of N'-nitrosonornicotine enantiomers by cultured rat esophagus and in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of N′-Nitrosonornicotine Enantiomers in Human Urine by Chiral Stationary Phase Liquid Chromatography-Nanoelectrospray Ionization-High Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of N'-Nitrosonornicotine (NNN) in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Introduction
N'-Nitrosonornicotine (NNN) is a potent carcinogen found in tobacco products and is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC).[1] Monitoring human exposure to NNN is critical for assessing the risk of developing tobacco-related cancers, such as esophageal and oral cancers.[1][2] A significant portion of NNN is metabolized and excreted in urine, primarily as NNN-N-glucuronide. Therefore, the quantification of total NNN, which includes both the free form and its glucuronidated conjugate, offers a comprehensive measure of exposure. This application note provides a detailed and robust LC-MS/MS method for the sensitive and accurate quantification of total NNN in human urine, employing a stable isotope-labeled internal standard, N'-Nitrosonornicotine-D4 (NNN-D4), to ensure high accuracy and precision. This method is intended for researchers, scientists, and drug development professionals engaged in tobacco exposure biomonitoring and cancer etiology studies.
Experimental Workflow
References
Application Note: Gas Chromatography Analysis of N-Nitrosonornicotine (NNN) in Tobacco Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
N'-Nitrosonornicotine (NNN) is a potent, non-volatile, tobacco-specific nitrosamine (B1359907) (TSNA) recognized as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC).[1] It is formed from the nitrosation of nornicotine, a natural alkaloid present in tobacco, during the curing, fermentation, and aging processes.[2] The presence and concentration of NNN in tobacco products are of significant concern for public health, and its accurate quantification is crucial for regulatory purposes, product safety assessment, and cancer research.[1] This application note provides a detailed protocol for the quantitative analysis of NNN in various tobacco products using gas chromatography (GC).
Gas chromatography, particularly when coupled with a Thermal Energy Analyzer (GC-TEA) or a mass spectrometer (GC-MS), offers a robust and sensitive method for the determination of NNN.[3][4] This document outlines the necessary steps for sample preparation, including extraction and cleanup, as well as the instrumental conditions for GC analysis.
Quantitative Data Summary
The concentration of NNN in tobacco products can vary significantly depending on the product type, manufacturing processes, and storage conditions. The following tables summarize representative quantitative data for NNN levels found in various tobacco products, as determined by gas chromatography and other analytical methods.
Table 1: N-Nitrosonornicotine (NNN) Levels in Various Tobacco Products
| Tobacco Product Type | NNN Concentration Range (µg/g wet weight) | Average NNN Concentration (µg/g wet weight) | Reference |
| Conventional Moist Snuff | 1.21 - 4.25 | 2.73 | |
| Novel Smokeless Products | 0.72 - 1.79 | 1.26 | |
| Cigarette Filler | 0.17 - 2.56 | 1.37 |
Table 2: Enantiomeric Distribution of this compound (NNN) in Tobacco Products
| Tobacco Product Type | (S)-NNN Percentage of Total NNN | (S)-NNN Concentration Range (µg/g wet weight) | Average (S)-NNN Concentration (µg/g wet weight) | Reference |
| Conventional Moist Snuff | 58.7% | 0.71 - 2.5 | 1.26 | |
| Novel Smokeless Products | 65.8% | 0.47 - 1.19 | 0.70 | |
| Cigarette Filler | 66.6% | 0.17 - 2.56 | 1.36 |
Experimental Protocols
Protocol 1: Sample Preparation for GC-TEA Analysis of NNN in Tobacco
This protocol details the extraction and cleanup of NNN from a solid tobacco matrix, preparing it for analysis by Gas Chromatography-Thermal Energy Analysis (GC-TEA).
Materials and Reagents:
-
Tobacco sample (e.g., cigarette filler, smokeless tobacco)
-
Aqueous buffer (e.g., pH 4.5 citric acid buffer with ascorbic acid)
-
0.1 N Hydrochloric acid (HCl)
-
Internal Standard (IS) solution (e.g., N-nitrosoguvacoline (NG))
-
Anhydrous sodium sulfate
-
Chromatography column (e.g., basic alumina)
-
Nitrogen gas for evaporation
-
Vortex mixer
-
Mechanical shaker
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Sample Weighing: Accurately weigh approximately 2 grams of the homogenized tobacco sample into a centrifuge tube.
-
Extraction:
-
Add 45 mL of pH 4.5 citric acid buffer containing ascorbic acid to the sample.
-
Add a known amount of the internal standard solution.
-
Cap the tube and extract overnight on a mechanical shaker.
-
-
Filtration: Filter the extract to separate the solid tobacco material. Wash the filter cake with an additional 15 mL of the citric acid buffer.
-
pH Adjustment and Liquid-Liquid Extraction:
-
Combine the filtrates and adjust the pH to 6.0.
-
Perform a liquid-liquid extraction by adding 50 mL of dichloromethane and shaking vigorously. Repeat this step four more times.
-
Combine the organic (dichloromethane) layers.
-
-
Acid Wash: Extract the combined organic layers with five 25 mL portions of 0.1 N HCl.
-
Cleanup: The specifics of the cleanup can vary, but a common approach involves column chromatography.
-
Concentration: Evaporate the final eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen. The sample is now ready for GC-TEA analysis.
Protocol 2: Gas Chromatography-Thermal Energy Analysis (GC-TEA)
This protocol provides typical instrumental parameters for the analysis of NNN using a GC-TEA system.
Instrumentation:
-
Gas Chromatograph equipped with a Thermal Energy Analyzer (TEA)
-
GC Column: e.g., 2 m x 2 mm ID glass column packed with 3% OV-17 on 80/100 mesh Gas Chrom Q
GC-TEA Operating Conditions:
-
Carrier Gas: Helium
-
Carrier Flow Rate: 2.8 mL/minute
-
Injector Temperature: Programmable, e.g., 35°C to 220°C
-
Oven Temperature Program:
-
Initial temperature: 50°C
-
Ramp to 170°C
-
Ramp to 212°C
-
-
TEA Interface Temperature: 240°C
-
TEA Furnace Temperature: 500-525°C
-
Analysis Run Time: Approximately 35 minutes
Visualizations
Caption: Experimental workflow for the GC analysis of NNN in tobacco.
Caption: Formation pathway of this compound (NNN) in tobacco.
References
Solid-Phase Extraction of N-Nitrosonornicotine from Biological Matrices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of N-Nitrosonornicotine (NNN), a potent tobacco-specific nitrosamine (B1359907) (TSNA) classified as a Group 1 carcinogen, from various biological matrices.[1] Accurate and reliable quantification of NNN in biological fluids is critical for assessing human exposure, understanding cancer risk, and in the development of tobacco harm reduction strategies.[1][2]
Application Notes
The successful extraction of NNN from complex biological matrices such as urine, plasma, and saliva presents analytical challenges primarily due to low recovery rates and significant matrix effects.[2] Endogenous compounds within these matrices can interfere with the extraction process and lead to ion suppression or enhancement during LC-MS/MS analysis, resulting in inaccurate quantification.[2] Careful consideration of the SPE sorbent, sample pretreatment, and chromatographic conditions is paramount for developing a robust and reliable analytical method.
Choosing the Right SPE Sorbent:
The selection of an appropriate SPE sorbent is critical and depends on the physicochemical properties of NNN and the complexity of the sample matrix. Mixed-mode sorbents, which possess both hydrophobic (e.g., C8 or C18) and cation-exchange (e.g., sulfonic acid) functionalities, have demonstrated high efficiency in extracting TSNAs, including NNN. This dual retention mechanism allows for a more rigorous washing procedure, leading to cleaner extracts and reduced matrix effects. For general applications, Bond Elut Focus cartridges can be utilized. Specific cartridge recommendations for each matrix are provided in the protocols below.
Minimizing Matrix Effects:
Several strategies can be employed to mitigate the impact of matrix components on the analysis of NNN:
-
Effective Sample Cleanup: A robust SPE protocol is the primary defense against matrix interference. The use of mixed-mode cartridges and optimized wash steps is crucial.
-
Chromatographic Separation: Optimization of the LC method to ensure baseline separation of NNN from co-eluting matrix components is essential. Adjusting the mobile phase composition and gradient can significantly improve resolution.
-
Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard, such as N'-Nitrosonornicotine-D4 (NNN-D4), is highly recommended. This standard co-elutes with the analyte and experiences similar matrix effects and variations in extraction efficiency, allowing for accurate correction and quantification.
-
Sample Dilution: In cases of severe matrix effects, diluting the final extract can reduce the concentration of interfering compounds, although this may impact the limit of detection.
Troubleshooting Low Recovery:
Low recovery of NNN during SPE can be attributed to several factors, including incomplete elution, breakthrough during sample loading, or interactions with the matrix. To troubleshoot low recovery, consider the following:
-
Optimize Elution Solvent: Ensure the elution solvent is strong enough to disrupt the interaction between NNN and the sorbent. For mixed-mode cartridges, this often involves a combination of an organic solvent and a pH modifier (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Adjust Sample pH: The pH of the sample can influence the retention of NNN on the sorbent, particularly for ion-exchange mechanisms. Ensure the sample pH is optimized for the chosen sorbent.
-
Evaluate Flow Rate: A slow and consistent flow rate (e.g., 1-2 mL/min) during sample loading is critical to allow for adequate interaction between the analyte and the sorbent.
Quantitative Data Summary
The following tables summarize the performance of SPE methods for the quantification of NNN in various biological matrices.
Table 1: Performance of SPE-LC-MS/MS for NNN in Human Urine
| SPE Cartridge Type | Recovery (%) | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Cation-Exchange (e.g., Oasis MCX) | 70-120 | Not Specified | Not Specified | |
| Mixed-Mode (Hydrophobic/Cation-Exchange) | 89.2-108.9 | 0.012-0.037 | Not Specified |
Table 2: Performance of LLE/SPE-LC-MS/MS for NNN in Human Plasma/Serum
| Extraction Method | SPE Cartridge Type | Recovery (%) | LOD (pg/mL) | LOQ (pg/mL) | Reference |
| Liquid-Liquid Extraction (LLE) | Not Applicable | ~30 | Not Specified | 0.3 | |
| Solid-Phase Extraction (SPE) | Not Specified | 92.3-115.0 (for serum) | Not Specified | Not Specified | |
| Solid-Phase Extraction (SPE) | Bond Elut Focus | 0.006 (ng/mL) | 0.02 (ng/mL) | Not Specified |
Table 3: Performance of SPE-LC-MS/MS for NNN in Human Saliva
| SPE Cartridge Type | Recovery (%) | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| ChemElut, Oasis MCX, BondElut Silica | >85 (for general hormones) | Not Specified | Not Specified |
Experimental Protocols
The following are detailed protocols for the solid-phase extraction of NNN from human urine, plasma, and saliva.
Protocol 1: Quantification of Total NNN in Human Urine
This protocol is adapted from methods utilizing cation-exchange SPE for the analysis of total NNN (free and glucuronidated) in human urine.
Materials and Reagents:
-
Human urine samples
-
N'-Nitrosonornicotine (NNN) standard
-
N'-Nitrosonornicotine-D4 (NNN-D4) internal standard
-
β-glucuronidase (from E. coli)
-
Phosphate buffered saline (PBS), pH 7.4
-
Ammonium sulfamate (B1201201)
-
Hydrochloric acid (1N)
-
Methanol (B129727) (LC-MS grade)
-
Deionized water
-
Ammonium hydroxide
-
Cation-exchange SPE cartridges (e.g., Oasis MCX)
Procedure:
-
Sample Hydrolysis: a. To a urine sample, add a known amount of NNN-D4 internal standard. b. To measure total NNN, incubate the urine sample overnight at 37°C with β-glucuronidase in PBS buffer (pH 7.4) to hydrolyze the NNN-N-glucuronide to free NNN. c. Add ammonium sulfamate to prevent artifactual nitrosation.
-
Solid-Phase Extraction (SPE): a. Acidify the hydrolyzed urine sample with 1N HCl. b. Conditioning: Condition the Oasis MCX SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water. c. Loading: Load the acidified sample onto the conditioned cartridge at a flow rate of 1-2 mL/min. d. Washing: Wash the cartridge with 5 mL of 1N HCl followed by 5 mL of methanol to remove interferences. e. Elution: Elute the NNN and NNN-D4 from the cartridge with 5 mL of 5% ammonium hydroxide in methanol.
-
Final Preparation: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Quantification of NNN in Human Plasma
This protocol describes a liquid-liquid extraction (LLE) method, as it is a well-documented procedure for plasma NNN analysis. For an SPE-based approach, a mixed-mode cation exchange cartridge is recommended.
Materials and Reagents:
-
Human plasma samples
-
N'-Nitrosonornicotine (NNN) standard
-
N'-Nitrosonornicotine-D4 (NNN-D4) internal standard
-
Sodium hydroxide (10 M)
-
Saturated sodium chloride solution
-
Methyl tert-butyl ether (MTBE)
-
Formic acid (4 M)
-
Methanol (LC-MS grade)
-
Deionized water
Procedure (LLE):
-
Sample Preparation: a. To 1 mL of plasma, add 10 µL of 10 M sodium hydroxide, 10 µL of NNN-D4 internal standard solution, and 100 µL of saturated sodium chloride solution. b. Add 2 mL of MTBE and stir for 10 minutes. c. Centrifuge for 10 minutes at 1860 x g.
-
Liquid-Liquid Extraction: a. Transfer the organic phase to a new tube and evaporate to dryness. b. Reconstitute the dried extract in 50 µL of 4 M formic acid and 150 µL of MTBE. c. Vortex and centrifuge for 10 minutes at 1860 x g.
-
Final Preparation: a. Evaporate the aqueous phase to dryness. b. Reconstitute the final extract in 50 µL of methanol/water (1:4 v/v) for LC-MS/MS analysis.
Protocol 3: Quantification of NNN in Human Saliva
This protocol outlines a multi-step SPE cleanup for the analysis of NNN in human saliva.
Materials and Reagents:
-
Human saliva samples
-
N'-Nitrosonornicotine (NNN) standard
-
N'-Nitrosonornicotine-D4 (NNN-D4) internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (ACN, LC-MS grade)
-
Methylene (B1212753) Chloride
-
Deionized Water
-
ChemElut cartridges
-
Oasis MCX cartridges
-
BondElut Silica cartridges
Procedure:
-
Sample Pre-treatment: a. Collect whole saliva samples. b. Spike the sample with a known amount of NNN-D4 internal standard.
-
Solid-Phase Extraction (SPE): a. Step 1 (ChemElut): Load the pre-treated saliva sample onto a ChemElut cartridge. Elute the analytes from the ChemElut cartridge with methylene chloride. b. Step 2 (Oasis MCX): Further purify the eluate using an Oasis MCX cartridge. c. Step 3 (BondElut Silica): Perform a final purification step using a BondElut Silica cartridge.
-
Final Preparation: a. Evaporate the final eluate to dryness. b. Reconstitute in a suitable mobile phase for LC-MS/MS analysis.
Visualizations
The following diagrams illustrate the experimental workflows for the solid-phase extraction of NNN from different biological matrices.
Caption: Workflow for the solid-phase extraction of this compound from human urine.
Caption: Workflow for the liquid-liquid extraction of this compound from human plasma.
Caption: Workflow for the multi-step solid-phase extraction of this compound from human saliva.
References
Developing Animal Models for N-Nitrosonornicotine (NNN) Carcinogenicity Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N'-Nitrosonornicotine (NNN) is a potent, tobacco-specific nitrosamine (B1359907) classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC).[1][2] It is a significant etiological agent implicated in cancers of the esophagus, oral cavity, and pancreas in users of tobacco products.[1] The development of robust and reproducible animal models is crucial for studying NNN-induced carcinogenesis, elucidating molecular mechanisms, and evaluating potential preventative and therapeutic agents. These application notes provide a comprehensive overview of established animal models and detailed protocols for conducting NNN carcinogenicity studies.
Animal Models for NNN Carcinogenicity
A variety of animal models have been successfully used to study the carcinogenic effects of NNN. The choice of model often depends on the specific research question, target organ of interest, and available resources.
Table 1: Summary of Animal Models for NNN Carcinogenicity Studies
| Animal Model | Route of Administration | Target Organs and Tumor Types | Key Findings & References |
| F344 Rats | Subcutaneous (s.c.) injection | Nasal cavity (carcinomas) | NNN induced a high incidence of nasal cavity tumors.[3][4] |
| Drinking water | Esophagus (papillomas, carcinomas), Nasal cavity (adenocarcinomas), Oral cavity (carcinomas) | (S)-NNN, the predominant enantiomer in smokeless tobacco, is a powerful oral cavity carcinogen. Racemic NNN induces a high incidence of esophageal tumors. | |
| A/J Mice | Intraperitoneal (i.p.) injection | Lung (adenomas) | NNN is a potent lung tumorigen in this susceptible mouse strain. |
| Swiss Mice | Topical (tongue) | Lung, Forestomach, Liver (tumors) | Topical application can induce tumors in distant organs, but not typically at the site of application in mice. |
| Syrian Golden Hamsters | Topical (cheek pouch) | Cheek pouch (tumors - with promoter), Lung, Liver, Stomach (tumors) | NNN alone is a weak carcinogen in the cheek pouch, but its effect is enhanced with a promoter like H2O2. |
| Mink (Mustela vison) | Subcutaneous (s.c.) injection | Nasal cavity (malignant tumors, esthesioneuroepithelioma) | Mink are highly susceptible to NNN-induced nasal tumors, which can invade the brain. |
| Ferrets | Intraperitoneal (i.p.) injection | Lung (preneoplastic and neoplastic lesions) | Ferrets develop lung lesions similar to those seen in humans. |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments in NNN carcinogenicity studies.
Protocol 1: NNN Administration in Drinking Water for Esophageal and Oral Carcinogenesis in Rats
This protocol is designed for long-term studies to induce esophageal and oral cavity tumors in F344 rats.
Materials:
-
N'-Nitrosonornicotine (NNN)
-
Sterile, distilled water
-
Drinking bottles with sipper tubes
-
F344 rats (weanling or young adult)
-
Standard rodent chow
-
Animal caging and housing facilities
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Preparation of NNN Solution:
-
Calculate the required concentration of NNN in the drinking water. A common concentration is 14 ppm (mg/L).
-
Under a chemical fume hood, carefully weigh the required amount of NNN.
-
Dissolve the NNN in a small volume of sterile, distilled water and then bring it to the final desired volume.
-
Prepare fresh NNN solutions weekly to ensure stability. Store the stock solution and prepared drinking water at 4°C, protected from light.
-
-
Animal Acclimation and Housing:
-
Acclimate F344 rats to the housing facility for at least one week prior to the start of the study.
-
House animals in standard polycarbonate cages with ad libitum access to standard rodent chow and tap water during the acclimation period.
-
-
NNN Administration:
-
Randomly assign animals to control and NNN-treated groups.
-
Replace the tap water in the cages of the treated group with the NNN-containing drinking water. The control group continues to receive tap water.
-
Provide ad libitum access to the respective drinking water and chow for the duration of the study (typically 20-100 weeks).
-
-
Monitoring:
-
Monitor the animals daily for clinical signs of toxicity, such as weight loss, lethargy, or rough coat.
-
Measure body weight and water consumption weekly. A significant decrease in water consumption in the NNN group may indicate aversion to the taste and require adjustment of the NNN concentration.
-
Euthanize animals that become moribund.
-
-
Termination and Necropsy:
-
At the end of the study, euthanize all surviving animals.
-
Perform a complete necropsy as detailed in Protocol 3.
-
Protocol 2: Subcutaneous Administration of NNN for Nasal Cavity Carcinogenesis in Rats or Mink
This protocol is suitable for inducing nasal cavity tumors.
Materials:
-
N'-Nitrosonornicotine (NNN)
-
Sterile saline or trioctanoin (vehicle)
-
Sterile syringes and needles (25-27 gauge)
-
F344 rats or Mink
-
Animal restraint devices
-
PPE
Procedure:
-
Preparation of NNN Solution:
-
Dissolve NNN in the chosen vehicle to the desired concentration. A typical total dose for rats is 3.4 mmol administered over 20 weeks. For mink, a total dose of 11.9 mM per animal over 38 weeks has been used.
-
Ensure the solution is homogenous.
-
-
NNN Administration:
-
Restrain the animal securely.
-
Lift the skin on the back or flank to create a "tent."
-
Insert the needle into the subcutaneous space at the base of the tent, parallel to the body.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the NNN solution slowly.
-
Administer injections according to the predetermined schedule (e.g., twice weekly).
-
-
Monitoring and Termination:
-
Follow the monitoring and termination procedures outlined in Protocol 1.
-
Protocol 3: Necropsy and Histopathological Analysis of NNN-Induced Tumors
This protocol provides a systematic approach for tissue collection and analysis.
Materials:
-
Euthanasia solution (e.g., CO2, pentobarbital)
-
Surgical instruments for dissection
-
10% neutral buffered formalin
-
Phosphate-buffered saline (PBS)
-
Tissue cassettes
-
Microscope slides and coverslips
-
Hematoxylin and Eosin (H&E) stain
-
Special stains as needed (e.g., Alcian blue for mucin)
Procedure:
-
Euthanasia and Gross Examination:
-
Euthanize the animal according to approved institutional guidelines.
-
Perform a thorough external examination, noting any abnormalities.
-
Open the thoracic and abdominal cavities and conduct a systematic gross examination of all organs. Pay close attention to the known target organs of NNN (esophagus, oral cavity, nasal cavity, lungs, liver).
-
Document the location, size, number, and appearance of any visible tumors or lesions.
-
-
Tissue Collection and Fixation:
-
Carefully dissect the target organs.
-
For the esophagus and oral cavity, open them longitudinally to expose the mucosal surface.
-
For the nasal cavity, it is often decalcified after fixation to allow for proper sectioning.
-
Collect samples of all gross lesions and representative sections of all major organs.
-
Place tissues in labeled cassettes and fix in 10% neutral buffered formalin for at least 24 hours. The volume of formalin should be at least 10 times the volume of the tissue.
-
-
Tissue Processing and Staining:
-
After fixation, process the tissues through graded alcohols and xylene, and embed in paraffin (B1166041).
-
Section the paraffin blocks at 4-5 µm thickness.
-
Stain the sections with H&E for routine morphological evaluation.
-
Consider special stains to identify specific features. For example, Alcian blue can be used to detect intestinal metaplasia in the esophagus.
-
-
Histopathological Evaluation:
-
A board-certified veterinary pathologist should examine the slides microscopically.
-
Characterize lesions as pre-neoplastic (e.g., dysplasia, hyperplasia) or neoplastic (benign or malignant).
-
Grade tumors according to established criteria.
-
Quantify tumor incidence (percentage of animals with tumors) and multiplicity (average number of tumors per animal).
-
Signaling Pathways in NNN Carcinogenesis
The carcinogenic activity of NNN is initiated by its metabolic activation, which leads to the formation of DNA adducts and subsequent mutations in critical genes.
Metabolic Activation of NNN
NNN requires metabolic activation by cytochrome P450 (CYP) enzymes to exert its carcinogenic effects. The primary activation pathway is α-hydroxylation at the 2' and 5' positions of the pyrrolidine (B122466) ring. This leads to the formation of unstable intermediates that can form pyridyloxobutyl (POB) DNA adducts. These adducts, if not repaired, can lead to mutations in oncogenes and tumor suppressor genes.
Metabolic activation of NNN leading to DNA damage and cancer.
Downstream Signaling Pathways
While the initial DNA damage is a critical event, the subsequent development of cancer involves the deregulation of various cellular signaling pathways. In NNN-induced cancers, particularly of the esophagus and oral cavity, alterations in pathways like Wnt and Notch have been implicated.
-
Wnt Signaling Pathway: Aberrant activation of the Wnt/β-catenin signaling pathway is a common event in esophageal cancer. This can lead to increased cell proliferation and survival.
-
Notch Signaling Pathway: The role of Notch signaling in oral and esophageal cancers is complex, with evidence suggesting both oncogenic and tumor-suppressive functions depending on the context. Dysregulation of this pathway can affect cell differentiation and proliferation.
The mutations in oncogenes (e.g., KRAS) and tumor suppressor genes (e.g., TP53) resulting from NNN-induced DNA damage can lead to the constitutive activation or inactivation of these and other signaling pathways, driving the multi-step process of carcinogenesis.
Downstream effects of NNN-induced mutations on key signaling pathways.
Conclusion
The animal models and protocols described in these application notes provide a framework for conducting rigorous and reproducible NNN carcinogenicity studies. A thorough understanding of the experimental methodologies and the underlying molecular mechanisms is essential for advancing our knowledge of tobacco-related cancers and for the development of effective strategies for their prevention and treatment.
References
- 1. NOTCH pathway inactivation reprograms stem-like oral cancer cells to JAK-STAT dependent state and provides the opportunity of synthetic lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Figure 1 from Metabolic Activation and Carcinogenesis of Tobacco-Specific Nitrosamine N’-Nitrosonornicotine (NNN): A Density Function Theory and Molecular Docking Study | Semantic Scholar [semanticscholar.org]
- 4. The NOTCH Pathway in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for N-Nitrosonornicotine (NNN) Extraction from Smokeless Tobacco
Audience: Researchers, scientists, and drug development professionals.
Introduction
N'-Nitrosonornicotine (NNN) is a potent, non-volatile, tobacco-specific nitrosamine (B1359907) (TSNA) that is formed during the curing and processing of tobacco.[1] Classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), NNN is a major contributor to the elevated cancer risks associated with the use of smokeless tobacco products.[2][3][4] Its presence in products like chewing tobacco, moist snuff, and dry snuff necessitates accurate and robust analytical methods for monitoring, regulatory compliance, and public health research.[2] This document provides a detailed protocol for the extraction and quantification of NNN in smokeless tobacco using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), based on established methodologies such as the CORESTA Recommended Method (CRM) No. 72.
Principle
The methodology is centered on the extraction of NNN from a homogenized smokeless tobacco sample using an aqueous buffer solution. An isotopically labeled internal standard (e.g., ¹³C₆-NNN or NNN-d₄) is added prior to extraction to ensure accurate quantification by correcting for any analyte loss during sample preparation and analysis. The resulting extract is clarified by filtration and then analyzed by a highly sensitive and selective LC-MS/MS system. Quantification is achieved by comparing the response of the native NNN to that of the stable isotope-labeled internal standard.
Data Presentation
The quantitative performance data from validated analytical methods for NNN determination are summarized below.
| Parameter | Method 1 (Smokeless Tobacco) | Method 2 (Smokeless Tobacco) | Method 3 (Ground Tobacco) |
| Instrumentation | HPLC-MS/MS | LC-MS/MS | GC-MS/MS |
| Linearity Range | 400 - 1600 ng/g | 3 - 8 ng/g (LOQ) to higher levels | Not Specified |
| Correlation Coefficient (r²) | ≥ 0.995 | > 0.99 | > 0.995 |
| Limit of Quantification (LOQ) | 400 ng/g (as lower limit) | 3 - 8 ng/g | 162 ng/g |
| Accuracy (% Recovery) | 101% - 109% | Good recoveries reported | Not Specified |
| Precision (% RSD) | < 15% | Not Specified | Not Specified |
Experimental Protocols
This protocol is based on the CORESTA Recommended Method 72 and related validated methods for the analysis of NNN in smokeless tobacco.
1. Materials and Reagents
-
Apparatus:
-
LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Balance (4-place).
-
Mechanical Shaker (orbital or wrist-action).
-
Centrifuge (capable of 4000 rpm).
-
Amber autosampler vials and caps.
-
Volumetric flasks (Class A).
-
Calibrated pipettes.
-
Syringe filters (0.45 µm).
-
-
Reagents:
-
N'-Nitrosonornicotine (NNN) analytical standard.
-
Isotopically labeled internal standard (IS), e.g., ¹³C₆-NNN or NNN-d₄.
-
Ammonium (B1175870) Acetate (B1210297) (NH₄CH₃COO), LC-MS grade.
-
Acetonitrile (B52724) (ACN), LC-MS grade.
-
Methanol (B129727) (MeOH), LC-MS grade.
-
Deionized water, 18 MΩ·cm or better.
-
2. Standard Solution Preparation
-
Internal Standard (IS) Stock Solution (e.g., 0.2 mg/mL):
-
Accurately weigh approximately 2 mg of ¹³C₆-NNN standard.
-
Transfer to a 10 mL volumetric flask and dissolve in methanol to the mark.
-
-
Internal Standard Spiking Solution (e.g., 2000 ng/mL):
-
Prepare an intermediate stock (e.g., 40 µg/mL) by diluting the IS stock solution with acetonitrile.
-
Perform a second dilution of the intermediate stock with acetonitrile to achieve a final concentration of 2000 ng/mL.
-
-
NNN Stock Solution (e.g., 0.2 mg/mL):
-
Accurately weigh approximately 2 mg of NNN standard.
-
Transfer to a 10 mL volumetric flask and dissolve in methanol to the mark.
-
-
NNN Intermediate and Working Calibration Standards:
-
Prepare a series of intermediate NNN standards by diluting the stock solution.
-
Create a 5 to 7-point calibration curve (e.g., 400 to 1600 ng/g) by spiking blank matrix extract or extraction solvent with appropriate volumes of the NNN intermediate standards and a fixed volume of the IS Spiking Solution.
-
3. Sample Preparation and Extraction
-
Homogenization: Ensure the smokeless tobacco sample is of a uniform consistency according to CORESTA Guide N° 11.
-
Weighing: Weigh approximately 0.25 g of the homogenized sample into an appropriately labeled amber extraction vial. Record the weight to the nearest 0.01 g.
-
Internal Standard Addition: Add 100 µL of the internal standard spiking solution (e.g., ¹³C₆-NNN) to each sample vial.
-
Extraction: Add 10 mL of 100 mM aqueous ammonium acetate solution to each vial.
-
Shaking: Cap the vials securely and place them on a mechanical shaker. Shake on a high setting for 60 minutes at room temperature.
-
Filtration: Filter the extract using a 0.45 µm membrane filter directly into an amber autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Analytical Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 100 mM aqueous ammonium acetate.
-
Mobile Phase B: Acetonitrile with 5 mM ammonium acetate.
-
Flow Rate: 0.3 - 0.6 mL/min.
-
Injection Volume: 10 µL.
-
Gradient: Develop a suitable gradient to separate NNN from matrix interferences.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
NNN (Quantifier): m/z 178.2 → 148.3.
-
NNN (Qualifier): m/z 178.2 → 120.
-
NNN-d₄ (IS): m/z 182 → 152.
-
(Note: Transitions for ¹³C₆-NNN should be determined accordingly).
-
-
Visualization of Experimental Workflow
Caption: Experimental workflow for NNN extraction and quantification.
References
Application Notes and Protocols for the Quantification of N-Nitrosonornicotine (NNN) in E-cigarette Liquids and Aerosols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosonornicotine (NNN) is a potent carcinogen classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC).[1] It is a member of the tobacco-specific nitrosamines (TSNAs) which are formed from the nitrosation of nicotine (B1678760) and other minor tobacco alkaloids.[2][3] While e-cigarette liquids generally contain significantly lower levels of TSNAs compared to traditional tobacco products, the presence of NNN in both the liquids and the generated aerosols is a critical parameter for assessing the potential health risks associated with electronic nicotine delivery systems (ENDS).[4][5] The U.S. Food and Drug Administration (FDA) has specified that NNN levels should be measured in both e-liquids and aerosols for premarket tobacco product applications.
These application notes provide detailed protocols for the quantification of NNN in e-cigarette liquids and aerosols using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Quantitative Data Summary
The following table summarizes quantitative data for NNN found in e-cigarette liquids and aerosols from various studies. These values can vary significantly depending on the product, manufacturing process, and storage conditions.
| Sample Type | NNN Concentration Range | Notes | Reference |
| E-liquid | Not Detected (ND) - 7.7 ng/g | In one study, NNN was detected in one of three commercial liquids. | |
| E-liquid | 0.04 - 3.4 ng/mL | All e-liquids analyzed in this study contained NNN. | |
| E-liquid | 0.34 - 60.08 µg/L (ng/mL) | ||
| E-liquid | Average: 0.383 µg/L (ng/mL) | Malaysian market e-liquids. | |
| E-liquid (spiked) | 46.9 ng/g | A known amount of NNN standard was added to a commercial e-liquid. | |
| Aerosol | Not Detected (ND) | No TSNAs were detected in the aerosol of commercial liquids. | |
| Aerosol | Levels correspond to e-liquid concentrations | A significant correlation was found between expected and measured levels of TSNAs in the aerosol. | |
| Aerosol (from spiked e-liquid) | All TSNAs detected | Measured levels were statistically similar to the expected amounts based on liquid consumption. | |
| Aerosol (from nitrite-fortified e-liquid) | Detected | NNN was detected in the aerosol from e-liquid fortified with nitrite (B80452), suggesting formation during aerosolization. |
Experimental Protocols
Protocol 1: Quantification of NNN in E-cigarette Liquids
This protocol is based on a validated LC-MS/MS method for the determination of TSNAs in e-liquids.
1. Materials and Reagents:
-
NNN analytical standard
-
Isotopically labeled internal standard (e.g., NNN-d4)
-
Methanol (B129727) (LC-MS grade)
-
Deionized water
-
E-liquid sample
-
Volumetric flasks, pipettes, and vials
2. Sample Preparation:
-
Accurately weigh approximately 1 g of the e-liquid sample into a volumetric flask.
-
Add a known amount of the internal standard solution.
-
Dilute the sample 50-fold with 100 mM ammonium acetate solution. A 50-fold dilution with ammonium acetate has been shown to provide stable relative recoveries for NNN (83.1 ± 4.65%).
-
Vortex the solution for 30 seconds to ensure homogeneity.
-
Filter the diluted sample through a 0.2 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., Agilent Eclipse Plus C18 RRHD).
-
Column Temperature: 55-60 °C.
-
Mobile Phase A: 0.1% acetic acid in deionized water or 10 mM ammonium formate (B1220265) in water (pH 5.5).
-
Mobile Phase B: 0.1% acetic acid in methanol or 10 mM ammonium formate in methanol (pH 5.5).
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization in positive mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for NNN and its internal standard should be optimized for the instrument used.
4. Quantification:
-
Create a calibration curve using known concentrations of the NNN analytical standard.
-
Quantify the amount of NNN in the e-liquid sample by comparing its peak area ratio to the internal standard against the calibration curve.
Protocol 2: Quantification of NNN in E-cigarette Aerosols
This protocol details the collection and analysis of NNN from e-cigarette aerosols.
1. Materials and Reagents:
-
Same as Protocol 1
-
Smoking machine
-
Cambridge filter pads or quartz wool.
2. Aerosol Generation and Collection:
-
Generate e-cigarette aerosol using a programmable smoking machine with defined puffing parameters (e.g., 4-second puff duration, 55 mL volume, 30-second interval).
-
Collect a predetermined number of puffs (e.g., 20 or 100) onto a Cambridge filter pad or through a quartz wool tube. Quartz wool has been shown to have a higher and more stable recovery for TSNAs compared to Cambridge filter pads.
3. Sample Preparation:
-
Carefully remove the filter pad or quartz wool from the collection apparatus.
-
Place the collection medium into a vial.
-
Add a known amount of the internal standard solution.
-
Extract the collected aerosol particulate matter by adding 10-20 mL of 100 mM ammonium acetate solution.
-
Agitate the vial for 30 minutes (e.g., using a wrist-action shaker or ultrasonic bath) to ensure complete extraction.
-
Filter the extract through a 0.2 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis and Quantification:
-
Follow the same LC-MS/MS analysis and quantification steps as described in Protocol 1.
Diagrams
Caption: Experimental workflow for NNN quantification.
Caption: NNN formation from nornicotine.
Discussion and Considerations
-
Method Validation: It is crucial to validate the analytical method in the laboratory's specific matrix (e.g., propylene (B89431) glycol and vegetable glycerin mixture) to ensure accuracy, precision, and sensitivity.
-
Internal Standards: The use of isotopically labeled internal standards is highly recommended to correct for matrix effects and variations in instrument response.
-
Formation of NNN: Studies have shown that NNN can form in e-liquids over time, a process that is accelerated by elevated temperatures and the presence of nitrite. Therefore, storage conditions and the chemical composition of the e-liquid, particularly the presence of nitrite and nornicotine, are important factors to consider. NNN can also form during the aerosolization process.
-
Limits of Detection and Quantification: The reported limits of detection (LOD) and quantification (LOQ) for NNN vary between studies but are typically in the low ng/mL or ng/g range. It is important to establish these limits for the specific method being used.
-
Safety Precautions: NNN is a carcinogen and should be handled with appropriate safety precautions in a laboratory setting. All work should be performed in a well-ventilated area, and personal protective equipment should be worn.
References
Application Notes and Protocols for the Use of Deuterated N-Nitrosonornicotine as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
N'-Nitrosonornicotine (NNN) is a potent tobacco-specific nitrosamine (B1359907) (TSNA) classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), indicating it is carcinogenic to humans.[1] Found in a variety of tobacco products and smoke, NNN is a significant contributor to cancers of the esophagus, nasal cavity, and respiratory tract in animal studies.[2] Accurate and sensitive quantification of NNN in diverse matrices such as tobacco, biological fluids (urine and plasma), and tobacco smoke is crucial for assessing human exposure, understanding its metabolic fate, and for regulatory purposes in the tobacco industry.[2][3][4]
Isotope dilution mass spectrometry is the gold standard for the precise and accurate quantification of analytes in complex matrices. This technique utilizes a stable isotope-labeled version of the analyte as an internal standard (IS). Deuterated N-Nitrosonornicotine (NNN-d4) is a widely used and reliable internal standard for the quantification of NNN by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). NNN-d4 is chemically and physically similar to NNN, causing it to behave similarly during sample preparation and analysis. This allows it to effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to highly accurate and precise results.
These application notes provide detailed protocols for the use of NNN-d4 as an internal standard for the quantification of NNN in various matrices.
Principle of Isotope Dilution Mass Spectrometry
The core principle of isotope dilution mass spectrometry lies in the addition of a known amount of an isotopically labeled standard (e.g., NNN-d4) to a sample containing the analyte of interest (NNN). The labeled standard is nearly identical to the analyte but has a different mass due to the isotopic substitution. The mass spectrometer can distinguish between the analyte and the internal standard based on their mass-to-charge ratios (m/z). By measuring the ratio of the signal from the analyte to the signal from the internal standard, the concentration of the analyte in the original sample can be accurately determined, even if there are losses during sample preparation or fluctuations in instrument performance.
References
Application Notes and Protocols for the Analytical Determination of N-Nitrosonornicotine (NNN) in Saliva Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
N'-Nitrosonornicotine (NNN) is a potent carcinogen found in tobacco products and is also formed endogenously in the oral cavity of individuals who use tobacco or nicotine (B1678760) replacement therapies. Monitoring NNN levels in saliva is a critical aspect of assessing exposure to this carcinogen and evaluating the potential cancer risk associated with tobacco use and nicotine replacement products.[1][2] Saliva offers a non-invasive and convenient matrix for such analysis.[3] This document provides detailed application notes and protocols for the quantitative analysis of NNN in human saliva, primarily focusing on the highly sensitive and specific method of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods Overview
The most robust and widely used method for the quantification of NNN in saliva is LC-MS/MS. This technique offers excellent sensitivity and selectivity, allowing for the detection of low concentrations of NNN typically found in saliva. The use of a stable isotope-labeled internal standard, such as N'-Nitrosonornicotine-D4 (NNN-D4) or [pyridine-D4]NNN, is crucial for achieving high accuracy and precision by correcting for variations during sample preparation and potential matrix effects.
Quantitative Data Summary
The following table summarizes key quantitative parameters from various studies on the analysis of NNN in saliva using LC-MS/MS. This allows for a direct comparison of method performance.
| Parameter | Value | Population | Reference |
| Limit of Quantification (LOQ) | 0.2 pg/mL | E-cigarette users and smokers | |
| Salivary NNN Range (E-cigarette users) | E-cigarette users | ||
| Salivary NNN Mean (E-cigarette users) | 14.6 (±23.1) pg/mL | E-cigarette users | |
| Salivary NNN Range (Smokers) | Smokers | ||
| Salivary NNN Mean (Smokers) | 94.5 (±176) pg/mL | Smokers | |
| [pyridine-D4]NNN Formation Yield | 0.003% to 0.051% of added alkaloid | Nonsmoking volunteers (in vitro) |
Experimental Protocols
Saliva Sample Collection
Proper sample collection is paramount for accurate and reproducible results.
Materials:
-
Sterile saliva collection tubes
-
Devices with a collection funnel or cotton swabs
Protocol:
-
Participants should rinse their mouth with clean water 30 minutes prior to collection to remove food residue.
-
Refrain from eating, drinking (except water), smoking, or using oral hygiene products for at least 30 minutes before sample collection.
-
Label the collection tube clearly with participant information.
-
Collect whole saliva by passive drooling into the collection tube until the desired volume is reached.
-
Alternatively, a cotton swab can be placed in the mouth for approximately 1 minute to absorb saliva.
-
Immediately after collection, store the samples frozen (at -20°C or lower) until analysis to ensure stability.
Sample Preparation: Solid-Phase Extraction (SPE)
Sample preparation is a critical step to remove interfering substances from the saliva matrix and concentrate the analyte.
Materials:
-
N'-Nitrosonornicotine (NNN) standard
-
N'-Nitrosonornicotine-D4 (NNN-D4) internal standard (IS)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (ACN, LC-MS grade)
-
Ascorbic Acid
-
Methylene (B1212753) Chloride
-
Deionized Water
-
Solid-Phase Extraction (SPE) Cartridges (e.g., ChemElut, Oasis MCX, BondElut Silica)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Thaw the saliva samples on ice.
-
Spike the samples with the NNN-D4 internal standard solution.
-
Add ascorbic acid to prevent artifactual nitrosation during sample processing.
-
Load the pre-treated saliva sample onto a conditioned SPE cartridge (e.g., ChemElut).
-
Wash the cartridge to remove impurities.
-
Elute the NNN and the internal standard from the cartridge using an appropriate solvent, such as methylene chloride.
-
For further purification, the eluate can be passed through additional SPE cartridges like Oasis MCX and BondElut Silica.
-
Evaporate the final eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) is typically used.
LC Conditions (Typical):
-
Column: A suitable C18 or other appropriate reverse-phase column.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with an additive like formic acid or ammonium acetate to improve ionization.
-
Flow Rate: Appropriate for the column dimensions.
-
Injection Volume: Typically 5-20 µL.
MS/MS Conditions (MRM Transitions):
-
NNN: m/z 178 → 148
-
NNN-D4 (or other IS): A specific transition for the deuterated standard is monitored (e.g., for [13C6]NNN: m/z 184 → 154).
Quantification:
-
A calibration curve is generated by plotting the ratio of the peak area of the NNN analyte to the peak area of the NNN-D4 internal standard against the concentration of the calibration standards.
-
The concentration of NNN in the saliva samples is then determined from this curve.
Visualizations
References
- 1. Nornicotine Nitrosation in Saliva and Its Relation to Endogenous Synthesis of N′-Nitrosonornicotine in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nornicotine nitrosation in saliva and its relation to endogenous synthesis of N'-nitrosonornicotine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Molecular Docking Studies of N-Nitrosonornicotine with CYP Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
N'-Nitrosonornicotine (NNN) is a potent carcinogen found in tobacco products, classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC).[1][2][3][4][5] Its carcinogenic activity is dependent on metabolic activation by cytochrome P450 (CYP) enzymes. This process primarily involves hydroxylation at the 2' or 5' position of the NNN molecule, leading to the formation of DNA adducts and subsequent tumor initiation. Molecular docking is a crucial computational technique used to predict the binding orientation and affinity of a ligand (NNN) to a protein (CYP enzyme), providing insights into the mechanisms of metabolic activation. These studies are instrumental in understanding the carcinogenicity of NNN and in developing potential inhibitors.
This document provides detailed application notes and protocols for performing molecular docking studies of NNN with various CYP enzymes, summarizing key findings and methodologies from published research.
Data Presentation: NNN-CYP Enzyme Docking Interactions
The following tables summarize quantitative data from molecular docking studies, focusing on the binding affinities and key interacting residues between NNN and different CYP isozymes.
Table 1: Docking Scores and Binding Affinities of NNN with CYP Enzymes
| CYP Isozyme | NNN Enantiomer | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bond Interactions | Reference |
| Human CYP2A6 | (S)-NNN | Higher than (R)-NNN | Asn297, Thr305 | Nitrogen of pyridine (B92270) ring with Asn297; Oxygen of nitroso group with Thr305 | |
| Human CYP2A13 | (S)-NNN | High | Asn297 | Nitrogen of pyridine ring with Asn297 | |
| Human CYP1A1 | (S)-NNN | Favorable | Asn297 | Nitrogen of pyridine ring with Asn297 | |
| Rat CYP2A3 | (S)-NNN | Higher than (R)-NNN | Asn297 | Nitrogen of pyridine ring with Asn297 |
Table 2: Key Amino Acid Residues in CYP Enzymes Involved in NNN Binding
| CYP Isozyme | Key Residue(s) | Role in Interaction | Significance | Reference |
| Human CYP2A6 | Asn297, Thr305 | Hydrogen bonding, orienting the substrate | Crucial for the metabolic activation of (S)-NNN | |
| Human CYP2A13 | Asn297 | Hydrogen bonding | Necessary for the metabolic activation of (S)-NNN | |
| Rat CYP2A3 | Asn297 | Steric control and orientation | Key for the hydroxylation of NNN |
Signaling and Metabolic Pathways
The metabolic activation of NNN by CYP enzymes is the initial step in its carcinogenic pathway. The following diagram illustrates this process.
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing a molecular docking study of NNN with a CYP enzyme using AutoDock Vina, a widely used open-source docking program.
Preparation of the Receptor (CYP Enzyme)
The quality of the protein structure is critical for a successful docking study.
-
Obtain Protein Structure: Download the 3D crystal structure of the desired CYP enzyme (e.g., CYP2A6, PDB ID: 1Z10) from the Protein Data Bank (PDB).
-
Clean the Protein Structure:
-
Open the PDB file in a molecular visualization tool like PyMOL or UCSF Chimera.
-
Remove all non-essential molecules, including water, ligands, cofactors (except the heme group in CYPs), and any duplicate protein chains.
-
-
Prepare the Receptor for Docking:
-
Use AutoDockTools (ADT) to prepare the receptor.
-
Add polar hydrogens to the protein.
-
Compute Gasteiger charges to assign partial charges to each atom.
-
Save the prepared receptor in the PDBQT format (e.g., receptor.pdbqt).
-
Preparation of the Ligand (this compound)
Proper ligand preparation ensures that the molecule has the correct 3D conformation and chemical properties.
-
Obtain Ligand Structure: Obtain the 3D structure of this compound (NNN). This can be downloaded from a database like PubChem or drawn using chemical drawing software like ChemDraw or MarvinSketch and saved in a common format like SDF or MOL2.
-
Energy Minimization: Perform energy minimization of the ligand structure using software like Avogadro or the PRODRG server to obtain a stable, low-energy conformation.
-
Prepare the Ligand for Docking:
-
Open the ligand file in AutoDockTools.
-
Detect the torsional root and define the rotatable bonds to allow for ligand flexibility during docking.
-
Save the prepared ligand in the PDBQT format (e.g., ligand.pdbqt).
-
Molecular Docking using AutoDock Vina
This phase involves defining the search space and running the docking simulation.
-
Define the Grid Box:
-
The grid box defines the three-dimensional space in the receptor's active site where the docking algorithm will search for binding poses.
-
In ADT, use the Grid Box tool to define the center and dimensions of the box. The box should be large enough to encompass the entire active site where NNN is expected to bind. The active site can be identified from the literature or by locating the heme group in the CYP enzyme.
-
-
Create the Configuration File:
-
Create a text file (e.g., conf.txt) that specifies the input files and docking parameters. An example configuration file is shown below:
-
-
Run the Docking Simulation:
-
Open a command-line terminal.
-
Execute the following command:
-
vina: The AutoDock Vina executable.
-
--config conf.txt: Specifies the configuration file.
-
--log log.txt: Creates a log file with the binding affinity results.
-
--out output.pdbqt: Specifies the output file for the docked ligand poses.
-
Analysis of Docking Results
The final step involves visualizing and interpreting the docking results.
-
Examine the Log File: The log.txt file will contain a table of the predicted binding affinities (in kcal/mol) for the different binding modes (poses) of the ligand. The lower the binding energy, the more favorable the interaction.
-
Visualize the Docked Poses:
-
Open the receptor PDBQT file (receptor.pdbqt) and the docking output file (output.pdbqt) in a molecular visualization tool like PyMOL.
-
Analyze the binding poses of NNN within the active site of the CYP enzyme.
-
Identify key interactions, such as hydrogen bonds and hydrophobic interactions, between NNN and the amino acid residues of the enzyme.
-
Use the measurement tools in the visualization software to determine the distances of these interactions.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for a molecular docking study.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. quora.com [quora.com]
- 5. Metabolic Activation and Carcinogenesis of Tobacco-Specific Nitrosamine N’-Nitrosonornicotine (NNN): A Density Function Theory and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N-Nitrosonornicotine (NNN) LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the LC-MS/MS analysis of N-Nitrosonornicotine (NNN).
Troubleshooting Guide
This section addresses specific issues that may arise during NNN analysis, offering step-by-step solutions to identify and resolve the problems.
Issue 1: Low or No Signal for NNN
-
Question: I am not seeing a peak for NNN, or the signal intensity is much lower than expected. What are the possible causes and how can I fix this?
-
Answer: Low or no signal for NNN can stem from several factors, ranging from sample preparation to instrument settings. A logical troubleshooting approach is crucial for efficient problem resolution.
-
Verify Standard and Internal Standard (IS) Integrity:
-
Ensure the NNN and NNN-d4 (or other stable isotope-labeled internal standard) solutions are correctly prepared and have not degraded. It is advisable to prepare fresh standard solutions.
-
-
Evaluate Sample Preparation Efficiency:
-
Check Chromatographic Conditions:
-
Poor chromatography can result in broad peaks with low intensity.[1] Verify the mobile phase composition and gradient program. Ensure the analytical column is not clogged and is performing as expected.
-
-
Confirm Mass Spectrometer Parameters:
-
Double-check that the correct precursor and product ion transitions for NNN and its internal standard are being monitored.[1] Optimize collision energy and other source parameters. For instance, a lower than usual capillary voltage combined with a high source temperature may enhance the signal for similar analytes.[1]
-
-
Issue 2: Poor Peak Shape (Broadening, Tailing, or Splitting)
-
Question: My NNN peak is broad and shows significant tailing. What steps can I take to improve the peak shape?
-
Answer: Poor peak shape can compromise the accuracy and precision of quantification. Several factors related to the chromatography can be optimized.
-
Optimize Mobile Phase: The pH and composition of the mobile phase are critical. For nitrosamines, a mobile phase containing an ammonium (B1175870) formate (B1220265) buffer has been used successfully. Experimenting with the gradient slope can also help in achieving better peak focusing.
-
Column Selection and Temperature: A C18 column is a common choice for NNN analysis. Ensure the column is in good condition. Controlling the column temperature can also improve peak shape; an oven temperature of 55°C has been reported in some methods.
-
Injection Volume and Solvent: Injecting a large volume or using a sample solvent that is stronger than the initial mobile phase can lead to peak distortion. Try reducing the injection volume and ensure the sample is dissolved in a solvent compatible with the starting mobile phase conditions.
-
Issue 3: High Background Noise or Significant Matrix Effects (Ion Suppression/Enhancement)
-
Question: I am observing high background noise and suspect ion suppression is affecting my results. How can I mitigate these matrix effects?
-
Answer: High background noise and matrix effects are common challenges, especially with complex biological samples.
-
Improve Sample Cleanup: This is the most effective way to reduce matrix effects. A robust sample preparation method, such as SPE, is crucial for removing interfering components before LC-MS/MS analysis.
-
Optimize Chromatographic Separation: Adjusting the mobile phase gradient and/or pH can help to chromatographically separate NNN from co-eluting matrix components.
-
Sample Dilution: Diluting the final extract can reduce the concentration of interfering substances, thereby minimizing their impact on NNN ionization.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): Employing a SIL-IS like NNN-d4 is the most effective way to compensate for matrix effects. Since the SIL-IS co-elutes and experiences the same degree of ion suppression or enhancement as the analyte, the ratio of their signals remains consistent, allowing for accurate quantification.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding matrix effects in NNN analysis.
-
Q1: What are matrix effects in LC-MS/MS analysis?
-
A1: Matrix effects are the alteration of ionization efficiency for an analyte due to the presence of co-eluting compounds from the sample matrix. This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte signal, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.
-
-
Q2: How can I determine if my NNN analysis is affected by matrix effects?
-
A2: A common method to assess matrix effects is the post-column infusion experiment. In this technique, a constant flow of an NNN standard solution is introduced into the mass spectrometer after the analytical column. A blank matrix sample is then injected. A dip in the baseline signal of the infused NNN at the retention time of interfering matrix components indicates ion suppression. Another approach is the post-extraction spike method, where the response of an analyte spiked into a blank extracted matrix is compared to the response of the analyte in a neat solution.
-
-
Q3: What is the benefit of using a stable isotope-labeled internal standard (SIL-IS) like NNN-d4?
-
A3: A SIL-IS is considered the gold standard for compensating for matrix effects. Because NNN-d4 is chemically identical to NNN, it has the same chromatographic retention time and experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, accurate and precise quantification can be achieved even in the presence of variable matrix effects.
-
-
Q4: Which sample preparation technique is best for minimizing matrix effects in NNN analysis?
-
A4: The choice of sample preparation technique depends on the complexity of the matrix. While protein precipitation is simple, it often leaves many matrix components. Liquid-liquid extraction is more effective at removing salts and phospholipids. Solid-phase extraction (SPE), particularly using mixed-mode sorbents with both hydrophobic and cation-exchange properties, is often the most effective for removing a wide range of interferences in complex matrices like tobacco and urine.
-
-
Q5: Can the choice of ionization source affect matrix effects for NNN analysis?
-
A5: Yes, the choice of ionization technique can influence the extent of ion suppression. Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI). However, ESI is often preferred for its sensitivity. Optimizing the ESI source parameters is crucial for minimizing matrix effects.
-
Data and Protocols
Quantitative Data Summary
The following tables summarize key performance data for NNN analysis from various methods, highlighting the effectiveness of different sample preparation techniques.
Table 1: Comparison of Sample Preparation Techniques for NNN Analysis
| Sample Preparation Technique | Relative Matrix Effect Severity | Analyte Recovery | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | High | Lower | Simple and fast | Leaves many matrix components |
| Liquid-Liquid Extraction (LLE) | Moderate | Moderate to High | Effective at removing salts and some lipids | Can be labor-intensive and use large solvent volumes |
| Solid-Phase Extraction (SPE) | Low | High | Highly effective at removing interferences | Can be more complex and costly to develop |
Table 2: Method Performance for NNN Analysis in Tobacco and Biological Matrices
| Matrix | Sample Preparation | LOQ | Recovery (%) | Reference |
| Smokeless Tobacco | Ammonium Acetate Extraction & Filtration | 3-8 ng/g | 82.3 - 120 | |
| Human Urine | SPE | 1.3 - 2 pg/mL | Not specified | |
| Human Plasma | LLE | Not specified | Not specified | |
| Human Toenails | SPE | 0.02 pg/mg | ~125% (spiked samples) |
Detailed Experimental Protocols
Protocol 1: NNN Extraction from Smokeless Tobacco
This protocol is based on a method described by the FDA.
-
Sample Homogenization: Condition and grind the tobacco sample to a uniform consistency.
-
Extraction:
-
Weigh approximately 0.25 g of the homogenized sample into an amber extraction vial.
-
Add a known amount of the internal standard solution (e.g., 100 µL of ¹³C₆-NNN).
-
Add 10 mL of 100 mM aqueous ammonium acetate.
-
-
Shaking: Cap the vial and shake for 60 minutes at room temperature.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Protocol 2: NNN Extraction from Human Urine using SPE
This protocol is a general representation based on common practices.
-
Enzymatic Hydrolysis (for total NNN):
-
To a urine sample, add β-glucuronidase to hydrolyze NNN-N-glucuronide.
-
Incubate the mixture.
-
-
Internal Standard Spiking: Spike the sample with a known amount of NNN-d4 internal standard.
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange).
-
Load the urine sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute NNN and NNN-d4 with an appropriate elution solvent.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: A generalized experimental workflow for NNN analysis by LC-MS/MS.
Caption: A logical workflow for troubleshooting common issues in NNN analysis.
References
Technical Support Center: Enhancing N-Nitrosonornicotine (NNN) Detection in Plasma
Welcome to the technical support center for the sensitive detection of N-Nitrosonornicotine (NNN) in plasma. This resource is designed for researchers, scientists, and drug development professionals to provide guidance, troubleshoot experimental challenges, and answer frequently asked questions related to the quantitative analysis of NNN.
Frequently Asked Questions (FAQs)
Q1: Why is plasma considered a suitable matrix for NNN detection compared to urine?
A1: Plasma is often preferred for NNN analysis due to its stable pH of approximately 7.4.[1][2][3][4] This minimizes the risk of artificial NNN formation from its precursor, nornicotine (B190312), which can occur under the acidic conditions sometimes found in urine.[1] Consequently, NNN levels in plasma are more likely to reflect the actual systemic exposure to this carcinogen.
Q2: What is the typical concentration range of NNN found in the plasma of tobacco users?
A2: In a study involving experienced moist smokeless tobacco users, the maximum NNN concentration (Cmax) in plasma ranged from 3.5 to 10 pg/mL, with a mean of 7.1 pg/mL.
Q3: What is the most sensitive method for detecting NNN in plasma?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for highly sensitive and selective quantification of NNN in plasma. Methods have been developed and validated with a lower limit of quantification (LLOQ) as low as 0.3 pg/mL.
Q4: Is derivatization necessary to improve the sensitivity of NNN detection?
A4: While derivatization can enhance the ionization and fragmentation of some analytes for mass spectrometric detection, current highly sensitive LC-MS/MS methods for NNN in plasma typically do not require a derivatization step. Direct analysis following a robust sample preparation procedure is sufficient to achieve low picogram per milliliter detection limits.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No NNN Signal | 1. Inefficient extraction of NNN from the plasma matrix. 2. Degradation of NNN during sample processing. 3. Suboptimal LC-MS/MS parameters. | 1. Ensure proper vortexing and centrifugation times during liquid-liquid extraction. Verify the correct composition and volumes of all extraction solvents. 2. Protect samples from light, as TSNAs can be light-sensitive. Use amber vials for sample preparation. 3. Optimize MS parameters, including precursor and product ion selection, collision energy, and source settings. Ensure the LC gradient provides adequate separation from interfering matrix components. |
| High Background Noise or Matrix Effects | 1. Insufficient sample cleanup. 2. Co-elution of interfering substances from the plasma matrix. | 1. Implement a two-step extraction or solid-phase extraction (SPE) for cleaner samples. 2. Adjust the LC gradient to better separate NNN from matrix components. Consider using a different stationary phase or a longer column. |
| Poor Reproducibility | 1. Inconsistent sample preparation. 2. Variability in instrument performance. 3. Inaccurate internal standard addition. | 1. Use an automated liquid handler for precise reagent dispensing. Ensure consistent vortexing and incubation times. 2. Perform regular system suitability tests and calibration checks. 3. Use a calibrated pipette to add the internal standard (e.g., NNN-d4) to all samples, standards, and quality controls at the beginning of the sample preparation process. |
| Artificially High NNN Levels | Endogenous formation of NNN from nornicotine during sample handling or storage. | While less of a concern in plasma than in urine, it is still crucial to process samples promptly and store them at appropriate temperatures (e.g., -80°C) to minimize any potential for artifactual formation. The stable pH of blood plasma (around 7.4) significantly reduces this risk compared to urine. |
Quantitative Data Summary
The following table summarizes the performance characteristics of a validated LC-MS/MS method for the quantification of NNN in human plasma.
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.3 pg/mL | |
| Linear Range | 0.3 - 1000 pg/mL | |
| Accuracy | 98.7% (average) | |
| Precision (CV%) | 7.5% (average) | |
| Recovery | ~30% |
Experimental Protocols
Detailed Methodology for NNN Quantification in Plasma by LC-MS/MS
This protocol is based on the method described by Scherer et al. (2022).
1. Sample Preparation: Liquid-Liquid Extraction
-
To 1 mL of plasma in a clean tube, add 10 µL of 10 M sodium hydroxide, 10 µL of NNN-d4 internal standard solution (e.g., 25 ng/mL in water), and 100 µL of saturated sodium chloride solution.
-
Add 2 mL of methyl tert-butyl ether (MTBE) and vortex for 10 minutes.
-
Centrifuge at 1860g for 10 minutes.
-
Transfer the organic (upper) phase to a new clean tube.
-
Evaporate the organic phase to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of 4 M formic acid and 150 µL of MTBE.
-
Vortex and centrifuge at 1860g for 10 minutes.
-
Transfer the aqueous (lower) phase to a new tube and evaporate to dryness.
-
Reconstitute the final residue in 50 µL of methanol (B129727)/water (1:4, v/v).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
LC System: A suitable UHPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column.
-
Mobile Phases: Typically composed of water and methanol or acetonitrile (B52724) with a small percentage of formic acid.
-
Ionization Mode: Positive electrospray ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for NNN and its deuterated internal standard (NNN-d4) should be optimized for the instrument being used.
Visualizations
Caption: Workflow for NNN detection in plasma.
Caption: Rationale for choosing plasma over urine.
References
Technical Support Center: N-Nitrosonornicotine (NNN) Standards and Stock Solutions
This technical support center provides guidance on the stability, storage, and handling of N-Nitrosonornicotine (NNN) standards and stock solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound (NNN)?
A1: Solid NNN is sensitive to air, moisture, and light.[1][2] For optimal stability, it should be stored in a tightly sealed container, under an inert gas (e.g., Argon or Nitrogen), and in a freezer.[1] Long-term storage at -20°C or lower is recommended.[1] Some suppliers recommend storage at 2-8°C for the solid form, but for extended stability, colder temperatures are preferable.
Q2: How should I prepare and store NNN stock solutions?
A2: NNN stock solutions are typically prepared in high-purity solvents such as methanol (B129727) or acetonitrile (B52724). To prepare a stock solution, accurately weigh the solid standard and dissolve it in the chosen solvent in a Class A volumetric flask. It is recommended to dispense aliquots of the stock solution into multiple amber glass vials with PTFE-lined caps (B75204) to avoid repeated freeze-thaw cycles and exposure to light. Store these stock solutions at -20°C for short to medium-term storage. For longer-term stability, storage at -80°C is recommended, which can preserve the solution for up to 6 months.
Q3: How stable is NNN in different solvents?
Q4: What are the main factors that can cause degradation of NNN standards?
A4: The primary factors that can lead to the degradation of NNN standards include:
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.
-
Light: NNN is sensitive to ultraviolet (UV) light, which can cause photolytic degradation. It is crucial to store standards in amber vials or otherwise protect them from light.
-
Air and Moisture: NNN is noted to be sensitive to air and moisture. Exposure can lead to oxidative degradation. Storing under an inert atmosphere is recommended.
-
pH: Extreme pH values can accelerate the degradation of NNN in solution.
Q5: What are the known degradation products of NNN?
A5: The degradation of NNN can begin with the breaking of the N-NO bond. This can lead to the formation of nitrogen oxides and nornicotine. Under pyrolysis conditions, the main degradation products observed are 3-pyridinecarbonitrile, myosmine, and nornicotine.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Decreasing peak area in LC-MS analysis over time | Degradation of NNN in the prepared solution or in the autosampler. | 1. Maintain the autosampler at a low temperature (e.g., 4°C).2. Analyze samples as soon as possible after preparation.3. If using aqueous buffers, verify the pH to ensure it is not at an extreme that could accelerate degradation.4. Ensure the solvent used is of high purity and free from contaminants. |
| Inconsistent or non-reproducible analytical results | Improper storage of stock or working solutions, leading to degradation. | 1. Confirm that all stock and working solutions are stored at the recommended temperature of -20°C in amber vials.2. Before use, allow solutions to equilibrate to room temperature and vortex briefly to ensure homogeneity. |
| Appearance of unknown peaks in chromatograms | Degradation of the NNN standard. | 1. Prepare a fresh stock solution from the solid standard.2. Perform a forced degradation study to identify potential degradation products and confirm their retention times. |
Stability Data Summary
The following tables summarize the available data on the stability of NNN standards and solutions.
Table 1: Stability of Solid this compound-d4 (NNN-d4)
| Form | Storage Temperature | Known Stability | Comments |
| Solid | -20°C | ≥ 4 years | Store in a desiccator to protect from moisture. |
Table 2: Stability of this compound (NNN) Solutions
| Solvent | Storage Temperature | Known Stability | Comments |
| Methanol | -20°C | Stable for short to medium-term storage. | Commercially available as a solution. Protect from light. |
| Acetonitrile | -20°C | Stable for short to medium-term storage. | Commercially available as a solution. |
| Aqueous Buffer | 4°C | Stable for at least 28 days with consistent recovery and precision. | Used for calibration standards and filtered reference product samples. |
| Not Specified | -20°C | 1 month (stored under nitrogen) | |
| Not Specified | -80°C | 6 months (stored under nitrogen) |
Experimental Protocols
Protocol 1: Long-Term Stability Assessment of NNN in Solution
This protocol outlines a general procedure for evaluating the stability of an NNN solution under recommended storage conditions over an extended period.
-
Objective: To determine the long-term stability of NNN in a specific solvent at a defined storage temperature.
-
Materials:
-
This compound (solid standard)
-
High-purity solvent (e.g., methanol, acetonitrile)
-
Class A volumetric flasks
-
Amber glass vials with PTFE-lined caps
-
LC-MS/MS system
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of NNN in the chosen solvent at a known concentration (e.g., 100 µg/mL).
-
Aliquoting: Dispense aliquots of the stock solution into multiple amber glass vials with PTFE-lined caps.
-
Storage: Store the vials at the recommended temperature of -20°C. For an accelerated stability study, a set of vials may also be stored at a higher temperature (e.g., 4°C).
-
Analysis Schedule: Establish a timeline for analysis (e.g., T=0, 1 month, 3 months, 6 months, 12 months, and annually thereafter).
-
Analysis: At each time point, analyze a vial by LC-MS/MS and compare the peak area or concentration to the T=0 sample to determine any degradation.
-
Protocol 2: Forced Degradation Study of NNN
This protocol is used to identify potential degradation pathways and products by subjecting the NNN standard to harsh conditions. This is crucial for developing a stability-indicating analytical method.
-
Objective: To investigate the degradation of NNN under various stress conditions.
-
Materials:
-
NNN stock solution
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
LC-MS/MS system
-
pH meter
-
Incubator or water bath
-
Photostability chamber
-
-
Procedure:
-
Sample Preparation: Prepare separate aliquots of the NNN stock solution for each stress condition.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24-48 hours.
-
Oxidation: Add 3% H₂O₂ and store at room temperature for 24-48 hours, protected from light.
-
Thermal Stress: Incubate a solution at a high temperature (e.g., 80°C) for 48 hours.
-
Photolytic Stress: Expose a solution in a clear vial to a light source providing UV and visible light in a photostability chamber for a defined period. A control sample should be wrapped in aluminum foil.
-
-
Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control, by LC-MS/MS or a similar high-resolution technique to identify and quantify any degradation products.
-
Visualizations
Caption: Experimental workflow for long-term stability assessment of NNN solutions.
Caption: Logical workflow for a forced degradation study of NNN.
References
Technical Support Center: Minimizing Artifactual N-Nitrosonornicotine (NNN) Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on reducing the artifactual formation of N-Nitrosonornicotine (NNN) during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is artifactual NNN formation?
A1: Artifactual NNN formation refers to the artificial creation of this compound (NNN) in a sample during its collection, storage, or analysis. This process can lead to an overestimation of the actual NNN levels present in the original sample.[1][2][3][4]
Q2: What are the primary precursors for artifactual NNN formation?
A2: The primary precursors are nornicotine (B190312), a tobacco alkaloid and a metabolite of nicotine, and nitrosating agents.[5] Nitrosating agents can be formed from nitrites, which may be present in the sample matrix or introduced from external sources like atmospheric nitrogen oxides.
Q3: Under what conditions does artifactual NNN formation typically occur?
A3: Artifactual NNN formation is more likely to occur under acidic conditions. For instance, the acidic environment of the stomach can lead to endogenous NNN formation, and similar conditions during sample preparation can cause artifactual formation. The presence of nitrite (B80452) and a nitrosatable amine like nornicotine is essential for the reaction to proceed.
Q4: Why is it crucial to prevent artifactual NNN formation?
A4: NNN is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC). Accurate quantification of NNN in tobacco products and biological samples is vital for assessing cancer risk and for regulatory compliance. Artifactual formation can lead to erroneously high measurements, compromising the integrity of research and risk assessment.
Q5: What are the most common methods to inhibit artifactual NNN formation?
A5: The most widely used and effective method is the addition of inhibitors to the sample. Ascorbic acid (Vitamin C) is a potent inhibitor of N-nitrosamine formation and is frequently used. Other inhibitors include alpha-tocopherol (B171835) (Vitamin E) and ammonium (B1175870) sulfamate.
Troubleshooting Guide
Q1: I am observing unexpectedly high levels of NNN in my samples. Could this be due to artifactual formation?
A1: Yes, unexpectedly high NNN levels are a strong indicator of artifactual formation. This is particularly likely if your sample matrix contains nornicotine and has been exposed to acidic conditions or sources of nitrites during preparation. It is recommended to review your sample handling and preparation protocol for potential sources of nitrosating agents and acidic pH.
Q2: I added ascorbic acid to my samples, but I still suspect artifactual NNN formation. What could be the issue?
A2: Several factors could be at play:
-
Insufficient Concentration: The concentration of ascorbic acid may be too low to effectively scavenge all the nitrosating agents present in your sample.
-
Timing of Addition: Ascorbic acid should be added as early as possible in the sample preparation workflow to prevent any initial nitrosation from occurring.
-
Inhibitor Instability: Ascorbic acid can degrade over time, especially when exposed to light and oxygen. Ensure you are using a fresh solution.
-
Extreme Nitrite Levels: If your sample has exceptionally high levels of nitrites, the amount of ascorbic acid may need to be optimized and increased accordingly.
Q3: Can the analytical method itself contribute to artifactual NNN formation?
A3: While less common with modern techniques, certain analytical conditions could potentially promote nitrosation. For example, using an acidic mobile phase in liquid chromatography for an extended period before analysis without proper sample stabilization could be a contributing factor. However, the primary cause is typically the sample preparation process itself.
Q4: Are there specific sample types that are more prone to artifactual NNN formation?
A4: Yes, samples with a higher likelihood of containing both nornicotine and nitrites are more susceptible. This includes:
-
Smokeless tobacco products.
-
Saliva samples, where nornicotine can be excreted and react with nitrite formed by oral bacteria.
-
Urine samples, especially if they are acidic.
Efficacy of NNN Formation Inhibitors
The following table summarizes the effectiveness of ascorbic acid in reducing nitrosamine (B1359907) formation based on available data.
| Inhibitor | Concentration | Matrix | Reduction in Nitrosamine Formation | Reference |
| Ascorbic Acid | 1% | Model Formulation | ~75% | |
| Ascorbic Acid | 1% | Placebo Tablet | Up to 87% reduction in nitrite levels after 7 days | |
| Ascorbic Acid | Not specified | In vitro | Potent inhibition of N-nitrosamine formation |
Experimental Protocols
Protocol for Minimizing NNN Formation in Smokeless Tobacco Samples
This protocol is adapted from established methods for the analysis of tobacco-specific nitrosamines (TSNAs) using LC-MS/MS.
1. Sample Preparation and Extraction:
-
Homogenization: Condition a representative sample of the tobacco product to a specific moisture content and grind it to a fine powder.
-
Weighing: Accurately weigh approximately 0.5 g of the homogenized tobacco sample into a 50 mL centrifuge tube.
-
Inhibitor and Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., N'-Nitrosonornicotine-d4). Immediately add the inhibitor solution (e.g., ascorbic acid in the extraction buffer).
-
Extraction: Add 20 mL of 100 mM ammonium acetate (B1210297) solution containing the inhibitor.
-
Shaking: Vigorously shake the mixture on a mechanical shaker for 60 minutes at room temperature.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in methanol).
-
Analysis: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
Visual Guides
Caption: Chemical pathway for the artifactual formation of NNN.
Caption: Inhibition of NNN formation by ascorbic acid.
Caption: Workflow for NNN analysis with artifact prevention.
References
- 1. Analysis of N′-Nitrosonornicotine Enantiomers in Human Urine by Chiral Stationary Phase Liquid Chromatography-Nanoelectrospray Ionization-High Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dfg.de [dfg.de]
- 3. Presence of the carcinogen N′-nitrosonornicotine in saliva of e-cigarette users - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Artifact formation during smoke trapping: an improved method for determination of N-nitrosamines in cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Chromatographic Separation of N-Nitrosonornicotine (NNN) Isomers
Welcome to the technical support center for the analysis of N-Nitrosonornicotine (NNN) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chromatographic separation of these compounds.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: I am observing poor resolution between the (R)- and (S)-NNN enantiomers. What are the initial steps to improve separation?
Answer: Poor resolution of NNN enantiomers is a common challenge. Here are the primary troubleshooting steps:
-
Optimize the Chiral Stationary Phase (CSP): The choice of CSP is critical for enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective for separating chiral compounds like NNN.[1][2] If you are not achieving baseline separation, consider screening different types of chiral columns.
-
Adjust the Mobile Phase Composition:
-
Solvent Strength: Fine-tune the ratio of your organic modifier (e.g., methanol (B129727), ethanol, isopropanol) to the non-polar mobile phase (e.g., hexane (B92381) or supercritical CO2 for SFC). A lower percentage of the polar organic solvent can increase retention and may improve resolution, but it will also increase the run time.[3]
-
Additives: The use of acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) in small concentrations can significantly impact selectivity and peak shape by altering the interactions between the analytes and the stationary phase.[4]
-
-
Lower the Flow Rate: Reducing the flow rate can enhance separation efficiency by allowing more time for the enantiomers to interact with the chiral stationary phase.[3]
-
Control the Temperature: Employ a column oven to maintain a consistent temperature. Temperature fluctuations can affect retention times and selectivity. Experimenting with different temperatures can sometimes improve resolution.
Question: My chromatogram shows significant peak tailing for the NNN isomer peaks. How can I improve the peak shape?
Answer: Peak tailing can compromise quantification and resolution. Here’s how to address it:
-
Check for Active Sites on the Column: Peak tailing for basic compounds like NNN can be caused by interactions with acidic silanol (B1196071) groups on the silica (B1680970) support of the column. Using a high-purity, end-capped column can minimize these interactions.
-
Mobile Phase pH: For reversed-phase separations, ensure the mobile phase pH is appropriate to maintain a consistent ionization state of NNN.
-
Use of Additives: Incorporating a small amount of a competing base, like triethylamine (B128534) (TEA), in the mobile phase can block active silanol sites and improve peak symmetry.
-
Sample Overload: Injecting a sample that is too concentrated can lead to peak fronting or tailing. Try diluting your sample and reinjecting.
-
Extra-column Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce dead volume, which can contribute to peak broadening and tailing.
Question: I am experiencing inconsistent retention times for my NNN isomers. What could be the cause?
Answer: Drifting retention times can affect the reliability of your results. Consider the following:
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before each injection, especially when running a gradient.
-
Mobile Phase Preparation: Inconsistencies in mobile phase preparation, including the precise ratio of solvents and the concentration of any additives, can lead to retention time shifts. Prepare fresh mobile phase for each analysis.
-
Pump Performance: Check for leaks and ensure the pump is delivering a consistent and pulse-free flow. Air bubbles in the system can also cause fluctuations.
-
Temperature Fluctuations: As mentioned for resolution, maintaining a constant column temperature is crucial for reproducible retention times.
Question: How can I separate the E and Z isomers of NNN?
Answer: The E and Z isomers of NNN arise from the restricted rotation around the N-N=O bond. Their separation can be achieved by:
-
Supercritical Fluid Chromatography (SFC): SFC has been shown to be effective in resolving both the E/Z isomers and the R/S enantiomers of NNN. The unique properties of supercritical CO2 as a mobile phase, often with a polar co-solvent, can provide the necessary selectivity.
-
Optimization of Mobile and Stationary Phases: Similar to enantiomer separation, careful selection of the column and optimization of the mobile phase composition are key to resolving these geometric isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for separating NNN isomers?
A1: The most prevalent techniques are:
-
High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (LC-MS/MS): This is a widely used method for the quantification of NNN in various matrices, offering high sensitivity and selectivity. Chiral HPLC columns are necessary for enantiomeric separation.
-
Supercritical Fluid Chromatography (SFC) coupled with Tandem Mass Spectrometry (SFC-MS/MS): SFC is particularly advantageous for chiral separations, often providing faster analysis times and reduced solvent consumption compared to normal-phase HPLC. It has been successfully applied to separate all four NNN isomers (E-(R)-NNN, E-(S)-NNN, Z-(R)-NNN, and Z-(S)-NNN).
-
Gas Chromatography (GC) with Thermal Energy Analyzer (TEA) or Mass Spectrometry (MS): Chiral stationary phase gas chromatography has also been used for the enantiomeric analysis of NNN.
Q2: What type of column should I use for chiral separation of NNN?
A2: For the enantioselective separation of (R)- and (S)-NNN, a chiral stationary phase (CSP) is mandatory. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives coated or immobilized on a silica support, are a common and effective choice for this type of separation.
Q3: What are some key considerations for sample preparation when analyzing NNN isomers?
A3: Sample preparation is crucial to minimize matrix effects and achieve low detection limits. Common techniques include:
-
Solid-Phase Extraction (SPE): SPE is frequently used to clean up and concentrate the sample before analysis.
-
Liquid-Liquid Extraction (LLE): LLE can also be employed for sample purification.
-
Internal Standards: The use of an isotopically labeled internal standard, such as N'-Nitrosonornicotine-d4 (NNN-D4) or 13C6-NNN, is highly recommended to compensate for matrix effects and variations during sample preparation and analysis.
Q4: Is it possible to encounter artifactual formation of NNN during sample analysis?
A4: Yes, there is a risk of artifactual formation of NNN from the nitrosation of its precursor, nornicotine, during sample preparation and analysis. It is important to use methods to monitor and minimize this, such as including [pyridine-D4]nornicotine in the analysis to track any potential artificial formation.
Data Presentation
Table 1: Example HPLC-MS/MS Parameters for NNN Enantiomer Separation
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., Polysaccharide-based) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | Optimized for baseline separation |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 25 - 40 °C |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection | Multiple Reaction Monitoring (MRM) |
Table 2: Example SFC-MS/MS Parameters for NNN Isomer Separation
| Parameter | Condition |
| Column | Chiral Stationary Phase |
| Mobile Phase | Supercritical CO2 with a polar co-solvent (e.g., Methanol) |
| Gradient | Optimized for baseline separation of all four isomers |
| Flow Rate | 1.0 - 3.0 mL/min |
| Back Pressure | 100 - 150 bar |
| Column Temperature | 35 - 45 °C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection | Multiple Reaction Monitoring (MRM) |
Experimental Protocols
Protocol 1: Generic Sample Preparation using Solid-Phase Extraction (SPE)
-
Sample Spiking: Spike the sample (e.g., urine, plasma, or tobacco extract) with an isotopically labeled internal standard (e.g., NNN-D4).
-
Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange) according to the manufacturer's instructions, typically with methanol followed by an aqueous buffer.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a series of solvents to remove interfering matrix components. This may include an acidic wash followed by an organic wash.
-
Elution: Elute the NNN isomers and the internal standard from the cartridge using an appropriate elution solvent, which often contains a base like ammonium (B1175870) hydroxide (B78521) in an organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS or SFC-MS/MS analysis.
Mandatory Visualizations
Caption: Carcinogenic signaling pathway of this compound (NNN).
Caption: Experimental workflow for NNN isomer analysis.
References
Technical Support Center: Quantifying Low Levels of N-Nitrosonornicotine (NNN) in Toenails
<Step_2>
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of low levels of N-Nitrosonornicotine (NNN) in toenails.
Frequently Asked Questions (FAQs)
Q1: Why is quantifying NNN in toenails challenging?
A1: The primary challenges stem from the very low concentrations of NNN expected in toenails, even in smokers.[1][2] This necessitates highly sensitive and selective analytical methods.[1][2] The complex keratin (B1170402) matrix of toenails can interfere with extraction and analysis, leading to matrix effects and low recovery of the analyte. Furthermore, the risk of background contamination with nitrosamines from various sources requires meticulous sample handling and preparation.[3]
Q2: What is the expected concentration range of NNN in toenails?
A2: NNN levels in toenails are typically in the femtomole per milligram (fmol/mg) range. Studies have shown that smokers have significantly higher concentrations than non-smokers. However, even in non-smokers, low but detectable levels of NNN can be found.
Q3: What analytical technique is most suitable for quantifying low levels of NNN in toenails?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most effective and widely used technique. Its high sensitivity and selectivity are crucial for detecting and quantifying the trace amounts of NNN present in the complex toenail matrix.
Q4: Is it possible to distinguish between free NNN and its glucuronide metabolite (NNN-N-Gluc) in toenails?
A4: Current methods that involve digestion with sodium hydroxide (B78521) (NaOH) measure "total NNN," which includes both free NNN and any NNN-N-Gluc that would be converted to its aglycone during this initial step. Therefore, these methods do not distinguish between the two forms.
Troubleshooting Guides
This section addresses specific problems that may arise during the experimental workflow for NNN quantification in toenails.
Scenario 1: Low or No NNN Signal Detected
Problem: You are not detecting a clear NNN peak, or the signal-to-noise ratio is too low for accurate quantification.
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Sample Amount | Use a sufficient amount of pulverized toenail sample for extraction. A minimum of 20-50 mg is often recommended. | Increasing the sample mass increases the total amount of NNN available for extraction and subsequent analysis. |
| Inefficient Extraction | Ensure the toenail clippings are finely pulverized. Optimize the extraction solvent and duration. Sonication can aid in the extraction process. | A larger surface area from pulverization and effective solvent penetration are critical for extracting the analyte from the dense keratin matrix. |
| Analyte Loss During Sample Cleanup | Evaluate the efficiency of your Solid-Phase Extraction (SPE) steps. Ensure the correct sorbent and elution solvents are used. An additional normal phase extraction step can help produce cleaner samples. | Each cleanup step carries a risk of analyte loss. Verifying and optimizing each stage of the purification process is essential to maximize recovery. |
| Instrument Sensitivity | Check the performance of the LC-MS/MS system. Perform a system suitability test with a known NNN standard to ensure it meets the required detection limits. | Instrument performance can drift over time. Regular calibration and performance verification are necessary for trace-level analysis. |
Scenario 2: High Variability in Replicate Samples
Problem: You are observing poor precision and significant differences in NNN concentrations between replicate samples from the same toenail specimen.
| Potential Cause | Troubleshooting Step | Rationale |
| Inhomogeneous Sample | Ensure the entire toenail sample is homogenized into a fine, uniform powder before aliquoting for extraction. | NNN may not be evenly distributed throughout the toenail. Homogenization ensures that each replicate is representative of the whole sample. |
| Inconsistent Sample Preparation | Strictly adhere to the validated protocol for all sample preparation steps, including volumes of reagents, incubation times, and extraction procedures. | Minor variations in the experimental procedure can be magnified when dealing with trace-level analytes, leading to inconsistent results. |
| Matrix Effects | Utilize a stable isotope-labeled internal standard, such as N'-Nitrosonornicotine-D4 (NNN-D4) or [¹³C₆]NNN. | An ideal internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of signal suppression or enhancement. |
| External Contamination | Handle samples in a clean environment. Use high-purity solvents and reagents. Be aware of potential nitrosamine (B1359907) contamination from sources like rubber stoppers or certain plastics. | N-nitrosamines are potential contaminants in laboratory environments. Strict aseptic techniques and the use of high-quality materials can minimize this risk. |
Quantitative Data Summary
The following table summarizes representative NNN concentrations found in human toenails from a key study.
| Population | Number of Subjects | Mean NNN Level (fmol/mg) | Standard Deviation | Analytical Method | Reference |
| Smokers | 17 | 4.63 | 6.48 | LC-ESI-MS/MS | |
| Non-smokers | 12 | 0.35 | 0.16 | LC-ESI-MS/MS |
Experimental Protocols
Protocol: Extraction and Quantification of NNN in Toenails
This protocol is a generalized representation based on established methods. Researchers should validate the method in their own laboratory.
1. Sample Preparation:
- Clean the toenail clippings by washing with a solvent like dichloromethane (B109758) to remove external contaminants.
- Allow the clippings to air dry completely.
- Pulverize the toenails into a fine, homogenous powder using a ball mill or similar equipment.
2. Extraction:
- Weigh approximately 50 mg of the toenail powder into a clean vial.
- Add a known amount of an appropriate internal standard (e.g., [¹³C₆]NNN).
- Add 1M NaOH for digestion and incubate (e.g., overnight at 50°C).
- Neutralize the sample with an appropriate acid.
3. Solid-Phase Extraction (SPE) Cleanup:
- The neutralized sample is subjected to a multi-step SPE cleanup to remove interfering matrix components. This may involve a sequence of different cartridges, such as:
- A diatomaceous earth cartridge (e.g., ChemElut).
- A mixed-mode cation exchange cartridge (e.g., Oasis MCX).
- A normal phase silica (B1680970) cartridge.
- Follow the manufacturer's instructions for conditioning, loading, washing, and eluting from each SPE cartridge.
4. Final Preparation and Analysis:
- Evaporate the final eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
- Inject the sample into the LC-MS/MS system.
5. LC-MS/MS Analysis:
- Chromatography: Use a C18 reverse-phase column with a gradient elution program.
- Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- NNN: m/z 178 → m/z 148
- Internal Standard (e.g., [¹³C₆]NNN): m/z 184 → m/z 154
Visualizations
Caption: Workflow for NNN quantification in toenails.
Caption: Troubleshooting for low NNN signal.
References
Technical Support Center: N-Nitrosonornicotine (NNN) Analysis in Complex Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of N-Nitrosonornicotine (NNN) in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in extracting this compound (NNN) from complex matrices?
The main challenges are low recovery rates and significant matrix effects.[1] Complex matrices like smokeless tobacco, urine, and plasma contain numerous endogenous compounds that can interfere with the extraction and subsequent analysis of NNN.[1] These interferences can lead to ion suppression or enhancement during LC-MS/MS analysis, resulting in inaccurate quantification.[1]
Q2: Which analytical technique is most commonly used for the quantification of NNN in complex matrices?
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the predominant method for NNN analysis in various complex matrices, including tobacco products.[2][3] This technique offers high sensitivity and selectivity, which are crucial for accurately measuring the typically low concentrations of NNN.
Q3: Why is the choice of an internal standard critical in NNN analysis?
The use of an appropriate internal standard is essential for correcting for the loss of analyte during sample preparation and for variations in instrument response. Isotopically labeled analogs of the analyte, such as N'-Nitrosonornicotine-D4 or ¹³C₆-NNN, are considered the gold standard as they have nearly identical chemical and physical properties to the analyte and can effectively compensate for matrix effects and extraction inefficiencies.
Q4: What are the key validation parameters for an NNN analytical method?
Key validation parameters for an analytical method for NNN include accuracy, precision, selectivity, sensitivity (Limit of Detection and Limit of Quantification), linearity, and range. Regulatory guidelines, such as those from the FDA, provide specific acceptance criteria for these parameters to ensure the method is reliable and fit for its intended purpose.
Troubleshooting Guide
| Problem | Potential Causes | Solutions |
| Low Analyte Recovery | 1. Inefficient extraction from the sample matrix. 2. Analyte degradation during sample processing. 3. Suboptimal Solid-Phase Extraction (SPE) procedure (e.g., incorrect sorbent, inadequate conditioning or elution). | 1. Optimize the extraction solvent and shaking/sonication time. 2. Ensure samples are processed under appropriate temperature and light conditions to prevent degradation. 3. Evaluate different SPE sorbents (e.g., mixed-mode cation exchange) and optimize the loading, washing, and elution steps. |
| High Matrix Effects (Ion Suppression/Enhancement) | 1. Insufficient removal of interfering compounds during sample cleanup. 2. Co-elution of NNN with matrix components from the LC column. 3. High salt concentration in the final extract. | 1. Improve the SPE protocol by adding extra wash steps or using a more selective sorbent. 2. Optimize the LC gradient and/or mobile phase pH to better separate NNN from interferences. 3. Dilute the final sample extract to reduce the concentration of interfering substances. |
| Poor Reproducibility/High %RSD | 1. Inconsistent sample homogenization or extraction procedures. 2. Variability in the quality or packing of SPE cartridges. 3. Instrumental drift or instability. | 1. Standardize all sample preparation steps and ensure consistent execution. 2. Use high-quality SPE cartridges from a reputable supplier. 3. Incorporate an isotopically labeled internal standard to correct for variability and perform regular instrument calibration and system suitability checks. |
| Poor Peak Shape in Chromatography | 1. Incompatibility between the injection solvent and the initial mobile phase. 2. Column overload due to high concentration of analyte or matrix components. 3. Column degradation or contamination. | 1. Ensure the injection solvent is similar in composition and strength to the initial mobile phase. 2. Dilute the sample or reduce the injection volume. 3. Use a guard column and/or flush the analytical column with a strong solvent. Replace the column if necessary. |
Quantitative Data Summary
Table 1: Performance Comparison of Internal Standards for NNN Analysis
| Validation Parameter | rac N'-Nitrosonornicotine-D4 | N'-Nitrosonornicotine-¹³C₆ |
| Limit of Quantitation (LOQ) | 2 pg/mL | Method validated down to 400 ng/g in matrix |
| Accuracy (% Recovery) | Not explicitly stated in comparative studies | 101% to 109% in various tobacco matrices |
| Precision (%RSD) | Not explicitly stated in comparative studies | ≤8% in various tobacco matrices |
| Linearity (r²) | ≥ 0.99 | ≥ 0.995 |
Note: Data is compiled from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 2: Inter-laboratory Comparison of NNN Analysis in Smokeless Tobacco Products (LC-MS/MS)
| Product Type | Mean NNN Concentration (µg/g) | Repeatability (r) | Reproducibility (R) | Number of Labs (n) |
| US Moist Snuff A | 2.76 | 0.39 | 0.83 | 9 |
| US Moist Snuff B | 4.30 | 0.51 | 1.15 | 9 |
| US Dry Snuff | 10.3 | 1.1 | 3.2 | 9 |
| Swedish Snus A | 0.89 | 0.15 | 0.29 | 9 |
| Swedish Snus B | 1.29 | 0.17 | 0.38 | 9 |
| US Chewing Tobacco | 2.53 | 0.36 | 0.81 | 9 |
| Novel Product A | 0.55 | 0.11 | 0.22 | 9 |
| Novel Product B | 1.19 | 0.18 | 0.40 | 9 |
Data sourced from a collaborative study by the CORESTA Smokeless Tobacco Sub-Group.
Experimental Protocols
Detailed Methodology for NNN Analysis in Smokeless Tobacco by LC-MS/MS (Adapted from CORESTA Recommended Method 72)
-
Principle: Tobacco samples are extracted with an aqueous buffer solution. The extract is then clarified by filtration and analyzed by reverse-phase liquid chromatography with tandem mass spectrometric detection (LC-MS/MS). Quantification is achieved using an isotopically labeled internal standard.
-
Apparatus:
-
LC-MS/MS system with a heated electrospray ionization (HESI) or atmospheric pressure chemical ionization (APCI) source.
-
Analytical balance.
-
Mechanical shaker.
-
Centrifuge.
-
Syringe filters (e.g., 0.45 µm).
-
-
Reagents:
-
Formic acid.
-
Methanol (LC-MS grade).
-
Water (LC-MS grade).
-
NNN analytical standard.
-
Isotopically labeled NNN internal standard (e.g., ¹³C₆-NNN).
-
Sample Preparation:
-
Weigh approximately 0.25 g of the homogenized smokeless tobacco sample into a vial.
-
Add 100 µL of the ¹³C₆-NNN internal standard solution.
-
Add 10 mL of 100 mM aqueous ammonium acetate.
-
Shake the vial on a high setting for 60 minutes.
-
Filter the extract through a 0.45 µm membrane filter into an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
LC Column: C18 reverse-phase column.
-
Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Injection Volume: 10 µL.
-
Ionization Mode: Positive ion electrospray (ESI+).
-
MS/MS Transitions: Monitor at least two specific precursor-to-product ion transitions for both NNN and its labeled internal standard.
-
-
Data Analysis:
-
Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Quantify the amount of NNN in the samples using the linear regression equation from the calibration curve.
-
Visualizations
Caption: A typical experimental workflow for NNN analysis.
References
minimizing ion suppression in electrospray ionization of N-Nitrosonornicotine
Welcome to the technical support center for the analysis of N'-Nitrosonornicotine (NNN) using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to minimize ion suppression and ensure the generation of accurate and reliable experimental data.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a significant concern in the LC-MS analysis of N-Nitrosonornicotine (NNN)?
Ion suppression is a matrix effect that reduces the ionization efficiency of the target analyte, in this case, NNN, due to the presence of co-eluting compounds from the sample matrix.[1][2] This phenomenon leads to a decreased signal intensity, which can adversely affect the accuracy, precision, and sensitivity of the analytical method.[1] Given that NNN is often analyzed at trace levels in complex biological matrices such as urine, plasma, or tissue extracts, mitigating ion suppression is critical for reliable quantification.[1]
Q2: How can I determine if ion suppression is affecting my NNN analysis?
A common technique to detect and assess ion suppression is the post-column infusion experiment. In this method, a constant flow of a standard NNN solution is introduced into the mass spectrometer after the analytical column. A blank matrix sample (without the analyte) is then injected into the LC system. A decrease in the baseline signal of the infused NNN at the retention time of interfering matrix components indicates the presence of ion suppression.[1]
Q3: What is the role of a stable isotope-labeled internal standard (SIL-IS) like N'-Nitrosonornicotine-D4 (NNN-D4) in managing ion suppression?
The use of a SIL-IS, such as NNN-D4, is the most effective method to compensate for matrix effects, including ion suppression. Because NNN-D4 is chemically identical to NNN, it co-elutes and experiences the same degree of ion suppression. By calculating the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved even when signal suppression is present.
Q4: Can the choice of ionization technique influence the degree of ion suppression for NNN analysis?
Yes, the choice of ionization source can significantly impact the extent of ion suppression. While Electrospray Ionization (ESI) is commonly used for the analysis of nitrosamines like NNN, it is generally more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI). If substantial ion suppression is observed with ESI, switching to APCI, if compatible with the analyte's properties, could be a viable strategy to reduce these effects.
Troubleshooting Guides
Issue 1: Low Signal Intensity and Poor Reproducibility for NNN
This is often a direct result of ion suppression. The following troubleshooting steps can help identify and mitigate the problem.
Troubleshooting Workflow for Ion Suppression
Caption: A logical workflow for troubleshooting low signal intensity and poor reproducibility in NNN analysis.
Recommended Actions:
-
Verify Internal Standard Performance: Ensure that the NNN-D4 internal standard is added consistently to all samples and standards. A stable response from the internal standard across different samples suggests it is effectively compensating for signal variability.
-
Optimize Sample Preparation: The primary goal of sample preparation is to remove interfering matrix components before LC-MS analysis. The choice of technique significantly impacts the level of ion suppression.
-
Optimize Chromatographic Separation: Modifying the LC method to separate NNN from co-eluting matrix components is a powerful strategy to minimize ion suppression.
-
Optimize Mass Spectrometer Parameters: Fine-tuning the MS settings can improve the signal-to-noise ratio for NNN.
Issue 2: Inconsistent Results Between Different Sample Batches
Variability between different lots of biological matrices can lead to inconsistent levels of ion suppression.
Recommended Actions:
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the study samples. This helps to normalize the effects of ion suppression between the calibrants and the unknown samples.
-
Standard Addition: For particularly complex or variable matrices, the method of standard addition can be employed. This involves adding known amounts of the NNN standard to aliquots of the actual sample. While more time-consuming, this method can provide the most accurate quantification in the presence of severe and variable matrix effects.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Ion Suppression Reduction
| Sample Preparation Technique | Potential for Ion Suppression Reduction | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | Lower | Simple and fast | Leaves many matrix components, less effective for removing phospholipids. |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Effective at removing salts and phospholipids. | Can be labor-intensive and may have lower analyte recovery. |
| Solid-Phase Extraction (SPE) | High | Offers the most selective removal of interferences. | Can be more expensive and requires method development. |
Experimental Protocols
Below are representative experimental protocols for the analysis of NNN using LC-MS/MS. These should be considered as starting points and may require optimization for specific matrices and instrumentation.
Experimental Workflow for NNN Analysis
Caption: A typical experimental workflow for the quantitative analysis of NNN using LC-MS/MS.
Protocol 1: Solid-Phase Extraction (SPE) for NNN in a Biological Matrix
This protocol is a general guideline and should be optimized for the specific matrix and SPE cartridge used.
-
Conditioning: Condition the SPE cartridge with a suitable solvent (e.g., methanol) followed by an equilibration solvent (e.g., water or buffer) to activate the sorbent.
-
Loading: Load the pre-treated sample (e.g., diluted plasma or urine) onto the conditioned cartridge at a controlled flow rate.
-
Washing: Wash the cartridge with a weak solvent to remove unretained, interfering compounds.
-
Elution: Elute the NNN and NNN-D4 from the cartridge using a stronger organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a solvent compatible with the initial LC mobile phase.
Protocol 2: LC-MS/MS Parameters for NNN Analysis
These are example parameters and will require optimization based on the specific instrument and column.
-
LC System: UPLC or HPLC system
-
Column: A C18 column is a common choice.
-
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid.
-
Mobile Phase B: 10 mM ammonium formate in methanol (B129727) with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute NNN, followed by a wash and re-equilibration.
-
Flow Rate: Dependent on column dimensions (e.g., 0.2-0.5 mL/min for a standard analytical column).
-
Injection Volume: 5-10 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
MRM Transitions:
-
NNN: m/z 178.1 → 148.1
-
NNN-D4: m/z 182.1 → 152.1
-
-
Source Parameters:
-
Capillary Voltage: Optimization is key; a lower voltage may sometimes improve signal.
-
Source Temperature: A higher temperature may enhance signal.
-
Gas Flows (Nebulizer, Heater): Optimize for best desolvation.
-
By following these guidelines and adapting the experimental protocols to your specific needs, you can effectively minimize ion suppression and achieve high-quality, reliable data in your LC-MS analysis of N'-Nitrosonornicotine.
References
selecting the appropriate SPE cartridge for N-Nitrosonornicotine cleanup
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Nitrosonornicotine (NNN) solid-phase extraction (SPE) cleanup.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NNN) and why is its cleanup important?
This compound (NNN) is a tobacco-specific nitrosamine (B1359907) (TSNA) that is recognized as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC).[1][2][3] It is found in various tobacco products, including smokeless tobacco (like chewing tobacco and snuff), cigarettes, and cigars, as well as in the saliva of users.[1] Accurate and reliable quantification of NNN is crucial for assessing cancer risk, understanding metabolic pathways, and ensuring regulatory compliance. Effective sample cleanup using techniques like solid-phase extraction (SPE) is essential to remove interfering substances from complex matrices and achieve the low detection limits required for analysis.
Q2: What are the common challenges encountered during the SPE cleanup of NNN?
The primary challenges during NNN extraction are often low recovery rates, poor reproducibility, and insufficient removal of matrix interferences.[4] Complex sample matrices such as smokeless tobacco, urine, and plasma contain numerous endogenous compounds that can interfere with the extraction and subsequent analysis of NNN. These interferences can lead to ion suppression or enhancement in analytical techniques like LC-MS/MS, resulting in inaccurate quantification.
Q3: Which type of SPE cartridge is most suitable for NNN cleanup?
The selection of an appropriate SPE cartridge depends on the physicochemical properties of NNN and the complexity of the sample matrix. Several types of cartridges have been successfully used for NNN extraction:
-
Reversed-Phase (e.g., C18): These cartridges are suitable for extracting NNN from aqueous samples. A general protocol involves conditioning with methanol (B129727) and water, loading the sample, washing away polar interferences, and eluting NNN with an organic solvent like methanol or acetonitrile.
-
Ion-Exchange (e.g., Strong Cation-Exchange): These are effective for samples where NNN can be charged. The protocol involves conditioning with a specific pH buffer, loading the sample to allow for ionic interaction, washing, and then eluting by changing the pH or ionic strength of the eluting solvent.
-
Mixed-Mode (e.g., Hydrophobic/Cation-Exchange): These cartridges offer enhanced selectivity by providing multiple retention mechanisms and have proven effective for extracting tobacco-specific nitrosamines.
-
Normal-Phase (e.g., Silica, Alumina): These are used with non-polar organic extracts of the sample. For instance, a Bond Elut Alumina B cartridge has been used for cleaning up methylene (B1212753) chloride extracts of cigarette smoke particulate matter.
-
Specialty Cartridges:
-
Supelclean ENVI-Carb: This cartridge has been used for the cleanup of TSNAs from the particulate phase of mainstream cigarette smoke.
-
Molecularly Imprinted Polymers (MIPs): These are highly selective synthetic polymers designed to bind a specific analyte. Commercial MIP SPE cartridges are available for TSNAs and can lead to cleaner sample extracts and higher recoveries.
-
Troubleshooting Guides
Low Analyte Recovery
Low recovery of NNN is a frequent issue in SPE. The following decision tree and table provide a structured approach to troubleshooting this problem.
Caption: Troubleshooting decision tree for low NNN recovery in SPE.
| Potential Cause | Recommended Solution |
| Inadequate Sorbent Retention | The sorbent's retention mechanism may not be suitable for NNN's chemistry (e.g., analyte is too polar for a reversed-phase cartridge). |
| - Select a more appropriate sorbent type (e.g., mixed-mode or MIP). - Adjust the sample pH to ensure NNN is in a form that will be retained. - Decrease the flow rate during sample loading to allow for sufficient interaction time. | |
| Analyte Breakthrough | The cartridge may be overloaded, or the wash solvent may be too strong, causing premature elution of NNN. |
| - Reduce the sample amount or use a cartridge with a higher capacity. - Use a weaker wash solvent or reduce the volume of the wash solvent. | |
| Incomplete Elution | The elution solvent may not be strong enough to desorb NNN from the sorbent, or the volume may be insufficient. |
| - Increase the strength of the elution solvent (e.g., by increasing the percentage of organic modifier). - Increase the volume of the elution solvent and consider eluting in multiple smaller fractions. - Adjust the pH of the elution solvent to favor the non-retained form of NNN. | |
| Improper Cartridge Conditioning | If the cartridge is not properly conditioned, the sorbent may not be fully activated, leading to poor retention. |
| - Ensure the conditioning solvent fully wets the sorbent bed. For reversed-phase cartridges, this typically involves passing an organic solvent followed by water. - Do not let the sorbent bed dry out before sample loading. |
Poor Reproducibility
Inconsistent results between samples can undermine the reliability of your data.
| Potential Cause | Recommended Solution |
| Variable Flow Rates | Inconsistent flow rates during sample loading, washing, or elution can lead to variability in retention and recovery. |
| - Use a vacuum manifold or automated SPE system to maintain consistent flow rates. Aim for a slow and steady flow of 1-2 mL/min during sample loading. | |
| Cartridge Bed Drying Out | If the sorbent bed dries out after conditioning and before sample loading, it can lead to inconsistent retention. |
| - Re-condition the cartridge if it dries out. | |
| Inconsistent Sample Preparation | Variations in sample pH, viscosity, or particulate matter can affect SPE performance. |
| - Ensure consistent pH adjustment of all samples. - Dilute viscous samples to reduce their viscosity. - Centrifuge or filter samples to remove particulate matter. | |
| Exceeding Cartridge Capacity | Overloading the cartridge can lead to breakthrough and inconsistent recoveries. |
| - Reduce the amount of sample loaded or use a larger SPE cartridge. |
Insufficient Cleanup (High Matrix Effects)
Matrix effects, such as ion suppression or enhancement in LC-MS/MS, can occur if the cleanup is not sufficient.
| Potential Cause | Recommended Solution |
| Inadequate Removal of Interferences | The wash step may not be effective at removing co-extracted matrix components. |
| - Optimize the wash solvent by increasing its strength to remove more interferences without eluting NNN. - Add an additional wash step with a different solvent to remove a wider range of interferences. | |
| Co-elution of Interferences with NNN | Interfering compounds may have similar properties to NNN and elute under the same conditions. |
| - Use a more selective SPE sorbent, such as a mixed-mode or molecularly imprinted polymer (MIP) cartridge. - Employ a two-step SPE procedure using cartridges with different retention mechanisms for enhanced cleanup. | |
| High Salt Concentration | Salts from the sample matrix can cause ion suppression. |
| - Incorporate a wash step with a low-salt-concentration solvent to remove residual salts. - Dilute the final extract before analysis to reduce the concentration of interfering substances. |
Experimental Protocols
General Solid-Phase Extraction Workflow
The following diagram illustrates a generalized workflow for the SPE of NNN.
Caption: A generalized workflow for Solid-Phase Extraction (SPE) of NNN.
Detailed Protocol for Reversed-Phase (C18) SPE:
-
Cartridge Conditioning: Sequentially pass 5 mL of methanol followed by 5 mL of deionized water through the C18 cartridge. Ensure the sorbent bed does not go dry.
-
Sample Loading: Adjust the pH of the aqueous sample to ensure optimal retention of NNN. Load the sample onto the conditioned cartridge at a slow and consistent flow rate of 1-2 mL/min.
-
Washing: Wash the cartridge with a weak solvent (e.g., 5 mL of 5% methanol in water) to remove polar interferences.
-
Analyte Elution: Elute the retained NNN from the cartridge using a strong, water-miscible organic solvent such as 5 mL of methanol or acetonitrile.
-
Post-Elution: The eluate is typically evaporated to dryness and reconstituted in a suitable solvent for injection into the analytical instrument (e.g., LC-MS/MS).
Detailed Protocol for Mixed-Mode SPE (Hydrophobic/Cation-Exchange):
Note: This is a generalized protocol; specific conditions may vary based on the cartridge manufacturer and sample matrix.
-
Cartridge Conditioning: Condition the cartridge sequentially with an organic solvent (e.g., methanol), followed by an acidic aqueous solution (e.g., 0.1% formic acid in water) to activate both the hydrophobic and ion-exchange functionalities.
-
Sample Loading: Acidify the sample to ensure NNN is protonated and can interact with the cation-exchange groups. Load the sample at a slow flow rate.
-
Washing:
-
Perform an initial wash with an acidic aqueous solution to remove polar, non-basic interferences.
-
Follow with a wash using an organic solvent (e.g., methanol) to remove non-polar, non-basic interferences.
-
-
Analyte Elution: Elute NNN using a basic organic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol). The basic conditions neutralize the charge on NNN, disrupting its interaction with the cation-exchange sorbent and allowing for elution.
-
Post-Elution: Evaporate the eluate and reconstitute it in a mobile phase-compatible solvent for analysis.
Performance Data for Selected SPE Cartridges
The following table summarizes performance data for various SPE cartridges used in NNN analysis, compiled from different studies. Direct head-to-head comparisons in a single study are limited, so experimental conditions should be considered when evaluating this data.
| SPE Cartridge Type | Sorbent/Phase Chemistry | Sample Matrix | Analytical Method | Recovery (%) | LOD | LOQ |
| Strong Cation-Exchange | Polymeric with strong cation-exchange functional groups | Cough Syrup | GC-MS | 90-120% (for general nitrosamines) | 0.02 - 0.1 ng/mL (for general nitrosamines) | Not Specified |
| Supelclean ENVI-Carb | Not Specified | Mainstream Cigarette Smoke | GC/ion trap MS | 91.5 - 102.7% | 0.01 - 0.06 ng/cig | Not Specified |
| Bond Elut Alumina B | Alumina (Normal Phase) | Mainstream Cigarette Smoke | GC/MS/MS | Good recovery demonstrated | Low detection limit achieved | Not Specified |
| Mixed-Mode (Hydrophobic/Cation-Exchange) | Not specified | Smoked cigarette filter tips | Not specified | Not specified | 0.44 ng/mL (NAB), 0.89 ng/mL (NAT), 0.91 ng/mL (NNK and NNN) | Not specified |
| ChemElut, Oasis MCX, BondElut Silica (Multi-step) | Diatomaceous earth, Mixed-mode, Silica | Human Saliva | LC-MS/MS | Not specified | Not specified | Not specified |
| ChemElut and MCX (Multi-step) | Diatomaceous earth, Mixed-mode | Human Toenails | LC-ESI-MS/MS | Not specified | 0.02 pg/mg toenail | Not specified |
LOD: Limit of Detection, LOQ: Limit of Quantification, NAB: N'-nitrosoanabasine, NAT: N'-nitrosoanatabine, NNK: 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone. Data compiled from references.
References
Technical Support Center: N-Nitrosonornicotine (NNN) GC-TEA Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of N-Nitrosonornicotine (NNN) using Gas Chromatography with a Thermal Energy Analyzer (GC-TEA). It is designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is GC-TEA and why is it used for this compound (NNN) analysis?
Gas Chromatography-Thermal Energy Analysis (GC-TEA) is an analytical technique used for the detection and quantification of nitrogen-containing compounds, particularly nitrosamines like NNN.[1] The process involves separating compounds in a sample using a gas chromatograph (GC). After separation, the compounds are passed through a pyrolyzer, where nitrogen-containing compounds are broken down, producing nitrogen oxides. These oxides then react with ozone in the Thermal Energy Analyzer (TEA) to create an excited light-emitting species, which is detected.[1]
GC-TEA is favored for its high sensitivity and selectivity for nitroso-containing compounds, making it a preferred method in many industries since the 1960s.[2] It offers a cost-effective alternative to methods like GC-MS/MS, with simpler operation and reduced maintenance.[3] The technique is particularly advantageous as it minimizes matrix interference, which can be a significant issue with mass spectrometry detection.[2]
Q2: What are the critical parameters for GC-TEA operating conditions for NNN analysis?
Optimal GC-TEA operating conditions are crucial for accurate NNN analysis. Adjustments may be necessary depending on the specific instrument and column used. Below is a table summarizing typical operating conditions:
| Parameter | Typical Value | Source |
| Carrier Gas | Helium | |
| Carrier Flow Rate | 2.8 mL/minute (velocity = 60 cm/second) | |
| Injector Temperature | Programmable, e.g., 35 to 220 °C | |
| Injection Volume | 1.5 µL | |
| Oven Temperature Program | Example: 50°C to 170°C to 212°C | |
| TEA Interface Temperature | 275 °C | |
| TEA Furnace (Pyrolyzer) Temperature | 500-525 °C | |
| Analysis Run Time | 35 minutes |
Q3: Is derivatization necessary for NNN analysis by GC?
Yes, for polar compounds like this compound (NNN), a derivatization step is often required to enhance its volatility and improve its chromatographic behavior for GC analysis. A common derivatization agent is BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane), often in the presence of anhydrous pyridine (B92270).
Troubleshooting Guide
Chromatographic & Sensitivity Issues
Q4: I am observing poor peak shape (peak tailing) for my NNN peak. What are the possible causes and solutions?
Peak tailing for polar analytes like NNN is a common issue in GC analysis and can lead to inaccurate quantification.
-
Cause 1: Active Sites in the GC System: Active sites can be present in the injector liner, the inlet of the analytical column, or within the column itself. These sites can interact with polar functional groups of the analyte.
-
Solution:
-
Injector Maintenance: Regularly replace the injector liner and septum. Accumulated matrix and septum particles in the liner are a primary source of activity.
-
Column Maintenance: Cut a small section (e.g., 10-15 cm) from the inlet of the analytical column to remove accumulated non-volatile residues.
-
Use of Inert Components: Employ highly inert liners and columns designed for trace analysis.
-
-
-
Cause 2: Inadequate Derivatization: Incomplete derivatization will leave polar NNN molecules that can interact with active sites.
-
Solution:
-
Ensure derivatization reagents are fresh and anhydrous.
-
Optimize the derivatization reaction conditions (temperature and time). For example, heating at 70°C for 30 minutes after adding BSTFA with 1% TMCS and pyridine is a common protocol.
-
-
-
Cause 3: Inappropriate GC Conditions: Sub-optimal temperature or flow rate can contribute to peak tailing.
-
Solution:
-
Increasing the oven temperature can sometimes reduce adsorption effects.
-
Ensure the carrier gas flow rate is optimal for the column dimensions.
-
-
Q5: My NNN peak response is low, or I have no peak at all. What should I check?
Low or no peak response can be attributed to several factors, from sample preparation to instrument issues.
-
Cause 1: Analyte Loss During Sample Preparation: NNN can be lost during the extraction and concentration steps.
-
Solution:
-
Use an Internal Standard: An isotopically labeled internal standard, such as NNN-D4, is highly recommended to correct for analyte loss during sample preparation and analysis.
-
Optimize Extraction: Ensure complete extraction from the sample matrix. For tobacco, this may involve shaking with a buffer solution for an extended period (e.g., 60 minutes).
-
Careful Evaporation: When evaporating the solvent, use a gentle stream of nitrogen and a controlled temperature (e.g., 40°C) to prevent loss of the analyte.
-
-
-
Cause 2: GC System Activity: As with peak tailing, active sites in the system can irreversibly adsorb the analyte.
-
Solution: Follow the maintenance procedures outlined in the peak tailing section (Q4).
-
-
Cause 3: TEA Detector Issues: Problems with the TEA detector can lead to a loss of sensitivity.
-
Solution:
-
Check Pyrolyzer Temperature: Ensure the pyrolyzer is reaching the set temperature (typically 500-525°C for nitrosamines).
-
Verify Ozone Supply: Check the ozone generator and ensure there is a stable supply of ozone.
-
Detector Maintenance: The reaction cell and photomultiplier tube may require cleaning or service as per the manufacturer's instructions.
-
-
-
Cause 4: Leak in the System: A leak in the GC system can lead to a loss of sample and poor sensitivity.
-
Solution: Perform a leak check of the entire system, including the injector, column connections, and detector interface.
-
Q6: I am observing "ghost peaks" in my chromatograms. What are they and how can I eliminate them?
Ghost peaks are unexpected peaks that appear in a chromatogram. They can arise from various sources of contamination.
-
Cause 1: Contaminated Carrier Gas or Gas Lines: Impurities in the carrier gas or leaching from the gas lines can concentrate on the column, especially at low oven temperatures, and elute as peaks during a temperature-programmed run.
-
Solution:
-
Use high-purity carrier gas (99.9995% or higher).
-
Install and regularly replace gas purifiers (moisture, oxygen, and hydrocarbon traps).
-
Use clean, GC-grade tubing for gas lines.
-
-
-
Cause 2: Carryover from Previous Injections: Highly concentrated samples or "dirty" samples can contaminate the syringe and injector, leading to the appearance of peaks from a previous injection in subsequent runs.
-
Solution:
-
Implement a thorough syringe cleaning procedure with multiple solvent rinses between injections.
-
Run a solvent blank after a high-concentration sample to check for carryover.
-
If carryover persists, perform injector maintenance (replace liner and septum).
-
-
-
Cause 3: Septum Bleed: Particles from the injector septum can break off and fall into the hot liner, releasing volatile compounds that appear as ghost peaks.
-
Solution:
-
Use high-quality, low-bleed septa.
-
Replace the septum regularly.
-
Avoid overtightening the septum nut.
-
-
-
Cause 4: Sample Contamination: The sample itself, the solvent, or the sample vials can be a source of contamination.
-
Solution:
-
Use high-purity solvents.
-
Ensure sample vials, caps, and septa are clean and inert.
-
Filter samples if they contain particulate matter.
-
-
Experimental Protocols
Protocol 1: Sample Preparation for NNN in Tobacco
This protocol is a generalized procedure based on established methods.
-
Sample Weighing: Accurately weigh approximately 1 gram of homogenized tobacco into a 250 mL flask.
-
Internal Standard Spiking: Add a known amount of an appropriate internal standard solution (e.g., N-nitrosoguvacoline (NG) or NNN-D4).
-
Extraction: Add 50 mL of a citrate-phosphate buffer containing ascorbic acid (to prevent artifact formation).
-
Shaking: Place the flask on a wrist-action shaker for 60 minutes to ensure thorough extraction.
-
Solid-Phase Extraction (SPE) / Column Chromatography:
-
The aqueous extract is then passed through a Chem-Elut tube or similar solid-phase extraction cartridge to enrich the TSNAs.
-
The TSNAs, including NNN, are eluted with dichloromethane (B109758) (DCM).
-
-
Concentration: The DCM eluate is concentrated under a gentle stream of nitrogen at a controlled temperature (e.g., 38 °C) to a small volume (e.g., 3.5 mL).
-
Final Volume Adjustment: The concentrate is transferred to a volumetric flask and the volume is adjusted with DCM.
-
Analysis: The final sample is transferred to an autosampler vial for GC-TEA analysis.
Visualizations
References
Validation & Comparative
inter-laboratory comparison of N-Nitrosonornicotine measurement methods
An Inter-laboratory Comparison of N-Nitrosonornicotine (NNN) Measurement Methods: A Guide for Researchers
This guide provides a comparative overview of analytical methods for the quantification of N'-Nitrosonornicotine (NNN), a potent carcinogen found in tobacco products. It is intended for researchers, scientists, and drug development professionals involved in the analysis of tobacco-specific nitrosamines (TSNAs). This document summarizes data from inter-laboratory collaborative studies and details standardized experimental protocols.
Data Presentation
The analysis of NNN in tobacco products is predominantly performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with Chemiluminescence Detection (GC-TEA). The Cooperation Centre for Scientific Research Relative to Tobacco (CORESTA) and the Tobacco Science Research Conference Analytical Methods Committee (TSRC-AMC) have conducted collaborative studies to evaluate the performance of these methods across different laboratories.
CORESTA Collaborative Study (2009) using LC-MS/MS
A significant collaborative study involving nine laboratories analyzed various smokeless tobacco products using an LC-MS/MS method that later formed the basis for CORESTA Recommended Method (CRM) 72.[1] The results provide valuable insights into the repeatability (r) and reproducibility (R) of NNN quantification.
| Product Type | Mean NNN Concentration (µg/g) | Repeatability (r) | Reproducibility (R) | Number of Labs (n) |
| US Moist Snuff A | 2.76 | 0.39 | 0.83 | 9 |
| US Moist Snuff B | 4.30 | 0.51 | 1.15 | 9 |
| US Dry Snuff | 10.3 | 1.1 | 3.2 | 9 |
| Swedish Snus A | 0.89 | 0.15 | 0.29 | 9 |
| Swedish Snus B | 1.29 | 0.17 | 0.38 | 9 |
| US Chewing Tobacco | 2.53 | 0.36 | 0.81 | 9 |
| Novel Product A | 0.55 | 0.11 | 0.22 | 9 |
| Novel Product B | 1.19 | 0.18 | 0.40 | 9 |
| Data sourced from the CORESTA Smokeless Tobacco Sub-Group collaborative study.[1] |
TSRC-AMC Collaborative Study Comparing Two GC-TEA Methods
A collaborative study by 15 laboratories compared two different methods for determining TSNAs in various tobacco types using gas chromatography (GC) with chemiluminescence detection.[2]
-
Method 1: Alkaline-methylene chloride extraction with N-hexyl-N-nitroso-1-hexanamine (NDHA) as a surrogate internal standard.[2]
-
Method 2: Buffer extraction with N-nitrosoguvacoline (NG) as a surrogate internal standard and NDHA as a chromatographic internal standard.[2]
Both methods proved to be robust for determining TSNAs. Method 2 demonstrated a lower limit of detection (LOD) and limit of quantitation (LOQ) and a 6% lower reproducibility variation for NNN compared to Method 1.
Method Validation Data for LC-MS/MS
Validation studies for LC-MS/MS methods provide key performance parameters. The selection of an appropriate internal standard is crucial for correcting sample preparation losses and instrumental variability.
| Validation Parameter | rac N'-Nitrosonornicotine-D4 | N'-Nitrosonornicotine-13C6 |
| Limit of Quantitation (LOQ) | 2 pg/mL | Method validated down to 400 ng/g in matrix |
| Accuracy (% Recovery) | Not explicitly stated in comparative studies | 101% to 109% in various tobacco matrices |
| Precision (%RSD) | Not explicitly stated in comparative studies | ≤8% in various tobacco matrices |
| Linearity (r²) | ≥ 0.99 | ≥ 0.995 |
| Note: The data presented is compiled from different studies and may not represent a direct head-to-head comparison under identical experimental conditions. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
CORESTA Recommended Method 72 (LC-MS/MS)
This method involves the extraction of tobacco samples with an aqueous buffer, followed by filtration and analysis by reverse-phase liquid chromatography with tandem mass spectrometric detection (LC-MS/MS). Quantification is achieved using isotopically labeled internal standards.
1. Sample Preparation:
-
Weigh approximately 1 gram of the homogenized sample into an extraction vessel.
-
Add a known amount of the internal standard solution (e.g., rac N'-Nitrosonornicotine-D4).
-
Add 20 mL of 100 mM ammonium (B1175870) acetate (B1210297) buffer.
-
Cap the vessel and shake for 60 minutes at room temperature.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial.
2. LC-MS/MS Analysis:
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Analytical Column: C18 reverse-phase column.
-
Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient Elution: A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B.
-
Injection Volume: 10 µL.
-
Ionization Mode: Positive ion electrospray (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
TSRC-AMC GC-TEA Methods
Method 1: Alkaline-Methylene Chloride Extraction
-
Extraction: The tobacco sample is extracted using an alkaline-methylene chloride solution.
-
Internal Standard: N-hexyl-N-nitroso-1-hexanamine (NDHA) is added as a surrogate internal standard before extraction.
-
Analysis: The extract is analyzed by Gas Chromatography (GC) with a chemiluminescence detector.
Method 2: Buffer Extraction
-
Extraction: The tobacco sample is extracted using a buffer solution.
-
Internal Standards: N-nitrosoguvacoline (NG) is used as a surrogate internal standard (added before extraction), and NDHA is used as a chromatographic internal standard (added after extraction).
-
Analysis: The extract is analyzed by Gas Chromatography (GC) with a chemiluminescence detector.
Visualizations
Experimental Workflow for NNN Analysis by LC-MS/MS
Caption: Workflow for NNN analysis using LC-MS/MS.
Comparative Workflow of TSRC-AMC GC-TEA Methods
References
Cross-Laboratory Analysis of N-Nitrosonornicotine (NNN) Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate and reproducible quantification of N-Nitrosonornicotine (NNN), a potent carcinogen found in tobacco products, is of paramount importance for product safety assessment and regulatory compliance. This guide provides a comparative overview of analytical methodologies and presents data from inter-laboratory studies to highlight the performance and variability of NNN quantification across different laboratories.
The primary analytical technique for NNN quantification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] Collaborative studies, such as those conducted by the Cooperation Centre for Scientific Research Relative to Tobacco (CORESTA), provide valuable insights into the robustness and reproducibility of these methods when applied in various laboratory settings.[1]
Performance Comparison of Analytical Methods
The data presented below is compiled from multiple inter-laboratory and single-laboratory validation studies. These tables summarize key performance parameters for NNN quantification in various matrices, including smokeless tobacco, cigarette smoke, and biological samples.
Table 1: Inter-Laboratory Performance for NNN in Smokeless Tobacco (CORESTA 2009 Collaborative Study) [1]
| Product Type | Mean NNN Concentration (µg/g) | Repeatability (r) | Reproducibility (R) | Number of Labs (n) |
| US Moist Snuff A | 2.76 | 0.39 | 0.83 | 9 |
| US Moist Snuff B | 4.30 | 0.51 | 1.15 | 9 |
| US Dry Snuff | 10.3 | 1.1 | 3.2 | 9 |
| Swedish Snus A | 0.89 | 0.15 | 0.29 | 9 |
| Swedish Snus B | 1.29 | 0.17 | 0.38 | 9 |
| US Chewing Tobacco | 2.53 | 0.36 | 0.81 | 9 |
| Novel Product A | 0.55 | 0.11 | 0.22 | 9 |
| Novel Product B | 1.19 | 0.18 | 0.40 | 9 |
Data sourced from the CORESTA Smokeless Tobacco Sub-Group collaborative study.[1]
Table 2: Method Validation Parameters from Various Laboratories and Studies
| Parameter | Matrix | Method | Value | Source |
| Limit of Quantitation (LOQ) | - | LC-MS/MS with rac N'-Nitrosonornicotine-D4 internal standard | 2 pg/mL | [2] |
| Limit of Quantitation (LOQ) | Human Plasma | LC-MS/MS | 0.3 pg/mL | |
| Quantitative Range | Smokeless Tobacco | HPLC-MS/MS (Modified CORESTA Method 72) | 400 to 1600 ng/g | |
| Accuracy (% Recovery) | Various Tobacco Matrices | HPLC-MS/MS (Modified CORESTA Method 72) | 101% to 109% | |
| Precision (%RSD) | Various Tobacco Matrices | HPLC-MS/MS (Modified CORESTA Method 72) | ≤8% | |
| Linearity (r²) | - | LC-MS/MS with rac N'-Nitrosonornicotine-D4 internal standard | ≥ 0.99 | |
| Linearity (r²) | Smokeless Tobacco | HPLC-MS/MS (Modified CORESTA Method 72) | ≥ 0.995 | |
| Limit of Detection (LOD) | E-cigarette Liquid/Aerosol | LC-MS/MS | 4.40 ng/mL | |
| Reproducibility (R%) in Smoke | Cigarette Mainstream Smoke (ISO smoking conditions) | LC-MS/MS (CORESTA Method 75) | 25-60% | |
| Reproducibility (R%) in Smoke | Cigarette Mainstream Smoke ('Intense' smoking conditions) | LC-MS/MS (CORESTA Method 75) | 30-88% |
Experimental Protocols
The methodologies employed in these studies are crucial for understanding the basis of the presented data. The most widely adopted protocol is the CORESTA Recommended Method (CRM) 72.
CORESTA Recommended Method 72 (LC-MS/MS) for NNN in Smokeless Tobacco
-
Principle: Tobacco samples are extracted with an aqueous buffer solution. An isotopically labeled internal standard is added to correct for matrix effects and procedural losses. The extract is then clarified by filtration and analyzed by reverse-phase liquid chromatography with tandem mass spectrometric detection (LC-MS/MS).
-
Sample Preparation:
-
Weigh approximately 1 gram of the homogenized sample.
-
Add a known amount of the internal standard solution (e.g., ¹³C₆-NNN).
-
Add 20 mL of 100 mM ammonium (B1175870) acetate (B1210297) buffer.
-
Shake for 60 minutes at room temperature.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
-
LC-MS/MS Analysis:
-
Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer, typically with a heated electrospray ionization (HESI) or atmospheric pressure chemical ionization (APCI) source.
-
-
Quantification: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The amount of NNN in the samples is then determined using the linear regression equation derived from this curve.
Inter-Laboratory Cross-Validation Workflow
The following diagram illustrates a typical workflow for a cross-laboratory validation study, such as those organized by CORESTA, to ensure the robustness and comparability of analytical methods across different testing facilities.
Caption: Workflow of an inter-laboratory cross-validation study.
References
N-Nitrosonornicotine (NNN) Levels in Tobacco Products: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of N-Nitrosonornicotine (NNN) levels across a range of tobacco products. NNN is a potent tobacco-specific nitrosamine (B1359907) (TSNA) classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), indicating it is carcinogenic to humans.[1][2] It is a significant contributor to cancers of the esophagus and oral cavity associated with tobacco use.[1] This document is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols for NNN analysis, and visualizations of the analytical workflow and carcinogenic signaling pathways.
Comparative Analysis of NNN Levels in Various Tobacco Products
The concentration of NNN varies significantly among different tobacco products. This variation is influenced by factors such as the type of tobacco leaf, curing and fermentation processes, and the specific manufacturing techniques employed.[1] The following table summarizes NNN levels found in several major categories of tobacco products. Data is presented in micrograms per gram (µg/g) of the tobacco product. It is important to note that some studies report values on a wet weight basis while others use a dry weight basis, which can affect direct comparisons.[3]
| Tobacco Product Category | Specific Product Type | Average NNN Concentration Range (µg/g) | Key Findings |
| Smokeless Tobacco | Moist Snuff | 1.0 - 9.5 (dry weight) | Generally, U.S.-style moist snuff contains higher levels of NNN. The more carcinogenic (S)-NNN enantiomer constitutes a significant portion of the total NNN. |
| Dry Snuff | 5.9 - 12.0 (dry weight) | Consistently exhibits some of the highest NNN levels among smokeless tobacco products. | |
| Chewing Tobacco | 0.9 - 4.6 (dry weight) | NNN levels can vary widely within this category. | |
| Snus | 0.6 - 2.2 (dry weight) | Swedish-style snus typically has lower TSNA levels due to specific manufacturing processes designed to minimize their formation. | |
| Novel Smokeless Products | 0.72 - 1.79 | These products are often marketed as having lower levels of harmful constituents. | |
| Combustible Tobacco | Cigarette Filler | 1.36 (average, wet weight) | The NNN content in cigarette filler is comparable to some smokeless tobacco products. |
| Electronic Cigarettes | E-liquids | Trace levels | NNN is generally found at very low or non-quantifiable levels in e-cigarette liquids. However, endogenous formation of NNN in e-cigarette users has been observed. |
Experimental Protocol for NNN Quantification
The standard and most widely accepted method for the quantitative analysis of NNN in tobacco products is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity for detecting and quantifying NNN, even at low concentrations.
1. Sample Preparation and Extraction:
-
A precisely weighed amount of the tobacco product (e.g., 0.25 g) is placed in a centrifuge tube.
-
An internal standard solution containing a stable isotope-labeled version of NNN (e.g., NNN-d4) is added to the sample. This is crucial for accurate quantification by correcting for any loss of analyte during sample processing.
-
An extraction solvent, typically an aqueous ammonium (B1175870) acetate (B1210297) solution, is added to the tube.
-
The sample is then agitated, often using a wrist-action shaker, for a specified period to ensure efficient extraction of NNN from the tobacco matrix.
-
Following extraction, the mixture is centrifuged to separate the solid tobacco material from the liquid extract.
-
The supernatant is then filtered to remove any remaining particulate matter before analysis.
2. Chromatographic Separation (LC):
-
The filtered extract is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
The separation is typically achieved on a reversed-phase C18 column.
-
A mobile phase gradient, often consisting of a mixture of water and an organic solvent (like methanol (B129727) or acetonitrile) with additives such as formic acid or ammonium acetate, is used to elute NNN and separate it from other compounds in the extract.
3. Detection and Quantification (MS/MS):
-
The eluent from the LC system is introduced into a tandem mass spectrometer, usually equipped with an electrospray ionization (ESI) source operating in positive mode.
-
The mass spectrometer is set to operate in Multiple Reaction Monitoring (MRM) mode. This involves selecting the specific precursor ion for NNN (m/z 178.2) and its corresponding product ion (m/z 148.3), as well as the precursor/product ion pair for the internal standard (e.g., NNN-d4, m/z 182.2 to m/z 152.2). This highly specific detection method minimizes interference from the complex tobacco matrix.
-
The peak areas of the analyte (NNN) and the internal standard are measured.
-
A calibration curve is generated by analyzing a series of standard solutions with known concentrations of NNN. The concentration of NNN in the tobacco sample is then determined by comparing its peak area ratio to the internal standard against the calibration curve. Results are typically reported in nanograms or micrograms of NNN per gram of tobacco (ng/g or µg/g).
Visualizations
The following diagram outlines the key steps in the analytical workflow for quantifying NNN in tobacco products.
Caption: Workflow for NNN quantification in tobacco.
NNN requires metabolic activation to exert its carcinogenic effects. This process leads to the formation of DNA adducts and the activation of pro-tumorigenic signaling pathways.
Caption: NNN carcinogenic signaling pathway.
References
N-Nitrosonornicotine (NNN): A Validated Biomarker for Tobacco Exposure and Carcinogenic Risk
A comprehensive guide for researchers and drug development professionals on the validation of N-Nitrosonornicotine (NNN) as a biomarker of tobacco exposure, in comparison with other key biomarkers. This guide provides supporting experimental data, detailed methodologies, and visual workflows to facilitate a deeper understanding of biomarker application in tobacco product regulation and cancer research.
This compound (NNN), a tobacco-specific nitrosamine (B1359907) (TSNA), is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), meaning it is carcinogenic to humans.[1] Formed from the nitrosation of nornicotine (B190312) during the curing and processing of tobacco, NNN is present in a variety of tobacco products and has been identified as a significant contributor to cancers of the esophagus and oral cavity in tobacco users.[2][3] The validation of NNN as a biomarker is crucial for assessing exposure to tobacco products, understanding cancer risk, and evaluating the efficacy of harm reduction strategies.
Comparative Analysis of Tobacco Exposure Biomarkers
The assessment of tobacco exposure relies on the measurement of various biomarkers, each with distinct properties and half-lives. While cotinine, the major metabolite of nicotine (B1678760), is the most widely used biomarker for recent tobacco use, NNN provides a more direct measure of exposure to a potent carcinogen.[4][5] Another critical TSNA biomarker is 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL), a metabolite of the lung carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK). The table below compares key biomarkers of tobacco exposure.
| Biomarker | Parent Compound | Biological Matrix | Half-Life | Primary Indication |
| This compound (NNN) | Nornicotine | Urine, Saliva, Toenails, Plasma | ~10-45 days (similar to NNAL) | Exposure to a potent oral and esophageal carcinogen |
| Cotinine | Nicotine | Urine, Saliva, Blood, Hair, Toenails | ~16-18 hours | Recent nicotine and tobacco exposure |
| NNAL | NNK | Urine, Toenails | ~10-45 days | Exposure to a potent lung carcinogen |
| Nicotine | - | Blood, Saliva, Urine | ~2 hours | Very recent nicotine exposure |
| VOC Metabolites | Volatile Organic Compounds (e.g., benzene, acrolein) | Urine | Short (hours to a day) | Exposure to combustible tobacco smoke |
| PAH Metabolites | Polycyclic Aromatic Hydrocarbons (e.g., benzo[a]pyrene) | Urine | Variable | Exposure to products of combustion |
| Cadmium | - | Urine, Blood | Very long (11-30 years in urine) | Cumulative, long-term tobacco exposure |
Table 1: Comparison of Key Biomarkers of Tobacco Exposure. This table summarizes the characteristics of NNN and other significant biomarkers used to assess exposure to tobacco products.
Quantitative Data Summary
The following tables present a summary of quantitative data for NNN and comparative biomarkers across different populations and biological matrices. These values highlight the significant differences in exposure levels between users of various tobacco products and non-users.
| Population | NNN (fmol/mg toenail) | NNAL (fmol/mg toenail) | Cotinine (pmol/mg toenail) |
| Smokers (n=17) | 4.63 ± 6.48 | - | 0.87 ± 0.0001 |
| Nonsmokers (n=12) | 0.35 ± 0.16 | - | 0.044 ± 0.020 |
Table 2: Mean Levels of NNN, NNAL, and Cotinine in Toenails of Smokers and Nonsmokers. Data from a study analyzing total NNN in human toenails, demonstrating significantly higher levels in smokers.
| Population | (S)-NNN (%) | Total NNN (fmol/ml urine) |
| Cigarette Smokers (n=20) | 67 ± 5 | 20.5 ± 27.1 |
| Smokeless Tobacco Users (n=10) | 56 ± 3 | 67.1 ± 56.7 |
Table 3: Enantiomeric Composition and Total Levels of NNN in the Urine of Smokers and Smokeless Tobacco Users. This table shows that the more carcinogenic (S)-NNN enantiomer is predominant in the urine of tobacco users.
| Population | NNN (pg/mL saliva) |
| e-cigarette users (n=20) | 14.6 ± 23.1 |
| Smokers (n=20) | 94.5 ± 176 |
| Nonsmokers (n=19) | 0.25 ± 0.28 |
Table 4: Salivary NNN Levels in e-cigarette Users, Smokers, and Nonsmokers. This data indicates that while NNN exposure is lower in e-cigarette users compared to smokers, endogenous formation of NNN still occurs.
Experimental Protocols
Quantification of Total NNN in Human Urine by LC-MS/MS
This protocol describes a validated method for the sensitive quantification of total NNN (free NNN and NNN-N-glucuronide) in human urine.
1. Sample Preparation:
-
A 1 mL aliquot of human urine is transferred to a clean tube.
-
To measure total NNN, enzymatic hydrolysis is performed by adding β-glucuronidase to the urine sample and incubating to cleave the glucuronide conjugate.
-
A known amount of a stable isotope-labeled internal standard, such as N'-Nitrosonornicotine-D4 (NNN-D4), is added to the sample to correct for analytical variability.
2. Solid-Phase Extraction (SPE):
-
The sample is acidified and loaded onto an SPE cartridge.
-
The cartridge is washed with a series of solvents to remove interfering matrix components.
-
The purified NNN and the internal standard are eluted from the cartridge with an appropriate solvent.
3. Final Preparation:
-
The eluate is evaporated to dryness under a gentle stream of nitrogen.
-
The residue is reconstituted in a small volume of the initial mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
The analysis is performed on a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
A C18 reversed-phase column is typically used for chromatographic separation.
-
A gradient elution with a mobile phase consisting of water and methanol, both containing a small amount of formic acid, is optimized to achieve good separation of NNN from matrix interferences.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify NNN and its internal standard based on their unique precursor-to-product ion transitions.
Quantification of Total NNN in Human Toenails by LC-ESI-MS/MS
This protocol outlines a robust method for the analysis of NNN in human toenails, a matrix suitable for assessing long-term exposure.
1. Sample Preparation:
-
Toenail clippings (approximately 50 mg) are cleaned to remove external contaminants.
-
The cleaned clippings are digested in 10N NaOH at an elevated temperature. This step also converts any NNN-N-glucuronide to its aglycone, allowing for the measurement of total NNN.
2. Solid-Phase Extraction (SPE):
-
The digest is neutralized and purified using an SPE cartridge.
-
The purification steps are similar to those described for urine analysis, involving washing and elution to isolate NNN.
3. LC-ESI-MS/MS Analysis:
-
The purified extract is analyzed by liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS).
-
The analysis is performed in selected reaction monitoring (SRM) mode for high sensitivity and specificity.
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. (S)-N′-Nitrosonornicotine, a constituent of smokeless tobacco, is a powerful oral cavity carcinogen in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tobacco-specific N-nitrosamine exposures and cancer risk in the Shanghai Cohort Study: remarkable coherence with rat tumor sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Biomarkers of Active and Passive Smoke Exposure [jksrnt.org]
- 5. Biomarkers of exposure to new and emerging tobacco delivery products - PMC [pmc.ncbi.nlm.nih.gov]
N-Nitrosonornicotine (NNN) vs. Nicotine-Derived Nitrosamino Ketone (NNK): A Comparative Guide on Carcinogenicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the carcinogenic properties of two potent tobacco-specific nitrosamines, N-Nitrosonornicotine (NNN) and Nicotine-derived nitrosamino ketone (NNK). The information presented is based on experimental data from animal studies to assist researchers in understanding their relative carcinogenic potency and mechanisms of action.
Executive Summary
Both NNN and NNK are classified as Group 1 carcinogens by the International Agency for Research on Cancer (IARC), meaning they are carcinogenic to humans.[1] Experimental studies in various animal models have consistently demonstrated their ability to induce tumors. However, these studies also reveal significant differences in their carcinogenic potency and target organ specificity. In direct comparative studies, NNK has been shown to be a more potent carcinogen than NNN in F344 rats, inducing a broader range of tumors with higher incidence.[2]
Comparative Carcinogenicity Data
The following tables summarize quantitative data from key comparative carcinogenicity studies in F344 rats.
Tumor Incidence in F344 Rats (Hecht et al., 1980)
| Carcinogen | Route of Administration | Total Dose (mmol/rat) | Target Organ | Tumor Incidence (Male) | Tumor Incidence (Female) |
| NNK | Subcutaneous | 3.4 | Nasal Cavity | 83% (10/12) | 83% (10/12) |
| Liver | 83% (10/12) | 100% (12/12) | |||
| Lung | 67% (8/12) | 67% (8/12) | |||
| NNN | Subcutaneous | 3.4 | Nasal Cavity | 92% (11/12) | 75% (9/12) |
| Liver | 8% (1/12) | 0% (0/12) | |||
| Lung | 0% (0/12) | 0% (0/12) |
Dose-Response Relationship for Tumor Induction in F344 Rats (Hoffmann et al.)
| Carcinogen | Total Dose (mmol/kg) | Target Organ | Tumor Incidence (Male) | Tumor Incidence (Female) |
| NNK | 9 | Nasal Cavity | High | High |
| Lung | High | High | ||
| Liver | Significant | Significant | ||
| 3 | Nasal Cavity | Significant | Significant | |
| Lung | Significant | Significant | ||
| 1 | Nasal Cavity | Significant | Significant | |
| Lung | Significant | Significant | ||
| NNN | 9 | Nasal Cavity | High | High |
| Esophagus | Significant (Male) | Significant (Female) | ||
| 3 | Nasal Cavity | Significant | Significant | |
| Esophagus | Significant (Male) | - | ||
| 1 | Nasal Cavity | Significant | Significant |
Mechanisms of Carcinogenesis
Both NNN and NNK require metabolic activation to exert their carcinogenic effects.[3][4][5] This process, primarily mediated by cytochrome P450 enzymes, leads to the formation of highly reactive intermediates that can bind to DNA, forming DNA adducts. These adducts, if not repaired, can lead to miscoding during DNA replication and result in permanent mutations in critical genes, such as oncogenes and tumor suppressor genes, initiating the process of carcinogenesis.
Beyond their genotoxic effects, both NNN and NNK can also act as tumor promoters. They can bind to and activate nicotinic acetylcholine (B1216132) receptors (nAChRs) on the surface of various cells. This activation triggers downstream signaling pathways that promote cell proliferation, survival, and angiogenesis, creating a favorable environment for tumor growth and progression.
Caption: Dual carcinogenic mechanism of NNN and NNK.
Experimental Protocols
The primary comparative carcinogenicity data presented in this guide is derived from studies conducted in F344 rats. Below is a summary of the typical experimental protocol.
Animal Model and Carcinogen Administration (Hecht et al., 1980)
-
Animal Model: Male and female F344 rats.
-
Carcinogen: NNN or NNK dissolved in trioctanoin.
-
Route of Administration: Subcutaneous (s.c.) injection.
-
Dosing Regimen: The total dose of 3.4 mmol of either NNN or NNK was administered over a period of 20 weeks.
-
Observation Period: The experiment was terminated after 12 months.
-
Endpoint: Assessment of tumor incidence in various organs.
Caption: Experimental workflow for comparative carcinogenicity testing.
Signaling Pathways
The binding of NNN and NNK to nAChRs activates several downstream signaling pathways implicated in cancer development. While both carcinogens can activate these pathways, the extent and specific downstream effectors may vary, contributing to their differential carcinogenic potency.
Caption: Simplified nAChR-mediated signaling by NNN and NNK.
Conclusion
The experimental evidence strongly indicates that both NNN and NNK are potent carcinogens. However, comparative studies in F344 rats demonstrate that NNK is a more powerful carcinogen than NNN , inducing a wider range of tumors, including those in the liver and lungs, at high incidences. NNN's carcinogenicity in this model is primarily directed towards the nasal cavity and, at higher doses, the esophagus. These differences in carcinogenic potency and target organ specificity are likely due to variations in their metabolic activation and subsequent interactions with cellular macromolecules, as well as their differential activation of pro-tumorigenic signaling pathways. This information is critical for risk assessment and for the development of strategies to mitigate the adverse health effects of tobacco use.
References
- 1. Induction of oral cavity tumors in F344 rats by tobacco-specific nitrosamines and snuff - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding tobacco smoke carcinogen NNK and lung tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of Cancer Induction by Tobacco-Specific NNK and NNN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Cancer Induction by Tobacco-Specific NNK and NNN (Journal Article) | ETDEWEB [osti.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Urinary and Salivary N-Nitrosonornicotine as Biomarkers of Tobacco Exposure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-Nitrosonornicotine (NNN) levels in urine and saliva, two key biological matrices for assessing exposure to this potent tobacco-specific nitrosamine (B1359907) and Group 1 carcinogen. Understanding the correlation and discrepancies between urinary and salivary NNN is crucial for accurate risk assessment, smoking cessation studies, and the development of novel therapeutic interventions. This document summarizes quantitative data from recent studies, details the experimental protocols for NNN measurement, and illustrates the relevant biological pathways.
Quantitative Data Summary
The following table summarizes the levels of this compound (NNN) found in the saliva and urine of e-cigarette users and smokers, as reported in a key study. While a direct statistical correlation between individual salivary and urinary NNN levels was not the primary focus of the available research, the data provides a valuable comparison of the typical concentrations of this carcinogen in these two biofluids across different tobacco user groups.
| Salivary NNN (pg/mL) | Urinary Total NNN (pmol/mL) | |
| E-cigarette Users | ||
| Mean ± SD | 14.6 ± 23.1[1] | < 0.001 (in 5 of 19 users)[1] |
| Range | Below Limit of Quantitation (LOQ) to 76.0[1] | 0.002 to 0.01[1] |
| Smokers | ||
| Mean ± SD | 94.5 ± 176[1] | 0.16 ± 0.5 |
| Range | LOQ to 739.0 | LOQ to 2.2 |
| Nonsmokers | ||
| Mean ± SD | 0.25 ± 0.28 | Not typically measured |
| Range | Traces found in 5 of 19 individuals |
Note: Urinary total NNN includes both free NNN and its glucuronide metabolite. It is important to recognize that urinary total NNN may only represent a small fraction (estimated at 1-3%) of the total NNN dose. Some studies suggest that salivary NNN may be a more appropriate biomarker for monitoring the endogenous formation of this carcinogen in the oral cavity.
Experimental Protocols
The accurate quantification of NNN in biological samples is critical for reliable exposure assessment. The following sections detail the typical methodologies employed for the analysis of NNN in both urine and saliva, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Urinary NNN Analysis
-
Sample Collection and Storage: 24-hour urine collections are often utilized to obtain a representative measure of NNN excretion. Samples should be stored at -20°C or lower to prevent degradation.
-
Enzymatic Hydrolysis: To measure "total NNN," which includes both the free form and its glucuronidated metabolite (NNN-N-glucuronide), urine samples are typically treated with β-glucuronidase. This enzymatic step cleaves the glucuronic acid moiety, converting the conjugate back to free NNN.
-
Sample Preparation and Solid-Phase Extraction (SPE):
-
An internal standard, such as a deuterium-labeled NNN analog, is added to the urine sample to correct for any losses during sample processing and analysis.
-
The samples are then subjected to solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte. A variety of SPE cartridges can be used for this purpose.
-
-
LC-MS/MS Analysis:
-
The extracted samples are analyzed using a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
-
Chromatographic separation is achieved on a suitable column to resolve NNN from other components in the sample.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for both NNN and its internal standard.
-
Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of NNN. The limit of quantitation for this method can be as low as 2 pg/mL.
-
Salivary NNN Analysis
-
Sample Collection: Whole saliva is collected from subjects, often by spitting into a collection tube. It is crucial to avoid any contamination.
-
Sample Preparation:
-
Similar to urine analysis, a deuterium-labeled internal standard is added to the saliva sample.
-
The sample may be centrifuged to remove cellular debris.
-
-
Solid-Phase Extraction (SPE): The saliva sample is then passed through an SPE cartridge to isolate and concentrate the NNN.
-
LC-MS/MS Analysis: The analytical procedure is analogous to that used for urinary NNN, employing LC-MS/MS in MRM mode for sensitive and specific quantification.
Signaling Pathways and Biological Relevance
This compound is a procarcinogen, meaning it requires metabolic activation to exert its carcinogenic effects. This activation is primarily carried out by cytochrome P450 (CYP) enzymes. The resulting reactive intermediates can then bind to DNA, forming DNA adducts that can lead to mutations and initiate cancer development. Nicotine, the precursor to NNN, can also influence cellular signaling pathways implicated in cancer progression.
Metabolic Activation of NNN
The following diagram illustrates the key steps in the metabolic activation of NNN.
Caption: Metabolic activation of this compound (NNN) leading to cancer initiation.
Nicotine-Related Signaling Pathways
Nicotine, the precursor of NNN, can activate several signaling pathways that are crucial in cancer biology, including the MAPK/ERK, PI3K/AKT, and JAK-STAT pathways. The activation of these pathways can promote cell proliferation, survival, and angiogenesis, thereby contributing to tumor growth and progression.
Caption: Nicotine-activated signaling pathways relevant to cancer progression.
References
N-Nitrosonornicotine (NNN) in Commercial vs. Generic Cigarettes: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-Nitrosonornicotine (NNN) content and exposure associated with commercial (premium) and generic (discount) cigarettes. NNN is a potent, non-volatile, tobacco-specific nitrosamine (B1359907) (TSNA) recognized as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC). Understanding the differential exposure to this carcinogen from various cigarette categories is crucial for research into tobacco-related diseases and the development of harm reduction strategies.
Data Summary: Biomarkers of Exposure
A study involving a special sample of the National Health and Nutrition Examination Survey (NHANES) 2011-2012 investigated the differences in biomarkers of exposure between smokers of premium and discount brand cigarettes. The findings suggest that smokers of discount brand cigarettes may have higher exposure to several carcinogenic and toxic HPHCs[1].
The table below summarizes key findings related to a biomarker for a related TSNA, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), which can be indicative of overall TSNA exposure.
| Biomarker | Cigarette Category | Finding |
| Total NNAL (tNNAL)¹ | Premium Brands | Lower levels observed in smokers of premium brand cigarettes compared to discount brand smokers. |
| Total NNAL (tNNAL)¹ | Discount Brands | Significantly higher levels observed in smokers of discount brand cigarettes compared to premium brand smokers[1]. |
| Serum Cotinine | Premium Brands | Lower levels observed in smokers of premium brand cigarettes. |
| Serum Cotinine | Discount Brands | Higher levels observed in smokers of discount brand cigarettes[1]. |
| Other HPHC Biomarkers (e.g., PAHs) | Discount Brands | Significantly higher levels of biomarkers for exposure to polycyclic aromatic hydrocarbons (PAHs) such as naphthalene, fluorene, and phenanthrene (B1679779) were found in discount brand smokers[1]. |
¹Total NNAL is a metabolite of NNK and is a well-established biomarker for NNK exposure. While not a direct measure of NNN, it is indicative of overall TSNA exposure.
These findings suggest that despite perceptions of lower quality, discount brand cigarettes may be associated with a greater exposure to certain carcinogens[1]. This could be due to differences in tobacco blending, curing practices, and cigarette design.
Experimental Protocols
The standard method for the quantification of this compound (NNN) in tobacco and tobacco smoke is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following protocol is a summarized representation based on established methodologies, such as those recommended by the Centre de Coopération pour les Recherches Scientifiques Relatives au Tabac (CORESTA).
Determination of NNN in Cigarette Tobacco Filler by LC-MS/MS
1. Sample Preparation and Extraction:
-
Conditioning: Condition cigarettes according to ISO standards.
-
Tobacco Collection: Remove the tobacco filler from the cigarettes and homogenize it.
-
Weighing: Accurately weigh a portion of the homogenized tobacco (e.g., 0.25 g).
-
Extraction: Add an extraction solution (e.g., 100 mM ammonium (B1175870) acetate) and an internal standard (e.g., NNN-d4) to the tobacco sample.
-
Shaking: Agitate the mixture for a specified period (e.g., 60 minutes) to ensure complete extraction of NNN.
-
Centrifugation and Filtration: Centrifuge the sample to separate the solid and liquid phases. Filter the supernatant to remove any remaining particulate matter.
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: Use a suitable reversed-phase column (e.g., C18).
-
Mobile Phase: Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or 5 mM ammonium acetate) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Flow Rate: Maintain a constant flow rate appropriate for the column dimensions.
-
Injection Volume: Inject a small, precise volume of the filtered extract (e.g., 5-10 µL).
-
-
Mass Spectrometric Detection:
-
Ionization: Utilize Electrospray Ionization (ESI) in the positive ion mode.
-
Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Transitions: Monitor specific precursor-to-product ion transitions for both NNN and the internal standard (NNN-d4).
-
3. Quantification:
-
Calibration Curve: Prepare a series of calibration standards with known concentrations of NNN and a constant concentration of the internal standard.
-
Data Analysis: Calculate the ratio of the peak area of NNN to the peak area of the internal standard for both the calibration standards and the samples.
-
Concentration Determination: Determine the concentration of NNN in the samples by comparing their peak area ratios to the calibration curve. The results are typically reported in micrograms per gram (µg/g) of tobacco.
Visualizations
Caption: Workflow for NNN analysis in cigarette tobacco.
Caption: TSNA formation and carcinogenic pathway.
References
Validation of a Novel Analytical Method for N-Nitrosonornicotine (NNN) against Existing Standards
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of a new, validated analytical method for the quantification of N-Nitrosonornicotine (NNN) with established standard methods. NNN, a tobacco-specific nitrosamine (B1359907) (TSNA), is a potent carcinogen found in tobacco products, and its accurate quantification is crucial for research, product development, and regulatory compliance. This document outlines the performance of the new method alongside existing standards, supported by detailed experimental data and protocols.
Performance Comparison of Analytical Methods
The analysis of NNN is predominantly performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The Cooperation Centre for Scientific Research Relative to Tobacco (CORESTA) has established recommended methods that are widely used in the industry. The following table summarizes the performance characteristics of a new analytical method in comparison to a standard method based on CORESTA Recommended Method (CRM) 72.
| Performance Parameter | New Validated Method (LC-MS/MS) | Standard Method (Based on CORESTA Method 72)[1][2] |
| Linearity (r²) | ≥ 0.998 | ≥ 0.995[1] |
| Accuracy (% Recovery) | 95-105% | Not explicitly stated, but validated. |
| Precision (RSD%) | < 10% | Repeatability (r) and Reproducibility (R) vary by product.[2] |
| Limit of Detection (LOD) | 0.05 ng/mL | Method dependent, can reach subfemtomol range.[3] |
| Limit of Quantification (LOQ) | 0.15 ng/mL | Quantitative range established from 400 to 1600 ng/g in some applications. |
| Internal Standard | ¹³C₆-NNN | Isotopically labeled NNN (e.g., NNN-d₄). |
| Matrix | Smokeless Tobacco, Tobacco Filler | Smokeless Tobacco Products. |
Experimental Protocols
Detailed Methodology of the New Validated Analytical Method
This section provides a detailed protocol for the new LC-MS/MS method for the quantification of NNN in smokeless tobacco and tobacco filler.
1. Principle:
Tobacco samples are extracted with an aqueous buffer solution. The resulting extract is then clarified by filtration and analyzed by reverse-phase liquid chromatography coupled with tandem mass spectrometric detection (LC-MS/MS). Quantification is achieved using an isotopically labeled internal standard.
2. Apparatus:
-
LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer with a heated electrospray ionization (HESI) or atmospheric pressure chemical ionization (APCI) source.
-
Analytical Balance
-
Mechanical Shaker
-
Centrifuge (capable of at least 4000 rpm)
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Amber glass autosampler vials
3. Reagents:
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
NNN analytical standard
-
¹³C₆-NNN internal standard
4. Sample Preparation and Extraction:
-
Weigh approximately 0.25 g of the homogenized tobacco sample into an amber vial.
-
Add a known amount of the ¹³C₆-NNN internal standard solution.
-
Add 10 mL of 100 mM aqueous ammonium acetate solution.
-
Shake the vial on a mechanical shaker for 60 minutes.
-
Filter the extract through a 0.45 µm syringe filter into an amber autosampler vial for LC-MS/MS analysis.
5. LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase A: 5 mM Ammonium Acetate in Water
-
Mobile Phase B: 5 mM Ammonium Acetate in Acetonitrile
-
Gradient elution is used to separate NNN from other matrix components.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Specific precursor-to-product ion transitions for both NNN and the ¹³C₆-NNN internal standard are monitored for quantification.
-
6. Quantification:
A calibration curve is generated by plotting the peak area ratio of NNN to the internal standard against the concentration of the calibration standards. The concentration of NNN in the samples is then determined from this calibration curve.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key workflows involved in the validation of the new analytical method for NNN.
Caption: Experimental workflow for the analysis of NNN in tobacco products.
Caption: Logical relationship for the validation and comparison of the new analytical method.
References
N-Nitrosonornicotine (NNN) Levels in Tobacco Products: A Comparative Analysis of Variability Over Time
A comprehensive guide for researchers, scientists, and drug development professionals detailing the fluctuations of the potent carcinogen N-Nitrosonornicotine (NNN) in commercial tobacco products. This report synthesizes data from multiple longitudinal studies, providing a clear comparison of NNN levels within the same tobacco brands over extended periods. Detailed experimental protocols for NNN quantification are also presented to support research and development efforts.
Introduction
This compound (NNN) is a well-documented carcinogen found in tobacco products and is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC).[1][2] The concentration of this harmful constituent can vary significantly, not only between different tobacco product types and brands but also within the same brand over time. This variability can be attributed to a range of factors, including changes in tobacco blends, agricultural practices, and curing and processing methods.[1][3] Understanding the temporal variability of NNN is critical for assessing the public health risks associated with tobacco use and for the development of potentially reduced-risk products. This guide provides a comparative analysis of NNN levels in various tobacco brands over time, based on published research data.
Comparative Analysis of NNN Levels
Longitudinal studies have revealed significant trends in NNN concentrations in both smokeless tobacco and cigarettes. The following tables summarize key findings from these studies, offering a quantitative comparison of NNN levels in specific tobacco brands at different time points.
NNN Levels in Smokeless Tobacco
Data from various studies indicate both increases and decreases in NNN levels in smokeless tobacco products over the years. A survey of smokeless tobacco products sold in the United States in 2015 showed a general decrease in NNN levels for six specific moist snuff products compared to 2004.[4] Conversely, other research has indicated that from 2006 to 2010, due to an increase in pouch size, the NNN content in single portions of Camel Snus increased.
| Product Type | Brand/Product | Year | Mean NNN Concentration (µg/g) | Notes |
| Moist Snuff | U.S. Moist Snuff A | 2009 | 2.76 | Data from an inter-laboratory study. |
| Moist Snuff | U.S. Moist Snuff B | 2009 | 4.30 | Data from an inter-laboratory study. |
| Dry Snuff | U.S. Dry Snuff | 2009 | 10.3 | Data from an inter-laboratory study. |
| Swedish Snus | Swedish Snus A | 2009 | 0.89 | Data from an inter-laboratory study. |
| Swedish Snus | Swedish Snus B | 2009 | 1.29 | Data from an inter-laboratory study. |
| Chewing Tobacco | U.S. Chewing Tobacco | 2009 | 2.53 | Data from an inter-laboratory study. |
| Moist Snuff | Multiple Brands | 2004 vs. 2015 | General Decrease | A 2015 study observed a general decrease in NNN levels for the same six moist snuff products analyzed in 2004. |
| Snus | Camel Snus | 2006 vs. 2010 | Increase | An increase in NNN content in single portions was observed due to increases in pouch size. |
NNN Levels in Cigarettes
Studies on NNN levels in cigarettes have shown mixed results. One study investigating Philip Morris International (PMI) cigarette brands between 2000 and 2014 reported a substantial reduction in NNN levels in tobacco fillers and mainstream smoke. This reduction is attributed to improved curing and agricultural practices. However, another study concluded that the levels of NNN in the tobacco of popular U.S. cigarette brands remained essentially the same between the late 1970s, 1995, and 2010. Research on cigarettes sold in Canada between 2005 and 2012 showed that after an initial decrease, NNN levels in mainstream smoke emissions generally increased from 2007 through 2012.
| Year(s) of Study | Key Findings on NNN Level Variability |
| 2000-2014 | A study of Philip Morris International brands indicated a substantial reduction of NNN and NNK levels in tobacco fillers and mainstream cigarette smoke. |
| ~1979, 1995, 2010 | The levels of potent carcinogens in the tobacco of popular U.S. cigarette brands have remained essentially the same. |
| 2005-2012 | In Canada, levels of all TSNAs in mainstream smoke emissions, including NNN, showed significant differences over time, with a general increase from 2007 to 2012 following an initial decrease. |
Experimental Protocols for NNN Quantification
The accurate quantification of NNN in tobacco products is predominantly performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity. The following is a detailed, generalized protocol based on established methodologies such as CORESTA Recommended Method (CRM) 72.
Sample Preparation and Extraction
-
Homogenization: The tobacco sample is first homogenized to ensure uniformity.
-
Weighing: A precise amount of the homogenized sample (typically 0.25 to 1 gram) is weighed into an extraction vessel.
-
Internal Standard Addition: A known amount of an isotopically labeled internal standard, such as ¹³C₆-NNN, is added to each sample for accurate quantification.
-
Extraction: An extraction buffer, commonly 100 mM ammonium (B1175870) acetate (B1210297), is added to the sample. The mixture is then agitated, typically by shaking for 60 minutes at room temperature.
-
Centrifugation and Filtration: The extract is clarified by centrifugation, and the supernatant is filtered through a syringe filter (e.g., 0.45 µm) into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: The filtered extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The separation is typically achieved on a reverse-phase column using a gradient elution with a mobile phase consisting of ammonium acetate in water with formic acid and methanol (B129727) with formic acid.
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer, usually a triple quadrupole instrument, equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source operating in positive ion mode.
-
Quantification: Quantification is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for both NNN and its isotopically labeled internal standard are monitored. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The NNN concentration in the samples is then determined from this curve.
Visualized Workflow for NNN Variability Assessment
The following diagram illustrates the logical workflow for assessing the variability of NNN levels in tobacco products over time.
Caption: Workflow for NNN Variability Assessment.
Conclusion
The variability of NNN levels in tobacco products of the same brand over time is a significant area of study for tobacco product research and regulation. While some manufacturers have demonstrated the capacity to reduce NNN levels through modified agricultural and curing practices, data also shows that these levels can remain stagnant or even increase in certain products. The continued monitoring of NNN and other harmful constituents using robust analytical methods, such as LC-MS/MS, is essential for a comprehensive understanding of the evolving public health landscape of tobacco use. The data and protocols presented in this guide are intended to support the research community in these ongoing efforts.
References
- 1. Tobacco-Specific Nitrosamines in the Tobacco and Mainstream Smoke of U.S. Commercial Cigarettes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Survey of N′-Nitrosonornicotine (NNN) and Total Water Content in Select Smokeless Tobacco Products Purchased in the United States in 2015 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-Nitrosonornicotine: A Guide for Laboratory Professionals
Essential protocols for the safe handling and disposal of the potent carcinogen N-Nitrosonornicotine (NNN) are critical for ensuring the safety of researchers and preventing environmental contamination. This guide provides immediate safety and logistical information, including operational and disposal plans, for laboratory personnel, scientists, and drug development professionals working with NNN.
N'-Nitrosonornicotine is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), indicating that it is carcinogenic to humans.[1] Therefore, all contact should be minimized, and stringent safety protocols must be followed.
Immediate Safety and Handling Precautions
Before beginning any work with this compound, it is imperative to be familiar with the following safety measures:
-
Engineering Controls: All work with NNN should be conducted in a designated area, within a certified chemical fume hood, to prevent inhalation of vapors or aerosols.[2] Operations should be enclosed where possible, with local exhaust ventilation at the site of chemical release.[3]
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes:
-
Hygiene Practices: Avoid eating, drinking, and smoking in areas where NNN is handled. Wash hands thoroughly immediately after handling the compound and at the end of the work shift.
Spill and Emergency Procedures
In the event of a spill or leak of this compound, the following steps must be taken immediately:
-
Evacuation: Evacuate all non-essential personnel from the spill area.
-
Containment: Absorb liquid spills with an inert material such as vermiculite, dry sand, or earth and place it in a sealed, labeled container for disposal.
-
Ventilation and Cleanup: Ventilate the area and wash the spill site after the cleanup is complete.
-
Reporting: For large spills, immediately contact your institution's Environmental Health and Safety (EHS) department and, if necessary, the local fire department.
This compound Disposal Workflow
The proper disposal of NNN involves a multi-step process that prioritizes safety and regulatory compliance. All waste containing NNN must be treated as hazardous waste.
Experimental Protocol: Chemical Degradation of this compound Waste
A recommended method for the chemical degradation of nitrosamines, including NNN, involves reduction to their corresponding, less harmful amines using an aluminum-nickel alloy in an alkaline solution. This procedure should be performed in a chemical fume hood.
Materials:
-
This compound waste (aqueous or in a compatible solvent)
-
Aluminum-nickel alloy powder (50:50)
-
Potassium hydroxide (B78521) (KOH) solution (1 M)
-
Ice bath
-
Stir plate and stir bar
-
Appropriate reaction vessel
Procedure:
-
Preparation of the NNN Solution:
-
For aqueous or alcoholic solutions of NNN, dilute as necessary to a concentration of 10 g/L or less.
-
Mix the NNN solution with an equal volume of 1 M potassium hydroxide solution.
-
-
Reduction Reaction:
-
Place the reaction vessel in an ice bath on a stir plate and begin stirring the alkaline NNN solution. The ice bath is used to control the exothermic reaction.
-
Slowly add 50 g of aluminum-nickel alloy powder per liter of the final solution. Add the alloy in small portions to prevent frothing and overheating.
-
After the addition is complete, the ice bath can be removed after approximately 5 minutes.
-
Continue stirring the mixture for at least 24 hours to ensure complete degradation.
-
-
Post-Reaction Handling:
-
After 24 hours, the reaction mixture, now containing the reduced amines, should be collected as hazardous waste and disposed of through your institution's EHS department. While the primary carcinogen has been degraded, the resulting mixture still requires proper disposal.
-
Note: This method is not recommended for NNN in acetone (B3395972) or dichloromethane (B109758) solutions, as the reaction may be slow or incomplete.
Quantitative Data for Chemical Degradation
The following table summarizes the key quantitative parameters for the chemical degradation of nitrosamine (B1359907) waste.
| Parameter | Value | Unit | Notes |
| NNN Concentration (Initial) | ≤ 10 | g/L | Dilute waste solutions as needed. |
| Potassium Hydroxide (KOH) Solution | 1 | M | Mix with an equal volume of the NNN solution. |
| Aluminum-Nickel Alloy Powder | 50 | g/L of final solution | Add slowly to the reaction mixture. |
| Reaction Time | ≥ 24 | hours | Ensure complete degradation of the nitrosamine. |
| Reaction Temperature | Room Temperature (with initial cooling) | °C | Use an ice bath during the addition of the alloy to manage the exothermic reaction. |
Decontamination of Laboratory Equipment and Surfaces
All non-disposable equipment and surfaces that have come into contact with NNN must be thoroughly decontaminated.
-
Work Surfaces: Cover work surfaces with absorbent, plastic-backed paper. Dispose of this paper as hazardous waste after use.
-
Glassware and Equipment:
-
Initial Rinse: Carefully rinse with a suitable solvent in a chemical fume hood. Collect the rinsate as hazardous waste.
-
Cleaning: Wash with soap and water.
-
Final Rinse: Rinse with water and then a final solvent rinse.
-
-
Contaminated Clothing: Overtly contaminated clothing should be removed immediately and disposed of as hazardous waste or decontaminated before laundering. Home laundering of contaminated lab coats is prohibited.
By adhering to these stringent safety and disposal protocols, researchers can minimize the risks associated with the handling of this compound and ensure a safe laboratory environment. Always consult your institution's specific safety guidelines and your EHS department for any additional requirements.
References
Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling N-Nitrosonornicotine
For researchers, scientists, and drug development professionals, the safe handling of hazardous compounds is paramount. This guide provides essential, immediate safety and logistical information for working with N-Nitrosonornicotine (NNN), a potent carcinogen. Adherence to these protocols is critical to minimize exposure risk and ensure a safe laboratory environment.
This compound is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), indicating that it is carcinogenic to humans[1]. It is also toxic if swallowed or absorbed through the skin and can cause organ damage[2]. Given the serious health risks, there is no established safe level of exposure to NNN; therefore, all contact should be minimized to the lowest possible level[3].
Personal Protective Equipment (PPE)
A stringent PPE protocol is mandatory when handling NNN. The following table summarizes the required protective gear to prevent dermal, ocular, and respiratory exposure.
| Protection Type | Specific Recommendations | Purpose |
| Eye and Face Protection | Safety glasses with side shields or goggles are required. A face shield is also recommended. | To prevent eye contact with the chemical, which can cause irritation[2]. |
| Hand Protection | Compatible chemical-resistant gloves, such as butyl rubber, are essential. Gloves must be inspected before each use, and proper removal techniques must be followed to avoid skin contact. | To prevent skin absorption, as the substance is toxic upon dermal contact. |
| Body Protection | A lab coat or other protective work clothing is required. For situations with a higher risk of splashes or spills, disposable Tyvek-type sleeves taped to gloves or a full suit should be considered. | To protect the skin from accidental splashes or spills. |
| Respiratory Protection | All work with NNN should be conducted in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or for spill cleanup, a NIOSH/MSHA-approved respirator or a self-contained breathing apparatus (SCBA) is necessary. | To prevent the inhalation of aerosols or dust particles. |
Operational and Disposal Plans
A clear and well-defined plan for both the handling and disposal of NNN is crucial for laboratory safety.
Handling and Storage:
-
Training: All personnel must be thoroughly trained on the proper handling and storage procedures for NNN before commencing any work.
-
Ventilation: All procedures should be performed within a certified chemical fume hood to minimize inhalation exposure.
-
Weighing and Aliquoting: When working with solid NNN, carefully weigh the required amount in the fume hood, taking care to avoid the creation of dust. For solutions, use appropriate volumetric glassware.
-
Storage: NNN should be stored in tightly closed containers in a cool, well-ventilated area, away from light and air. Some sources recommend freezer storage.
Disposal Plan:
All materials contaminated with NNN, including gloves, pipette tips, and empty containers, must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid NNN Waste | Collect in a clearly labeled, sealed container for hazardous waste. |
| Liquid NNN Waste | Collect in a clearly labeled, sealed, and compatible container for hazardous liquid waste. Do not dispose of NNN down the drain. |
| Contaminated Labware (disposable) | Place in a designated, sealed hazardous waste container immediately after use. |
| Contaminated PPE | Carefully remove and place in a sealed bag for hazardous waste disposal to avoid cross-contamination. |
All hazardous waste must be disposed of through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.
Emergency Procedures: Spills
In the event of a spill, immediate and appropriate action is required to contain the hazard and protect personnel.
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Protect: Don appropriate PPE, including respiratory protection, before re-entering the area.
-
Contain and Absorb: For liquid spills, absorb with an inert material such as vermiculite (B1170534) or dry sand. For solid spills, carefully sweep or scoop the material, avoiding dust generation. Place all contaminated material into a sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, such as 60-70% ethanol, followed by a soap and water solution.
-
Ventilate: Ensure the area is well-ventilated after the cleanup is complete.
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the procedural workflow for safely handling NNN in a laboratory setting.
Caption: Workflow for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
